molecular formula C8H11N3O B1592802 N-(5-Amino-4-methylpyridin-2-yl)acetamide CAS No. 475060-18-5

N-(5-Amino-4-methylpyridin-2-yl)acetamide

Cat. No.: B1592802
CAS No.: 475060-18-5
M. Wt: 165.19 g/mol
InChI Key: IHZJIMFVFYNPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-4-methylpyridin-2-yl)acetamide (CAS Number: 475060-18-5) is a chemical compound for research and development purposes. It is an organic molecular entity with a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol . This compound is part of the broader class of pyridine compounds, which are fundamental scaffolds in medicinal chemistry and materials science . The structure incorporates both a pyridine ring, substituted with amino and methyl functional groups, and an acetamide group, forming a potential building block for the synthesis of more complex molecules . As a heterocyclic intermediate, it falls under the category of aminopyridine compounds . Calculated properties indicate a density of 1.230±0.06 g/cm3 at 20 °C and a solubility of 43 g/L at 25 °C . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-amino-4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZJIMFVFYNPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622205
Record name N-(5-Amino-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475060-18-5
Record name N-(5-Amino-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 2-Acetamido-5-amino-4-methylpyridine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Acetamido-5-amino-4-methylpyridine

Abstract

This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-Acetamido-5-amino-4-methylpyridine, a valuable heterocyclic building block in medicinal and materials chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic decisions, and practical considerations inherent in a robust synthetic campaign. We will detail a reliable three-step synthetic pathway commencing from 2-Amino-4-methylpyridine, involving protection, regioselective nitration, and subsequent reduction. Each stage is presented with a detailed, self-validating protocol, supported by mechanistic insights and authoritative references, designed for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern pharmacology, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this class, aminopyridines and their derivatives serve as critical intermediates for constructing more complex molecular architectures with targeted biological activities.[1] 2-Acetamido-5-amino-4-methylpyridine, the subject of this guide, is a particularly useful intermediate, featuring a differentiated diamine structure that allows for selective downstream functionalization, making it a key component in the synthesis of novel kinase inhibitors, antiparasitic agents, and other potential therapeutics.[2]

This document provides a detailed, field-proven guide to its synthesis, emphasizing not only the procedural steps but also the rationale governing the choice of reagents, conditions, and analytical checkpoints to ensure a successful and reproducible outcome.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 2-Acetamido-5-amino-4-methylpyridine is most effectively approached through a linear, three-step sequence starting from commercially available 2-Amino-4-methylpyridine. The core challenge lies in the selective introduction of the amino group at the C-5 position. Direct amination is impractical; therefore, a nitration-reduction strategy is employed.

The chosen synthetic pathway is as follows:

  • Acetylation (Protection): The highly activating 2-amino group is first protected as an acetamide. This serves a dual purpose: it moderates the reactivity of the pyridine ring to prevent side reactions during nitration and protects the amino group itself from oxidation.

  • Electrophilic Nitration: The acetylated intermediate undergoes regioselective nitration at the C-5 position. The acetamido group, being an ortho-, para-director, strongly favors the introduction of the nitro group at the C-5 position, which is para to it.[3]

  • Reduction: The 5-nitro group is selectively reduced to the target 5-amino group, yielding the final product.

This "protect-nitrate-reduce" sequence is superior to alternative routes (e.g., nitrating first) because it provides excellent regiochemical control and avoids the formation of difficult-to-separate isomers.[3]

Synthetic_Pathway Start 2-Amino-4-methylpyridine Intermediate1 2-Acetamido-4-methylpyridine Start->Intermediate1 Step 1: Acetylation (Ac₂O or AcCl) Intermediate2 2-Acetamido-5-nitro-4-methylpyridine Intermediate1->Intermediate2 Step 2: Nitration (HNO₃ / H₂SO₄) FinalProduct 2-Acetamido-5-amino-4-methylpyridine Intermediate2->FinalProduct Step 3: Reduction (e.g., Pt/C, H₂ or Fe/HCl)

Caption: Overall synthetic workflow for 2-Acetamido-5-amino-4-methylpyridine.

Detailed Synthetic Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for key operations.

Step 1: Synthesis of 2-Acetamido-4-methylpyridine (Protection)

The initial step involves the N-acetylation of 2-Amino-4-methylpyridine. Acetic anhydride is the preferred reagent for its high reactivity and the straightforward workup, as the acetic acid byproduct is easily removed. While acetyl chloride can also be used, reactions may be slower and yield less favorable outcomes, potentially due to steric hindrance around the amino group.[4]

Acetylation_Reaction reactant1 2-Amino-4-methylpyridine plus + reactant1->plus reactant2 Acetic Anhydride plus->reactant2 arrow reactant2->arrow product 2-Acetamido-4-methylpyridine arrow->product

Caption: Reaction scheme for the acetylation of 2-Amino-4-methylpyridine.

Experimental Protocol:

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-methylpyridine (10.8 g, 0.1 mol).

  • Solvent and Reagent Addition: Add 50 mL of glacial acetic acid to the flask and stir until the starting material is fully dissolved. To this solution, cautiously add acetic anhydride (12.3 g, 0.12 mol, 1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Quenching and Isolation: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Neutralization and Precipitation: Carefully neutralize the solution by the dropwise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. A precipitate will form.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum at 50 °C to a constant weight.

The expected product, 2-Acetamido-4-methylpyridine, is a white to off-white solid.[2]

Step 2: Synthesis of 2-Acetamido-5-nitro-4-methylpyridine (Nitration)

This step is a classic electrophilic aromatic substitution. The use of a mixed acid system (concentrated nitric and sulfuric acids) generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as both a catalyst and a solvent, protonating nitric acid to facilitate the formation of the nitronium ion. Strict temperature control is critical to prevent over-nitration and the formation of byproducts.[3][5]

Nitration_Reaction reactant 2-Acetamido-4-methylpyridine arrow HNO₃, H₂SO₄ 0-10 °C reactant->arrow product 2-Acetamido-5-nitro-4-methylpyridine arrow->product

Caption: Reaction scheme for the regioselective nitration at the C-5 position.

Experimental Protocol:

  • Acid Mixture Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 50 mL). Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: Once the acid is cold, add the 2-Acetamido-4-methylpyridine (7.5 g, 0.05 mol) from Step 1 in small portions, ensuring the internal temperature does not exceed 10 °C. Stir until all solid has dissolved.

  • Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding fuming nitric acid (HNO₃, 4.0 mL, ~0.09 mol) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-chilled in an ice bath. Transfer this mixture to the dropping funnel.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature strictly between 0 and 5 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours.

  • Quenching and Precipitation: Very slowly and carefully, pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring. A yellow solid will precipitate.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product, 2-Acetamido-5-nitro-4-methylpyridine, under vacuum at 60 °C.

Step 3: Synthesis of 2-Acetamido-5-amino-4-methylpyridine (Reduction)

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method. An alternative, classical method using iron powder in an acidic medium is also provided, which can be advantageous if high-pressure hydrogenation equipment is unavailable.[6]

Reduction_Reaction reactant 2-Acetamido-5-nitro-4-methylpyridine arrow [H] reactant->arrow product 2-Acetamido-5-amino-4-methylpyridine arrow->product

Caption: General scheme for the reduction of the 5-nitro group.

Protocol 3.3.1: Catalytic Hydrogenation (Preferred Method)

  • Catalyst and Substrate: To a hydrogenation vessel (Parr shaker or similar), add 2-Acetamido-5-nitro-4-methylpyridine (5.85 g, 0.03 mol) and 100 mL of methanol. Add 10% Platinum on Carbon (Pt/C, ~0.3 g, 5 mol% Pt) as the catalyst.[5]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (H₂) to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 4-6 hours.

  • Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 20 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the solid from an ethanol/water mixture to obtain pure 2-Acetamido-5-amino-4-methylpyridine as a crystalline solid.

Protocol 3.3.2: Iron/Acid Reduction (Alternative Method)

  • Setup: In a 500 mL round-bottom flask, suspend 2-Acetamido-5-nitro-4-methylpyridine (5.85 g, 0.03 mol) in a mixture of ethanol (150 mL) and water (50 mL). Add iron powder (Fe, 10.0 g, 0.18 mol, 6 eq).

  • Reaction Initiation: Heat the mixture to 60-70 °C with vigorous stirring. Add concentrated hydrochloric acid (HCl, 2 mL) dropwise. The reaction is exothermic and the color will change from yellow to dark brown/black.

  • Reaction: Maintain the mixture at reflux for 2-3 hours, monitoring by TLC for the disappearance of the starting material.[6]

  • Workup: Cool the reaction to room temperature and filter through Celite® to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to remove any remaining acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product. Recrystallization may be performed as described above.

Data and Characterization Summary

This table summarizes the key physical properties of the compounds involved in the synthesis.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-4-methylpyridineC₆H₈N₂108.14Solid
2-Acetamido-4-methylpyridineC₈H₁₀N₂O150.18White to Almost white powder/crystal[2]
2-Acetamido-5-nitro-4-methylpyridineC₈H₉N₃O₃195.18Yellow solid
2-Acetamido-5-amino-4-methylpyridineC₈H₁₁N₃O165.19Crystalline solid

Safety and Handling

  • Acids: Concentrated sulfuric and nitric acids are extremely corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Always add acid to water/solvent, never the other way around.

  • Solvents: Methanol and ethanol are flammable. Keep away from ignition sources.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Use appropriate high-pressure equipment and ensure the system is properly purged and leak-tested. Platinum on carbon can be pyrophoric upon exposure to air after the reaction; quench the catalyst on the filter paper carefully with water before disposal.

  • Exothermic Reactions: The nitration and acid-base neutralization steps are highly exothermic. Maintain strict temperature control with adequate cooling baths.

Conclusion

The synthesis of 2-Acetamido-5-amino-4-methylpyridine can be reliably achieved through a robust and scalable three-step sequence of acetylation, nitration, and reduction. The provided protocols, grounded in established chemical principles, offer a clear pathway for obtaining this valuable intermediate in high purity. By understanding the rationale behind each experimental choice—from the selection of a protecting group to the conditions for regioselective nitration—researchers can confidently execute this synthesis and adapt it for the creation of novel and complex molecules for drug discovery and development.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Google Patents.
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (n.d.). Google Patents.
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents. (n.d.). Google Patents.
  • CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents. (n.d.). Google Patents.
  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. (2025-12-19). American Chemical Society.
  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents. (n.d.). Google Patents.
  • Zolpidem - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023-02-14). MDPI.

Sources

A Technical Guide to the Physicochemical Characterization of N-(5-Amino-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(5-Amino-4-methylpyridin-2-yl)acetamide is a substituted pyridine derivative of interest in pharmaceutical research, potentially as a synthetic intermediate, a metabolite, or a reference standard. Comprehensive physicochemical characterization is the cornerstone of its effective application, governing everything from reaction kinetics and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This guide provides an in-depth framework for the systematic evaluation of its core physicochemical properties. As empirical data for this specific molecule is not widely published, this document emphasizes the validated methodologies and scientific rationale required to generate such data, ensuring accuracy, reproducibility, and regulatory compliance. We present a series of self-validating protocols for structural confirmation, solubility, melting point, ionization (pKa), and lipophilicity (LogP) determination, alongside a robust analytical method for its quantification.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of drug discovery and chemical synthesis, the journey of a molecule from concept to application is paved with data. The physicochemical characteristics of a compound are not mere data points; they are the fundamental descriptors that predict its behavior in both chemical and biological systems. For a molecule like this compound, a heterocyclic amine with multiple functional groups, a thorough understanding of its properties is non-negotiable.

This guide is structured to provide researchers, process chemists, and drug development professionals with the technical insights and field-proven protocols necessary to fully characterize this compound. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the generated data is not only accurate but also contextually meaningful.

Identity and Structural Verification

Before any other property can be measured, the identity and purity of the analyte must be unequivocally confirmed. The molecular formula of this compound is C₈H₁₁N₃O , with a monoisotopic mass of 165.0902 g/mol . Verification is a multi-technique process.

Rationale for a Tripartite Approach

A single analytical technique is insufficient for complete structural elucidation. We employ a combination of Mass Spectrometry (for molecular formula confirmation), Nuclear Magnetic Resonance (for mapping the covalent framework), and Infrared Spectroscopy (for functional group identification). This synergistic approach ensures that the synthesized or procured material is, in fact, the correct molecule and meets the required purity standards.

Experimental Protocols

2.2.1 High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition.

  • Methodology:

    • Prepare a 1 mg/mL solution of the compound in methanol.

    • Infuse the solution into an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ion mode.

    • Acquire the full scan mass spectrum from m/z 100-500.

    • Validation: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical mass (166.0975). For this compound, this provides strong evidence for the C₈H₁₁N₃O formula.

2.2.2 NMR Spectroscopy (¹H, ¹³C)

  • Objective: To confirm the atomic connectivity and structural isomerism.

  • Methodology:

    • Dissolve ~10 mg of the compound in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Signatures (in DMSO-d₆):

      • Pyridine Protons: Two singlets or narrow doublets in the aromatic region (~6.5-8.0 ppm). The proton at position 6 will likely be downfield of the proton at position 3.

      • Amine (NH₂) Protons: A broad singlet (~4.5-5.5 ppm) whose chemical shift is concentration and temperature-dependent.

      • Amide (NH) Proton: A singlet in the downfield region (~9.0-10.0 ppm).

      • Methyl (Pyridine) Protons: A singlet at ~2.1-2.3 ppm.

      • Methyl (Acetamide) Protons: A singlet at ~2.0-2.2 ppm.

    • Validation: The integration of the peaks must correspond to the number of protons in each environment. 2D NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.

2.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify key functional groups.

  • Methodology:

    • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Expected Absorption Bands (cm⁻¹):

      • ~3450-3300: Two distinct N-H stretching bands for the primary amine (-NH₂).

      • ~3300-3250: A single N-H stretching band for the secondary amide (-NH-C=O).

      • ~1660-1680: A strong C=O stretch (Amide I band).

      • ~1600-1450: C=C and C=N stretching vibrations from the pyridine ring.

      • ~1550: N-H bending vibration (Amide II band).

Visualization: Structural Elucidation Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Confirmation Synthesis Chemical Synthesis Purification Chromatography / Recrystallization Synthesis->Purification HRMS HRMS (Exact Mass) Purification->HRMS Formula? NMR 1H, 13C, 2D NMR Purification->NMR Connectivity? FTIR FTIR (Functional Groups) Purification->FTIR Groups? Confirmed Structure Confirmed HRMS->Confirmed NMR->Confirmed FTIR->Confirmed G Prep Sample Preparation (Dissolve in 0.15M KCl) Acid Acid Titration (Protonate all sites with HCl) Prep->Acid Cal Calibrate pH Electrode (3-point calibration) Cal->Prep Base Base Titration (Titrate with NaOH) Acid->Base Data Record pH vs. Volume Base->Data Plot Plot Titration Curve (pH vs. V) Data->Plot Deriv Calculate 1st Derivative (d(pH)/dV) Plot->Deriv pKa Identify Inflection Points (Determine pKa values) Deriv->pKa

Caption: Workflow for potentiometric pKa determination.

LogP Determination
  • Scientific Rationale: The n-octanol/water partition coefficient (LogP) is the classical measure of a compound's lipophilicity. It is a key predictor of its ability to cross cell membranes via passive diffusion. While the traditional shake-flask method is viable, an HPLC-based method offers higher throughput and requires less material.

  • Protocol: HPLC-Based LogP Estimation

    • System: An HPLC system with a C18 stationary phase column and a UV detector.

    • Standards: Prepare solutions of a series of well-characterized compounds with known LogP values (e.g., uracil, toluene, naphthalene).

    • Mobile Phase: Use a gradient of methanol or acetonitrile in water.

    • Procedure: a. Inject the standard mixture and the test compound onto the column and run the gradient. b. Record the retention time (t_R) for each compound. c. Calculate the capacity factor, k', for each compound: k' = (t_R - t₀) / t₀, where t₀ is the void time (often measured with uracil). d. Plot the known LogP values of the standards against their calculated log(k') values. e. Validation: The resulting calibration curve should have a correlation coefficient (R²) > 0.98.

    • Calculation: From the log(k') of this compound, interpolate its LogP value from the calibration curve.

Analytical Quantification by HPLC-UV

A validated, stability-indicating analytical method is required for purity testing, solubility measurements, and quality control.

  • Scientific Rationale: The conjugated pyridine ring system in the molecule makes it an excellent chromophore, suitable for detection by UV-Vis spectrophotometry. Reversed-phase HPLC provides the necessary selectivity to separate the parent compound from potential impurities or degradants.

  • Protocol: Validated RP-HPLC Method

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD). Monitor at the wavelength of maximum absorbance (λ_max), determined from a preliminary UV scan (likely ~250-280 nm).

    • Method Validation (per ICH Q2(R1) Guidelines):

      • Specificity: Ensure no interference from blanks (mobile phase, diluent).

      • Linearity: Analyze a series of at least five standard concentrations to demonstrate a linear relationship between peak area and concentration (R² > 0.999).

      • Accuracy: Determine the recovery of the analyte at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount into a blank matrix.

      • Precision: Assess repeatability (multiple injections of one sample) and intermediate precision (analysis on different days or by different analysts). Relative Standard Deviation (RSD) should be < 2%.

      • Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Visualization: HPLC Method Validation Workflow

G Dev Method Development (Column, Mobile Phase, λmax) Spec Specificity (No interference) Dev->Spec Lin Linearity (R² > 0.999) Dev->Lin Acc Accuracy (% Recovery) Dev->Acc Prec Precision (RSD < 2%) Dev->Prec LOQ LOQ / LOD Dev->LOQ Robust Robustness (Small variations) Dev->Robust Val Method Validated Spec->Val Lin->Val Acc->Val Prec->Val LOQ->Val Robust->Val

Caption: Key parameters for HPLC method validation per ICH guidelines.

Conclusion

The physicochemical characterization of this compound is a critical exercise for any research or development program involving this molecule. While specific data may not be readily available in the public domain, a systematic application of the gold-standard methodologies detailed in this guide will yield a comprehensive and reliable data package. This data—spanning identity, purity, solubility, ionization, and lipophilicity—forms the essential foundation for informed decision-making in synthesis, formulation, and preclinical development, ultimately de-risking and accelerating the path to application.

References

As this guide focuses on methodology for a compound with limited specific literature, references are to standard guidelines and foundational techniques.

  • OECD Guideline for the Testing of Chemicals, Section 1, No. 105: "Water Solubility" . Source: OECD iLibrary, URL: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), Guideline Q2(R1): "Validation of Analytical Procedures: Text and Methodology" . Source: ICH, URL: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State . Source: John Wiley & Sons. URL: [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concepts, Structure Design and Methods . Source: Academic Press. URL: [Link]

  • PubChem Database . National Center for Biotechnology Information. (Provides data on related chemical structures). URL: [Link]

An Uncharted Territory: A Hypothesis-Driven Guide to the Potential Mechanism of Action of N-(5-Amino-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Note on the Current State of Knowledge

As of early 2026, a comprehensive review of the scientific literature reveals a notable absence of published data on the specific mechanism of action for N-(5-Amino-4-methylpyridin-2-yl)acetamide. This compound, while structurally defined, has not yet been characterized in terms of its biological targets, signaling pathways, or pharmacological effects. Consequently, a definitive, evidence-based technical guide on its core mechanism is not currently possible.

This document, therefore, deviates from a traditional whitepaper format. Instead, it adopts the perspective of a senior application scientist to provide a hypothesis-driven framework for researchers and drug development professionals. By deconstructing the molecule's chemical features and drawing parallels with structurally related compounds, we can propose plausible mechanisms of action and outline a logical, multi-phase experimental workflow to systematically investigate them. This guide is intended to serve as a strategic starting point for the scientific exploration of this novel chemical entity.

Section 1: Deconstructing the Molecule: Structural Clues to Potential Function

This compound is a small molecule featuring two key pharmacophores: a substituted aminopyridine ring and an acetamide side chain. The specific arrangement of the amino, methyl, and acetamido groups on the pyridine core is critical and likely dictates its interaction with biological targets.

  • The Aminopyridine Core: The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry. The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. The overall electronic properties of the ring, influenced by the methyl and amino substituents, will govern its potential to engage in various non-covalent interactions, including π-stacking and hydrophobic interactions within a protein's binding pocket. Derivatives of aminopyridine are known to possess a wide array of biological activities, most notably as modulators of ion channels.

  • The N-Acetamide Group: The acetamide group provides an additional hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). Its presence and orientation relative to the pyridine ring are crucial for defining the molecule's three-dimensional shape and interaction profile. Acetamide moieties are found in numerous approved drugs and investigational compounds, contributing to their binding affinity and pharmacokinetic properties.

Section 2: Plausible Mechanistic Hypotheses for Investigation

Based on the structural motifs present in this compound, we can formulate several primary hypotheses regarding its potential mechanism of action. These hypotheses are not mutually exclusive and provide a rational basis for initial screening and experimental design.

Hypothesis 2.1: Modulation of Voltage-Gated Potassium Channels

The most prominent and well-documented mechanism for aminopyridine derivatives is the blockade of voltage-gated potassium (Kv) channels.

  • Causality and Rationale: Aminopyridines like 4-aminopyridine (dalfampridine) function by physically occluding the pore of Kv channels. This blockade prolongs the duration of the action potential, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. This mechanism is exploited clinically to improve nerve conduction in demyelinated neurons, such as in multiple sclerosis. The structural similarity of this compound to this class of compounds makes Kv channels a primary hypothetical target.

  • Potential Implications: If this hypothesis holds true, the compound could have applications in neurological disorders characterized by impaired nerve conduction. The specific substitutions on the pyridine ring would likely influence its selectivity for different Kv channel subtypes, which in turn would determine its therapeutic window and side-effect profile.

Hypothesis 2.2: Inhibition of Protein Kinases

The 2-aminopyridine scaffold is a common feature in a multitude of protein kinase inhibitors.

  • Causality and Rationale: Many kinase inhibitors are designed to mimic ATP, binding to the hinge region of the kinase's active site. The nitrogen atoms of a pyridine ring are particularly adept at forming the critical hydrogen bonds with the kinase hinge that are necessary for potent inhibition. Numerous approved and investigational drugs, such as Dasatinib (a dual Src/Abl inhibitor), feature related aminopyrimidine or aminopyridine cores that anchor the molecule in the ATP-binding pocket. The this compound structure is consistent with the general architecture of a Type I or Type II kinase inhibitor.

  • Potential Implications: Depending on the kinase(s) it inhibits, this compound could have therapeutic potential in oncology, immunology, or other areas where specific kinases are dysregulated. Initial broad-panel kinase screening would be essential to identify potential targets within the human kinome.

Hypothesis 2.3: Modulation of Central Nervous System (CNS) Receptors

Certain acetamide-containing heterocyclic compounds are known to act on CNS receptors, most notably the GABA-A receptor.

  • Causality and Rationale: The hypnotic drug Zolpidem, for instance, is an imidazopyridine with an N,N-dimethylacetamide side chain that acts as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site. While structurally distinct from this compound, it demonstrates that this combination of a nitrogen-containing heterocycle and an acetamide moiety can lead to potent CNS activity. The specific stereoelectronic profile of the target compound could allow it to bind to allosteric or orthosteric sites on various CNS receptors.

  • Potential Implications: If the compound targets a CNS receptor, it could exhibit sedative, anxiolytic, anticonvulsant, or other psychotropic effects. A broad CNS liability panel, including binding assays for common neurotransmitter receptors, would be a prudent initial step to explore this hypothesis.

Section 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the hypotheses outlined above, a tiered, self-validating experimental workflow is proposed. This approach prioritizes broad, unbiased screening in the initial phase, followed by more focused, hypothesis-driven experiments to confirm targets and elucidate the precise mechanism.

Phase 1: Broad Target Screening and Phenotypic Profiling

The initial phase aims to cast a wide net to identify potential biological targets without bias toward a single hypothesis.

Experimental Protocol: Broad Target Class Screening

  • Kinase Profiling:

    • Objective: To assess the compound's activity against a large, representative panel of human protein kinases.

    • Methodology: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or similar) at a primary concentration (e.g., 1 or 10 µM).

    • Data Analysis: Identify any kinases showing significant inhibition (e.g., >50% or >75% inhibition). Potent hits should be followed up with dose-response curves to determine IC₅₀ values.

  • Ion Channel Profiling:

    • Objective: To evaluate activity against a panel of key ion channels, with a focus on voltage-gated potassium channels.

    • Methodology: Utilize automated patch-clamp electrophysiology platforms (e.g., Sophion QPatch or Nanion SyncroPatch) to assess the compound's effect on a panel of human ion channels expressed in a stable cell line.

    • Data Analysis: Quantify the percent inhibition at one or two concentrations. For significant hits, generate full dose-response curves to determine IC₅₀ values.

  • CNS Receptor/Target Profiling:

    • Objective: To screen for binding affinity to a wide range of CNS targets.

    • Methodology: Employ a commercial radioligand binding assay panel (e.g., Eurofins BioPrint®) that includes a diverse set of receptors, transporters, and enzymes relevant to CNS function.

    • Data Analysis: Identify targets where the compound causes significant displacement of the radioligand (>50%). Follow up with saturation binding assays to determine the inhibition constant (Ki).

G cluster_0 Phase 1: Broad Target Screening cluster_1 Phase 2: Hit Validation & Functional Assays cluster_2 Phase 3: Pathway & Phenotypic Analysis Compound This compound Kinase_Screen Kinase Panel (e.g., KINOMEscan™) Compound->Kinase_Screen Ion_Channel_Screen Ion Channel Panel (Automated Patch-Clamp) Compound->Ion_Channel_Screen CNS_Screen CNS Receptor Panel (Radioligand Binding) Compound->CNS_Screen Kinase_IC50 Kinase IC₅₀ Determination Kinase_Screen->Kinase_IC50 Identify Hits EC_IC50 Electrophysiology IC₅₀ (Manual Patch-Clamp) Ion_Channel_Screen->EC_IC50 Identify Hits Functional_Receptor Receptor Functional Assay (e.g., Calcium Flux, cAMP) CNS_Screen->Functional_Receptor Identify Hits Cell_Phospho Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) Kinase_IC50->Cell_Phospho Validate in Cells Pathway_Analysis Downstream Pathway Analysis (e.g., RNA-Seq, Proteomics) Cell_Phospho->Pathway_Analysis Phenotypic_Assay Cellular Phenotypic Assays (e.g., Proliferation, Migration, Apoptosis) EC_IC50->Phenotypic_Assay e.g., Neuronal Excitability Functional_Receptor->Phenotypic_Assay e.g., Neurotransmitter Release Pathway_Analysis->Phenotypic_Assay MoA Elucidation of Mechanism of Action Phenotypic_Assay->MoA

Proposed workflow for MoA elucidation.
Phase 2: Hit Validation and Functional Characterization

Once primary hits are identified, the focus shifts to validating these interactions and understanding their functional consequences.

  • For Kinase Hits:

    • Orthogonal Assays: Confirm the inhibitory activity using a different assay format (e.g., a time-resolved fluorescence energy transfer [TR-FRET] assay if the primary screen was radioactivity-based).

    • Cellular Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) or phospho-specific antibodies in Western blotting to confirm that the compound engages its target kinase inside a relevant cell line and inhibits its downstream signaling.

  • For Ion Channel Hits:

    • Manual Patch-Clamp Electrophysiology: This gold-standard technique should be used to confirm the findings from automated platforms and to investigate the detailed biophysical mechanism of the block (e.g., state-dependence, voltage-dependence).

    • Cellular Assays: Use membrane potential-sensitive dyes or assays of neuronal firing to confirm the compound's functional effect in a cellular context.

Phase 3: Downstream Pathway Analysis and Phenotypic Consequences

With a validated target in hand, the final phase involves connecting the molecular mechanism to a cellular phenotype.

  • Omics Approaches: Use transcriptomics (RNA-Seq) or proteomics to obtain an unbiased view of the downstream signaling pathways affected by the compound in a relevant cellular model.

  • Phenotypic Assays: Design and execute assays that measure a relevant cellular outcome. For a kinase inhibitor, this might be cell proliferation or apoptosis. For an ion channel blocker, it could be neurotransmitter release or neuronal network activity on a multi-electrode array.

Conclusion

While the specific mechanism of action of this compound remains to be discovered, its chemical structure provides a strong foundation for rational, hypothesis-driven investigation. The aminopyridine and acetamide moieties suggest that it may function as a potassium channel blocker, a protein kinase inhibitor, or a modulator of CNS receptors. The experimental workflow proposed herein offers a comprehensive and rigorous pathway to progress from broad, unbiased screening to the precise elucidation of its molecular mechanism and cellular effects. The true biological role of this compound awaits empirical validation, representing an open and intriguing opportunity for discovery in the fields of medicinal chemistry and chemical biology.

General References

For researchers interested in the foundational concepts discussed in this hypothetical guide, the following references provide authoritative information on the mechanisms of action for related compound classes.

  • Aminopyridines and Potassium Channel Blockade:

    • Title: The use of aminopyridines in neurological disorders

    • Source: PubMed

    • URL: [Link]

  • Kinase Inhibitor Scaffolds:

    • Title: 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor

    • Source: PubMed

    • URL: [Link]

  • CNS-Active Imidazopyridines:

    • Title: Zolpidem

    • Source: Wikipedia

    • URL: [Link]

  • General Principles of Drug Discovery and MoA Studies:

    • Title: Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives

    • Source: Journal of Young Pharmacists

    • URL: [Link]

N-(5-Amino-4-methylpyridin-2-yl)acetamide: A Technical Guide to its Synthesis and Potential Biological Activity as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(5-Amino-4-methylpyridin-2-yl)acetamide, a pyridine derivative with significant potential in medicinal chemistry. Due to a lack of direct studies on this specific molecule, this document outlines a plausible synthetic route and focuses on its hypothesized biological activity as a kinase inhibitor, drawing on evidence from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.

Introduction: The Promise of Aminopyridine Acetamides in Drug Discovery

Aminopyridine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Their unique structural properties allow for interaction with various enzymes and receptors, leading to a broad spectrum of biological effects.[1] When combined with an acetamide functional group, the resulting aminopyridine acetamide scaffold becomes a versatile platform for developing novel therapeutics. This guide will delve into the synthesis and potential biological applications of a specific, yet under-investigated molecule: this compound.

While direct experimental data for this compound is not currently available in published literature, its structural similarity to known biologically active molecules, particularly kinase inhibitors, warrants a thorough investigation into its potential. This guide will therefore focus on a hypothesized role as a kinase inhibitor, providing a scientifically grounded framework for its synthesis and biological evaluation.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step process, starting from commercially available precursors. The proposed synthetic pathway involves three key stages: nitration, acylation, and reduction.

Synthesis_Pathway cluster_0 Stage 1: Nitration cluster_1 Stage 2: Acylation cluster_2 Stage 3: Reduction 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-Amino-4-methyl-5-nitropyridine 2-Amino-4-methyl-5-nitropyridine 2-Amino-4-methylpyridine->2-Amino-4-methyl-5-nitropyridine H2SO4, HNO3 N-(4-methyl-5-nitropyridin-2-yl)acetamide N-(4-methyl-5-nitropyridin-2-yl)acetamide 2-Amino-4-methyl-5-nitropyridine->N-(4-methyl-5-nitropyridin-2-yl)acetamide Acetic Anhydride This compound This compound N-(4-methyl-5-nitropyridin-2-yl)acetamide->this compound H2, Pd/C

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Stage 1: Nitration of 2-Amino-4-methylpyridine

  • Dissolution: In a flask equipped with a magnetic stirrer and under a fume hood, slowly add 2-amino-4-methylpyridine to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.

  • Nitration: To the resulting solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 20°C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain 2-amino-4-methyl-5-nitropyridine.

Stage 2: Acylation of 2-Amino-4-methyl-5-nitropyridine

  • Reaction Setup: Suspend 2-amino-4-methyl-5-nitropyridine in acetic anhydride.

  • Heating: Heat the mixture to reflux for 2-3 hours.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, then pour it into ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield N-(4-methyl-5-nitropyridin-2-yl)acetamide.[3]

Stage 3: Reduction of N-(4-methyl-5-nitropyridin-2-yl)acetamide

  • Catalytic Hydrogenation: Dissolve N-(4-methyl-5-nitropyridin-2-yl)acetamide in ethanol and add a catalytic amount of 10% palladium on carbon.

  • Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization to yield this compound.

Hypothesized Biological Activity: A Potential Kinase Inhibitor

The structural features of this compound, particularly the aminopyridine core, are prevalent in a number of potent kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Specifically, the aminopyridine scaffold has been identified as a key pharmacophore in inhibitors of Src and Abl kinases, which are implicated in the progression of various cancers.[4][6]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Src_Abl_Kinase Src/Abl Kinase Receptor_Tyrosine_Kinase->Src_Abl_Kinase Downstream_Signaling Downstream Signaling (e.g., Ras-ERK, PI3K-Akt) Src_Abl_Kinase->Downstream_Signaling Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Target_Compound This compound Target_Compound->Src_Abl_Kinase Inhibition

Caption: Hypothesized mechanism of action as a Src/Abl kinase inhibitor.

The rationale for hypothesizing that this compound may act as a kinase inhibitor is based on the following:

  • Structural Analogy: The 2-aminopyridine moiety is a known hinge-binding motif in many ATP-competitive kinase inhibitors.

  • Hydrogen Bonding: The amino and acetamide groups can form crucial hydrogen bonds with the kinase's ATP-binding pocket.

  • Published Evidence: Numerous studies have demonstrated that derivatives of aminopyridine exhibit potent inhibitory activity against various kinases.[4][7]

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of this compound, a series of in vitro and cellular assays should be performed.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the activity of specific kinases (e.g., Src, Abl).

Methodology (Luminescence-Based ADP Detection): [8][9]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in kinase assay buffer.

    • Prepare a solution of the target kinase (e.g., recombinant human Src or Abl) in assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the plate at 30°C for 1-2 hours.

  • ADP Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP.

    • Add a second reagent that converts the generated ADP to ATP and provides luciferase/luciferin to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Data Presentation:

Compound Concentration (µM)Kinase Activity (%)
0.0198
0.185
152
1015
1005
Cellular Proliferation Assay

Objective: To assess the effect of the compound on the growth of cancer cell lines that are dependent on the targeted kinase activity.

Methodology (MTT Assay):

  • Cell Seeding:

    • Seed cancer cells (e.g., K562 for Abl, or a Src-dependent line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Compound Concentration (µM)Cell Viability (%)
0.195
170
1045
5020
1008

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural characteristics strongly suggest its potential as a kinase inhibitor. The proposed synthetic route provides a clear path to obtaining this compound for further investigation. The outlined experimental protocols offer a robust framework for evaluating its hypothesized activity against kinases such as Src and Abl.

Future research should focus on the successful synthesis and characterization of this compound, followed by comprehensive biological screening. This should include a broad kinase panel to determine its selectivity profile, as well as further studies to elucidate its precise mechanism of action. The findings from such studies will be crucial in determining the therapeutic potential of this promising molecule.

References

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2025). ResearchGate. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

  • Synthesis of some new pyridine-acetamide hybrids as potential antibacterial and antioxidant agents. (2025). ResearchGate. [Link]

  • The Ins and Outs of Bcr-Abl Inhibition. PubMed Central. [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. (2025). ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • Src inhibitor. Wikipedia. [Link]

  • (124)I-iodopyridopyrimidinone for PET of Abl kinase-expressing tumors in vivo. PubMed. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. [Link]

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Steric clash of Bcr-Abl/T315I with imatinib and pyrido-pyrimidines... ResearchGate. [Link]

  • CHAPTER 2: New Screening Approaches for Kinases. The Royal Society of Chemistry. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

  • The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia. MDPI. [Link]

  • One-Pot Synthesis and Biological Activity of 2-Acetamide-thiazole Derivatives under Microwave Irradiation. sioc-journal.cn. [Link]

  • What are SRC inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of N-(5-Amino-4-methylpyridin-2-yl)acetamide Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the 2-aminopyridine scaffold has emerged as a cornerstone for the development of a diverse array of therapeutic agents. Its unique electronic properties and ability to form key hydrogen bond interactions have rendered it a privileged structure in drug discovery. This guide focuses on a specific, highly functionalized derivative, N-(5-Amino-4-methylpyridin-2-yl)acetamide, and its structural analogs. This core structure is of particular interest due to its presence in compounds targeting a range of biological pathways implicated in various diseases.

The strategic placement of an acetamido group at the 2-position, an amino group at the 5-position, and a methyl group at the 4-position of the pyridine ring creates a molecule with a defined three-dimensional structure and multiple points for functionalization. This allows for the fine-tuning of its physicochemical properties and biological activity. The 2-acetamido moiety is a well-established hinge-binding motif in many kinase inhibitors, while the overall substitution pattern bears resemblance to intermediates used in the synthesis of non-steroidal mineralocorticoid receptor antagonists.

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It will detail plausible synthetic routes to the core scaffold, explore the design and synthesis of structural analogs, discuss their potential biological targets with a focus on protein kinases and the mineralocorticoid receptor, and provide insights into their structure-activity relationships. Furthermore, this guide includes detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds.

Synthetic Strategies for the this compound Core

The synthesis of the this compound scaffold can be approached through a multi-step sequence, starting from commercially available pyridines. The key challenges lie in the regioselective introduction of the amino and acetamido groups.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis suggests that the target molecule can be derived from a 2-amino-4-methyl-5-nitropyridine intermediate. This approach allows for the selective acetylation of the more nucleophilic 2-amino group, followed by the reduction of the nitro group to the desired 5-amino functionality.

Retrosynthesis Target This compound Intermediate1 N-(5-Nitro-4-methylpyridin-2-yl)acetamide Target->Intermediate1 Nitro Reduction Intermediate2 2-Amino-4-methyl-5-nitropyridine Intermediate1->Intermediate2 Selective Acetylation StartingMaterial 2-Amino-4-methylpyridine Intermediate2->StartingMaterial Nitration

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis would involve three key steps:

  • Nitration: The commercially available 2-amino-4-methylpyridine can be nitrated at the 5-position using a mixture of nitric and sulfuric acids. The amino group at the 2-position directs the electrophilic nitration to the 5-position.

  • Selective Acetylation: The resulting 2-amino-4-methyl-5-nitropyridine can then be selectively acetylated at the 2-amino group. The 2-amino group is generally more nucleophilic than the aromatic ring, allowing for a regioselective reaction with an acetylating agent like acetic anhydride.

  • Nitro Reduction: The final step involves the reduction of the 5-nitro group to the corresponding amine. This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using a metal in acidic media (e.g., Fe/HCl). A patent for the preparation of a Nintedanib intermediate describes the use of hydrazine hydrate with a palladium on carbon catalyst for a similar nitro reduction, which could be a high-yielding option[1].

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Acetylation cluster_2 Step 3: Reduction 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-Amino-4-methyl-5-nitropyridine 2-Amino-4-methyl-5-nitropyridine 2-Amino-4-methylpyridine->2-Amino-4-methyl-5-nitropyridine HNO3, H2SO4 N-(5-Nitro-4-methylpyridin-2-yl)acetamide N-(5-Nitro-4-methylpyridin-2-yl)acetamide 2-Amino-4-methyl-5-nitropyridine->N-(5-Nitro-4-methylpyridin-2-yl)acetamide Acetic Anhydride This compound This compound N-(5-Nitro-4-methylpyridin-2-yl)acetamide->this compound H2, Pd/C or Fe/HCl

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol for a Representative Synthesis

The following protocol is a representative procedure based on established methods for similar transformations[2][3].

Step 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine

  • To a cooled (0 °C) and stirred solution of concentrated sulfuric acid (50 mL), add 2-amino-4-methylpyridine (10.8 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, cool the mixture to -5 °C and add a pre-cooled mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise, maintaining the temperature below 0 °C.

  • After the addition, stir the reaction mixture at 0 °C for 2 hours.

  • Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-4-methyl-5-nitropyridine.

Step 2: Synthesis of N-(5-Nitro-4-methylpyridin-2-yl)acetamide

  • Suspend 2-amino-4-methyl-5-nitropyridine (15.3 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Add acetic anhydride (12.2 g, 0.12 mol) dropwise to the suspension with stirring.

  • Heat the reaction mixture to 80 °C and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford N-(5-nitro-4-methylpyridin-2-yl)acetamide. A similar procedure is described for the acetylation of 4-methoxy-2-nitroaniline[3].

Step 3: Synthesis of this compound

  • Dissolve N-(5-nitro-4-methylpyridin-2-yl)acetamide (1.95 g, 10 mmol) in ethanol (50 mL) in a hydrogenation flask.

  • Add 10% palladium on carbon (0.2 g) to the solution.

  • Pressurize the flask with hydrogen gas (50 psi) and shake at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound. An alternative reduction method using hydrazine hydrate and a catalyst has been reported for a similar substrate[1].

Structural Analogs and Their Biological Targets

The this compound scaffold is a versatile platform for the design of inhibitors targeting various enzymes and receptors.

Analogs as Kinase Inhibitors

The 2-acetamidopyridine moiety is a well-known hinge-binding motif in a multitude of kinase inhibitors. This structural feature allows the molecule to form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

The nitrogen of the pyridine ring and the amide NH and carbonyl groups of the acetamido moiety can act as hydrogen bond acceptors and donors, respectively, mimicking the adenine portion of ATP. This makes the this compound scaffold a promising starting point for the development of inhibitors against various kinase families, including but not limited to:

  • Janus Kinases (JAKs): Derivatives of 5-methylpyrimidin-2-amine have been identified as potent and selective JAK2 inhibitors[4]. The structural similarity suggests that the 4-methylpyridin-2-amine core could also be effective.

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been discovered as potent inhibitors of Aurora A and B kinases[5]. The 2-aminopyridine core is a key feature in these inhibitors.

Kinase_Inhibition Scaffold This compound Hinge Kinase Hinge Region Scaffold->Hinge Binding HBond1 H-Bond Donor (NH) Hinge->HBond1 HBond2 H-Bond Acceptor (N) Hinge->HBond2 HBond3 H-Bond Acceptor (C=O) Hinge->HBond3

Caption: Interaction of the 2-acetamidopyridine motif with the kinase hinge region.

Analogs as Mineralocorticoid Receptor (MR) Modulators

Recent developments in the field of cardiovascular drugs have highlighted the therapeutic potential of non-steroidal mineralocorticoid receptor (MR) antagonists.

Finerenone is a non-steroidal MR antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes[6]. The synthesis of Finerenone and its analogs often involves intermediates that are structurally related to the this compound core. For instance, a key intermediate in the synthesis of Finerenone is a 4-amino-5-methyl-1H-pyridin-2(1H)-one derivative[7]. This structural overlap suggests that the this compound scaffold could be a valuable starting point for the design of novel MR modulators.

Structure-Activity Relationship (SAR) Studies

While specific SAR data for the this compound scaffold is not extensively published, we can infer potential trends from related compound series.

Modification SiteStructural ChangeExpected Impact on ActivityRationale
Acetyl Group Replacement with larger acyl groupsPotentially decreased kinase activitySteric hindrance in the ATP binding pocket.
Introduction of small polar groupsMay improve solubility and cell permeabilityEnhances physicochemical properties.
5-Amino Group Acylation or sulfonylationCan be explored for interactions with solvent-exposed regions of the targetProvides a vector for further chemical modification.
AlkylationMay modulate basicity and binding affinityFine-tunes electronic properties.
Pyridine Ring Substitution at the 3- or 6-positionCan be used to target specific sub-pockets of the active siteAllows for optimization of selectivity and potency.

A study on 2-aryl-2-(pyridin-2-yl)acetamides as anticonvulsants showed that substituents on the phenyl ring significantly influenced activity, with ortho- and meta-substituents being favorable[8]. This highlights the importance of exploring substitutions on any aryl groups that may be attached to the core scaffold.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assays

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for determining the inhibitory activity of compounds.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate/ATP solution, and the test compound dilutions in DMSO.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or DMSO (control), followed by 2 µL of the kinase enzyme solution. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mineralocorticoid Receptor (MR) Binding and Functional Assays

Protocol: Radioligand Binding Assay

  • Assay Buffer: Prepare a binding buffer (e.g., Tris-HCl with additives).

  • Reaction Mixture: In a microplate, combine the cell membrane preparation expressing the human MR, the radioligand (e.g., [³H]-aldosterone), and the test compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the potential to target key biological molecules like protein kinases and the mineralocorticoid receptor make it an attractive area for further investigation. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation against a panel of relevant biological targets. The detailed protocols and strategic insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting chemical space.

References

  • CN113354599A - Preparation method of nintedanib key intermediate - Google P
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (URL: [Link])

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. (URL: not available)
  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (URL: [Link])

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC - NIH. (URL: [Link])

  • Mineralocorticoid Receptor Antagonists in Heart Failure: An Update - PubMed. (URL: [Link])

  • Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide - PubMed. (URL: [Link])

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - NIH. (URL: [Link])

  • Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed. (URL: [Link])

  • Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed. (URL: [Link])

  • Mineralocorticoid receptor antagonist - Wikipedia. (URL: [Link])

  • Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology and Physiology - MDPI. (URL: [Link])

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (URL: [Link])

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. (URL: [Link])

  • 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kin - Advanced Journal of Chemistry, Section A. (URL: [Link])

  • Selective aqueous acetylation controls the photoanomerization of α-cytidine-5'-phosph
  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
  • Structure-activity Relationships in a Series of C2-substituted Gluco-Configured Tetrahydroimidazopyridines as β-glucosidase Inhibitors - PubMed. (URL: [Link])

Sources

The Emerging Potential of N-(5-Amino-4-methylpyridin-2-yl)acetamide as a Kinase Inhibitor Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. Their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity, off-target effects, and acquired resistance necessitate a continuous search for novel chemical scaffolds. This guide delves into the promising, albeit underexplored, potential of the N-(5-Amino-4-methylpyridin-2-yl)acetamide core as a foundational scaffold for the next generation of kinase inhibitors. While direct, extensive research on this specific molecule is nascent, this document synthesizes data from closely related analogs and foundational principles of medicinal chemistry to provide a comprehensive technical overview for researchers and drug development professionals. The methylpyridine moiety is a recognized pharmacophore in the design of ligands for a variety of biological targets, including kinase enzymes[1].

The this compound Scaffold: A Structural Overview

The this compound scaffold presents a unique combination of structural features conducive to kinase inhibition. Its architecture, featuring both hydrogen bond donor/acceptor capabilities and an aromatic nitrogen heterocycle, makes it a versatile platform for medicinal chemistry exploration[1]. The core consists of a pyridine ring substituted with an amino group at the 5-position, a methyl group at the 4-position, and an acetamide group at the 2-position. This arrangement offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Figure 1: Chemical structure of the this compound scaffold.

Synthetic Strategy: A Plausible Route

A potential precursor, 2,5-diamino-4-methylpyridine, could be acetylated at the more nucleophilic 2-amino position. The reaction would involve the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride[2].

Hypothetical Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2,5-diamino-4-methylpyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the solution to 0°C in an ice bath to control the reaction exotherm.

  • Addition of Acetylating Agent: Add acetic anhydride dropwise to the cooled solution with continuous stirring. The molar ratio of the diamine to acetic anhydride should be carefully controlled to favor mono-acetylation at the 2-position.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a designated period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize excess acetic anhydride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Derivatives of acetamide and pyridine are known to act as ATP-competitive kinase inhibitors[3][4]. The this compound scaffold is poised to function similarly. The pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors. The acetamide group can also participate in hydrogen bonding with the protein backbone, while the methyl and amino groups can be tailored to interact with specific pockets within the active site, thereby conferring selectivity.

Kinase_Inhibition_Pathway Kinase Kinase (Inactive) Active_Kinase Kinase-ATP (Active) Kinase->Active_Kinase Binds ATP Inhibited_Kinase Kinase-Inhibitor Complex (Inactive) Kinase->Inhibited_Kinase ATP ATP Substrate Substrate Phospho_Substrate Phosphorylated Substrate Active_Kinase->Phospho_Substrate Phosphorylates Substrate Inhibitor This compound Scaffold Inhibitor->Inhibited_Kinase Binds to ATP Pocket SAR_Map cluster_0 Hypothetical SAR for this compound Scaffold Core Scaffold R1 R1 (Hinge Binding) Scaffold->R1 Pyridine N R2 R2 (Selectivity Pocket) Scaffold->R2 C5-Amino R3 R3 (Hydrophobic Pocket) Scaffold->R3 C4-Methyl & Acetamide

Figure 3: A conceptual SAR map illustrating key modification points.

Experimental Workflow: Assessing Kinase Inhibitory Potential

A standard workflow to evaluate the kinase inhibitory activity of compounds derived from this scaffold would involve a multi-tiered approach.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Mobility Shift Assay)

  • Reagents: Prepare assay buffer, recombinant kinase, fluorescently labeled substrate peptide, ATP, and a stock solution of the inhibitor compound.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor at varying concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a termination buffer containing EDTA.

  • Analysis: Analyze the ratio of phosphorylated to unphosphorylated substrate using a microfluidic capillary electrophoresis system.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Representative Data from a Hypothetical Kinase Panel Screening

Kinase TargetInhibitor Concentration (nM)% InhibitionIC50 (nM)
Kinase A10955
Kinase B1015>1000
Kinase C108025
Kinase D105>1000

Therapeutic Potential and Future Directions

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. Its synthetic tractability and multiple points for diversification make it an attractive starting point for lead discovery campaigns. Future research should focus on:

  • Synthesis and Characterization: The definitive synthesis and full characterization of the title compound and a library of its derivatives.

  • Kinase Profiling: Screening against a broad panel of kinases to identify primary targets and assess selectivity.

  • Structure-Based Design: Co-crystallization of lead compounds with their target kinases to elucidate the binding mode and guide further optimization.

  • In Vivo Evaluation: Assessment of the pharmacokinetic properties and anti-tumor efficacy of promising candidates in preclinical models.

While the direct exploration of this compound as a kinase inhibitor is in its early stages, the foundational principles of medicinal chemistry and the data from related scaffolds strongly suggest its potential as a valuable addition to the armamentarium of kinase inhibitor discovery.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • ResearchGate. (2025). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for N-(5-Amino-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the potential therapeutic targets of N-(5-Amino-4-methylpyridin-2-yl)acetamide, a novel aminopyridine derivative. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on related chemical scaffolds to propose a rational, evidence-based approach to identifying and validating its mechanism of action and therapeutic applications.

Introduction: The Aminopyridine Scaffold as a Privileged Structure in Drug Discovery

This compound belongs to the aminopyridine class of compounds, a well-established "privileged structure" in medicinal chemistry. The aminopyridine moiety is a versatile scaffold found in numerous biologically active compounds, prized for its ability to form key hydrogen bond interactions with various biological targets.[1][2] Its derivatives have shown a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer effects.[3] The acetamide group further enhances its potential for specific molecular interactions.[1][4] While this compound itself is not extensively characterized in the literature, a thorough analysis of its structural analogues provides a strong foundation for predicting its potential therapeutic targets.

This guide will delve into the most promising target classes for this compound, providing the scientific rationale for each, detailed experimental protocols for target validation, and a forward-looking perspective on its therapeutic potential.

Table 1: Summary of Potential Therapeutic Targets and Rationale

Target ClassSpecific ExamplesRationale Based on Structural AnalogsPotential Therapeutic Areas
Protein Kinases Cyclin-Dependent Kinase 8 (CDK8), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR)The aminopyridine scaffold is a key component of numerous kinase inhibitors.[1][5] Nintedanib, a tyrosine kinase inhibitor, contains a related structure.[]Oncology (e.g., Colorectal Cancer, Non-Small Cell Lung Cancer), Fibrotic Diseases
Nitric Oxide Synthases (NOS) Inducible Nitric Oxide Synthase (iNOS)The precursor, 2-amino-4-methylpyridine, is a potent inhibitor of iNOS.[1][7]Inflammatory Diseases, Sepsis, Neurodegenerative Diseases
Central Nervous System (CNS) Receptors & Ion Channels GABA-A Receptors, Voltage-Gated Sodium Channels, NMDA Receptors, Potassium ChannelsAminopyridine and acetamide derivatives have demonstrated anticonvulsant and sedative-hypnotic properties.[8][9] 4-aminopyridine is a known potassium channel blocker.[10]Epilepsy, Insomnia, Neuropathic Pain, Spinal Cord Injury
Microbial Enzymes & Targets Fungal enzymes, Protozoan-specific targetsAcetamide derivatives have shown antifungal activity.[11] Aminopyridines are being investigated for activity against neglected tropical diseases.[2]Fungal Infections, Leishmaniasis, Chagas Disease

Section 1: Protein Kinases - A Promising Avenue for Anti-Cancer and Anti-Fibrotic Therapies

The pyridine ring is a common pharmacophore in the design of ligands for a range of biological targets, including protein kinases.[1] The structural similarity of this compound to known kinase inhibitors suggests this is a high-priority target class to investigate.

Scientific Rationale

A series of novel 2-amino-pyridine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), demonstrating anti-proliferative effects in colon cancer cell lines.[5] Furthermore, the drug Nintedanib, an inhibitor of VEGFR, FGFR, and PDGFR used to treat idiopathic pulmonary fibrosis and certain cancers, features a core structure that can be conceptually linked to aminopyridine derivatives.[] The hydrogen bonding capabilities of the amino and acetamide groups on this compound could facilitate its binding to the hinge region of the ATP-binding pocket of various kinases.

Proposed Signaling Pathway Involvement

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Compound This compound Compound->RTK Inhibits Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression Regulates

Caption: Proposed inhibition of Receptor Tyrosine Kinase signaling.

Experimental Workflow for Kinase Inhibition Profiling

kinase_workflow Start Start: Synthesize & Purify Compound Screening Broad Kinase Panel Screen (e.g., KinomeScan) Start->Screening Hit_Identified Hit(s) Identified? Screening->Hit_Identified Biochemical_Assay In Vitro Biochemical Assays (e.g., LanthaScreen, HTRF) Hit_Identified->Biochemical_Assay Yes IC50 Determine IC50 Values Biochemical_Assay->IC50 Cell_Based_Assay Cell-Based Phosphorylation Assays (e.g., Western Blot, ELISA) IC50->Cell_Based_Assay Cell_Proliferation Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Cell_Proliferation In_Vivo In Vivo Xenograft Models Cell_Proliferation->In_Vivo End End: Candidate for Preclinical Development In_Vivo->End Stop Stop/Redesign Hit_Identied Hit_Identied Hit_Identied->Stop No

Caption: Experimental workflow for kinase target validation.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Objective: To determine the inhibitory activity (IC50) of this compound against a specific kinase.

  • Materials:

    • Recombinant kinase of interest

    • LanthaScreen™ Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

    • This compound (test compound)

    • Assay buffer

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound dilutions, kinase, and Eu-antibody solution.

    • Incubate for 1 hour at room temperature.

    • Add the Alexa Fluor™ 647-tracer solution.

    • Incubate for another hour at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Section 2: Inducible Nitric Oxide Synthase (iNOS) - A Target for Inflammatory Conditions

The structural precursor to our compound of interest, 2-amino-4-methylpyridine, is a known potent inhibitor of inducible nitric oxide synthase (iNOS).[1][7] This provides a strong rationale for investigating this compound as an iNOS inhibitor.

Scientific Rationale

iNOS produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. While NO is a crucial signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. The inhibitory activity of 2-amino-4-methylpyridine on iNOS suggests that the core aminopyridine structure is well-suited for binding to the active site of this enzyme. The addition of the amino and acetamide groups in this compound may enhance this binding and improve selectivity.

Experimental Protocol: Griess Assay for Nitrite Determination in Macrophage Cell Culture
  • Objective: To assess the inhibitory effect of this compound on iNOS activity in a cellular context.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • RAW 264.7 cells

    • DMEM supplemented with 10% FBS

    • Lipopolysaccharide (LPS)

    • Interferon-gamma (IFN-γ)

    • This compound

    • Griess Reagent System

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Perform the Griess assay on the supernatant according to the manufacturer's instructions to quantify nitrite, a stable breakdown product of NO.

    • A decrease in nitrite levels in the presence of the compound indicates iNOS inhibition.

Section 3: CNS Receptors and Ion Channels - Exploring Neurological and Psychiatric Applications

The aminopyridine scaffold is present in molecules targeting the central nervous system.[1] Furthermore, various acetamide derivatives have shown promise in treating neurological disorders such as epilepsy.[8]

Scientific Rationale
  • GABA-A Receptors: The hypnotic drug Zolpidem, an imidazopyridine, acts as a positive allosteric modulator of the GABA-A receptor.[9] The structural similarity suggests that this compound could also modulate GABAergic neurotransmission, potentially leading to sedative, anxiolytic, or anticonvulsant effects.

  • Voltage-Gated Sodium and Potassium Channels: Some antiepileptic drugs work by blocking voltage-dependent sodium channels.[8] Additionally, 4-aminopyridine is a known potassium channel blocker used to treat multiple sclerosis.[10] It is plausible that this compound could modulate the activity of these ion channels.

  • NMDA Receptors: Certain anticonvulsant acetamides may act as NMDA receptor antagonists.[8]

Experimental Workflow for CNS Target Validation

cns_workflow Start Start: Compound Synthesis Receptor_Binding Radioligand Binding Assays (GABA-A, NMDA Receptors) Start->Receptor_Binding Patch_Clamp Electrophysiology (Patch Clamp) on Neuronal Cell Lines or Primary Neurons Start->Patch_Clamp Hit_Identified Activity Detected? Receptor_Binding->Hit_Identified Patch_Clamp->Hit_Identified Behavioral_Models In Vivo Animal Models (e.g., MES for epilepsy, elevated plus maze for anxiety) Hit_Identified->Behavioral_Models Yes Stop Stop/Redesign Hit_Identified->Stop No Mechanism_Studies Further Mechanistic Studies Behavioral_Models->Mechanism_Studies End End: Lead for CNS Drug Development Mechanism_Studies->End

Caption: Workflow for CNS target identification and validation.

Detailed Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
  • Objective: To evaluate the in vivo anticonvulsant activity of this compound.

  • Animals: Male Swiss albino mice (20-25 g).

  • Materials:

    • This compound

    • Vehicle (e.g., saline with 5% DMSO)

    • Positive control (e.g., Phenytoin)

    • Electroconvulsive shock apparatus

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally to groups of mice at various doses.

    • After a set pre-treatment time (e.g., 30-60 minutes), subject each mouse to a maximal electroshock (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hind limb extension.

    • Calculate the ED50 (the dose that protects 50% of the animals) for the test compound.

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule with significant therapeutic potential. Based on a comprehensive analysis of its structural motifs, this guide has identified protein kinases, nitric oxide synthases, and CNS receptors/ion channels as high-priority target classes. The provided experimental workflows and detailed protocols offer a clear path for the systematic evaluation of this compound.

Future research should focus on a broad initial screening against these target classes, followed by in-depth mechanistic studies for any confirmed hits. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights gained from these investigations will be instrumental in unlocking the full therapeutic potential of this compound and advancing it toward clinical development.

References

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. 2024. Available from: [Link]

  • Wikipedia. Zolpidem. Available from: [Link]

  • National Center for Biotechnology Information. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Available from: [Link]

  • ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

  • ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. 2025. Available from: [Link]

  • PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available from: [Link]

  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). 2025. Available from: [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 2-amino-4-methylpyridine | Ligand page. Available from: [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubMed Central. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). 2024. Available from: [Link]

  • ACS Publications. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry. 2022. Available from: [Link]

  • PubMed. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. Available from: [Link]

  • PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. 2020. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-(5-amino-4-methylpyridin-2-yl)acetamide (CAS 475060-18-5)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(5-amino-4-methylpyridin-2-yl)acetamide, registered under CAS number 475060-18-5, is a substituted picoline derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a functionalized pyridine core, positions it as a valuable synthetic intermediate for the construction of more complex bioactive molecules.[2] Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, known to partake in a wide range of biological activities, including anticancer and anti-inflammatory applications.[3][4] This guide provides a comprehensive overview of the synthetic pathway to this compound and the rigorous analytical techniques required for its structural confirmation and purity assessment, tailored for researchers and professionals in the field.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is presented below. These values are critical for determining appropriate handling, storage, and reaction conditions.

PropertyValueSource
IUPAC Name This compound[]
CAS Number 475060-18-5[1][2]
Molecular Formula C₈H₁₁N₃O[2][6]
Molecular Weight 165.20 g/mol [6]
Appearance Powder or liquid[2]
Boiling Point (Predicted) 319.0 ± 37.0 °C at 760 mmHg[1][2]
Density (Predicted) 1.230 ± 0.06 g/cm³[1]
Flash Point (Predicted) 146.7 °C[2]
pKa (Predicted) 13.45 ± 0.70[1]

Part 1: Multi-Step Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The logical pathway begins with a commercially available starting material, 4-methylpyridin-2-amine, and proceeds through nitration, reduction, and finally, acylation.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the acetamido group, revealing a diamine precursor. This diamine can be traced back to a nitro-amine intermediate, which in turn originates from the direct nitration of the starting picoline. This forward-synthetic approach is efficient as it utilizes well-established and high-yielding transformations on pyridine rings.

Synthetic Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Acylation cluster_3 Final Product A 4-Methylpyridin-2-amine B 4-Methyl-5-nitropyridin-2-amine A->B HNO₃, H₂SO₄ C 4-Methylpyridine-2,5-diamine B->C H₂, Pd/C D This compound (CAS 475060-18-5) C->D Acetic Anhydride

Caption: Synthetic route from 4-methylpyridin-2-amine to the target compound.

Detailed Experimental Protocol

Raw materials required for this synthesis include 4-methylpyridin-2-amine, nitric acid, sulfuric acid, palladium on carbon (Pd/C), and acetic anhydride.[1][7]

Step 1: Nitration of 4-Methylpyridin-2-amine

  • Rationale: The nitration of the pyridine ring is a classic electrophilic aromatic substitution. The use of concentrated sulfuric acid is crucial as it protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring.

  • Procedure:

    • To a flask cooled in an ice bath (0-5 °C), slowly add 4-methylpyridin-2-amine to concentrated sulfuric acid with stirring.

    • Once the amine is fully dissolved and the solution is cool, add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • The resulting precipitate, 4-methyl-5-nitropyridin-2-amine, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is selectively reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean conversion, and ease of product isolation (the catalyst is simply filtered off).

  • Procedure:

    • Dissolve the 4-methyl-5-nitropyridin-2-amine from the previous step in a suitable solvent like ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and agitate at room temperature until hydrogen uptake ceases (usually 12-18 hours).

    • Carefully vent the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 4-methylpyridine-2,5-diamine.

Step 3: Selective N-Acylation

  • Rationale: The final step is the acylation of one of the amino groups. The 2-amino group is generally more nucleophilic than the 5-amino group due to electronic effects from the ring nitrogen. By using a controlled amount of acetic anhydride, selective acylation can be achieved.

  • Procedure:

    • Dissolve the crude 4-methylpyridine-2,5-diamine in a solvent such as dichloromethane or ethyl acetate.

    • Cool the solution in an ice bath.

    • Add one equivalent of acetic anhydride dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

    • Upon completion, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound as a pure solid.

Part 2: Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system where each result corroborates the others. The use of certified reference materials and standards is recommended for quantitative analysis.[8]

Characterization Workflow Diagram

Characterization_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Chromatography Chromatographic Analysis Start Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR ¹H & ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry (MS) Structure_Confirmation->MS IR Infrared (IR) Structure_Confirmation->IR Purity_Analysis Purity & Quality Control HPLC HPLC-UV Purity_Analysis->HPLC Final_Product Final Product (CAS 475060-18-5) HPLC->Final_Product

Caption: Integrated workflow for the purification and characterization of the final product.

Spectroscopic Analysis

Spectroscopy provides unambiguous confirmation of the molecular structure.[9]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[10]

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals for each non-equivalent proton.

    • Expected Signals:

      • A singlet around 2.1-2.3 ppm integrating to 3H (methyl group of acetamido).

      • A singlet around 2.2-2.4 ppm integrating to 3H (methyl group on the pyridine ring).

      • A broad singlet for the -NH₂ protons (variable shift, ~3.5-5.0 ppm, integrating to 2H).

      • A singlet for the aromatic proton at C3, likely around 6.5-7.0 ppm (1H).

      • A singlet for the aromatic proton at C6, likely downfield around 7.8-8.2 ppm (1H).

      • A broad singlet for the amide N-H proton (variable shift, >8.5 ppm, integrating to 1H).

  • ¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments in the molecule.

    • Expected Signals:

      • ~15-20 ppm: Ring methyl carbon.

      • ~24-26 ppm: Acetamido methyl carbon.

      • ~110-155 ppm: Six distinct signals for the aromatic carbons of the pyridine ring.

      • ~168-172 ppm: Carbonyl carbon of the amide group.

B. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, confirming the elemental composition.

  • Expected Molecular Ion Peak (M⁺): For C₈H₁₁N₃O, the exact mass would be detected by high-resolution mass spectrometry (HRMS) at m/z ≈ 165.0902.

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the acetyl group, loss of the amino group, and other characteristic cleavages of the pyridine ring.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[11]

  • Expected Absorption Bands (cm⁻¹):

    • 3400-3200 cm⁻¹: Two distinct sharp peaks for the N-H stretching of the primary amine (-NH₂).

    • ~3300 cm⁻¹: A broader peak for the N-H stretching of the secondary amide.

    • ~1680 cm⁻¹: A strong absorption for the C=O (amide I band) stretching.

    • ~1600-1450 cm⁻¹: Absorptions for C=C and C=N stretching within the aromatic ring.

    • ~1550 cm⁻¹: N-H bending (amide II band).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates.[12][13]

A. HPLC Protocol for Purity Assessment

  • Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. The target compound, being moderately polar, will have a characteristic retention time under specific conditions. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected. HPLC-grade solvents are mandatory for accurate results.[14]

  • Sample HPLC Method:

    • Instrument: HPLC system with UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% trifluoroacetic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Analysis: The retention time of the major peak should be consistent, and the purity should typically be ≥99% for use in further drug development stages.[15]

Conclusion

The synthesis and characterization of this compound (CAS 475060-18-5) is a well-defined process rooted in fundamental organic chemistry principles. The described three-step synthesis offers a reliable route to this valuable intermediate. The subsequent analytical workflow, combining NMR, MS, and IR for structural verification and HPLC for purity assessment, establishes a robust quality control system. This comprehensive approach ensures that the material produced is of sufficient quality for its intended use in advanced research and pharmaceutical development, where the integrity of every building block is paramount.

References

  • (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Available from: [Link]

  • National Institutes of Health. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. NIH. Available from: [Link]

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ResearchGate. Available from: [Link]

  • Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Agilent. Available from: [Link]

  • PubMed Central. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC. Available from: [Link]

  • MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. MDPI. Available from: [Link]

  • Neuman, R. C. (n.d.). 5: Organic Spectrometry. University of California, Riverside. Available from: [Link]

  • Molbase. (n.d.). 2-ACETAMIDO-5-AMINO-4-PICOLINE CAS#: 475060-18-5. Molbase. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available from: [Link]

  • Michigan State University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Michigan State University. Available from: [Link]

Sources

Navigating Early-Stage Research: A Technical Guide to N-(5-Amino-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-4-methylpyridin-2-yl)acetamide is a pyridine derivative with potential for exploration in drug discovery. While specific research on this compound is limited, its structural motifs—a substituted pyridine ring and an acetamide group—are present in a variety of biologically active molecules. This technical guide provides a comprehensive framework for the initial stages of research into this compound, from synthesis and characterization to the exploration of its potential biological activities. Drawing on established methodologies and data from structurally related compounds, this document serves as a roadmap for researchers embarking on the investigation of novel chemical entities in the pharmaceutical sciences. The pyridine scaffold is a common feature in many FDA-approved drugs, highlighting the therapeutic potential of this class of compounds[1][2][3].

Compound Profile: Physicochemical Properties and Synthesis

Predicted Physicochemical Properties
PropertyPredicted ValueReference Compound
Molecular Formula C8H11N3ON-(4-methylpyridin-2-yl)acetamide: C8H10N2O[4][5]
Molecular Weight ~165.19 g/mol N-(4-methylpyridin-2-yl)acetamide: 150.18 g/mol [4][5]
Hydrogen Bond Donors 2Based on structure
Hydrogen Bond Acceptors 3Based on structure
LogP (octanol/water) ~0.5 - 1.5Estimated based on structure
Topological Polar Surface Area ~70 ŲEstimated based on structure

These predicted properties suggest that the compound is likely to have moderate solubility and the potential for good membrane permeability, making it a candidate for oral bioavailability.

Proposed Synthesis Route

A plausible synthetic route for this compound can be conceptualized starting from commercially available precursors. A common method for the formation of an acetamide is the reaction of an amine with acetic anhydride[6]. Therefore, the key intermediate would be 2,5-diamino-4-methylpyridine.

Step 1: Synthesis of 2,5-Diamino-4-methylpyridine

One potential route to this intermediate could involve the reduction of a nitro-substituted pyridine. For instance, starting with 2-amino-4-methyl-5-nitropyridine, a standard reduction using a catalyst like palladium on carbon (Pd/C) and a hydrogen source would yield the desired diamine.

Step 2: Acetylation of 2,5-Diamino-4-methylpyridine

The final step would involve the selective acetylation of the 2-amino group. This can be achieved by reacting the diamine with acetic anhydride under controlled conditions. The differential reactivity of the two amino groups, influenced by their electronic environment on the pyridine ring, may allow for selective acylation.

Synthesis_Workflow 2-Amino-4-methyl-5-nitropyridine 2-Amino-4-methyl-5-nitropyridine 2,5-Diamino-4-methylpyridine 2,5-Diamino-4-methylpyridine 2-Amino-4-methyl-5-nitropyridine->2,5-Diamino-4-methylpyridine Reduction (e.g., Pd/C, H2) This compound This compound 2,5-Diamino-4-methylpyridine->this compound Selective Acetylation (Acetic Anhydride)

Caption: Proposed synthesis workflow for this compound.

Exploration of Biological Activity: A Hypothesis-Driven Approach

The pyridine nucleus is a versatile scaffold found in compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory effects[2][7][8]. The presence of amino and acetamido groups suggests potential interactions with various biological targets.

Potential Therapeutic Areas
  • Antimicrobial Activity: Many pyridine derivatives exhibit antimicrobial properties. The structural similarity to some known antimicrobial agents suggests that this compound could be screened against a panel of bacterial and fungal strains[8][9].

  • Enzyme Inhibition: The precursor to a related compound, 2-amino-4-methylpyridine, is a known inhibitor of inducible nitric oxide synthase (iNOS)[10][11]. This suggests that this compound could be investigated as an enzyme inhibitor, for example, in kinase or synthase pathways.

  • Central Nervous System (CNS) Activity: Pyridine derivatives are also found in drugs targeting the CNS[10][12]. Initial screening could include assays for anticonvulsant or neuroprotective effects.

Proposed Initial Screening Workflow

A tiered approach to screening is recommended to efficiently evaluate the biological potential of the compound.

Screening_Workflow cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Focused Investigation cluster_2 Tier 3: Lead Optimization Primary_Screening In vitro Assays: - Antimicrobial (MIC) - Cytotoxicity (e.g., MTT assay) - Broad panel of receptor binding assays Secondary_Screening Based on Tier 1 hits: - Dose-response studies - Mechanism of action studies (e.g., enzyme kinetics) - Initial in vivo models Primary_Screening->Secondary_Screening Positive Hit Lead_Optimization Structure-Activity Relationship (SAR) studies: - Synthesis of analogues - ADME/Tox profiling Secondary_Screening->Lead_Optimization Promising Candidate

Caption: A tiered workflow for the initial biological screening of this compound.

Detailed Experimental Protocols

The following protocols are examples of key experiments that would be conducted in the early-stage research of this compound.

Synthesis and Characterization

Protocol 1: Synthesis of this compound

  • Reduction of 2-amino-4-methyl-5-nitropyridine: Dissolve 2-amino-4-methyl-5-nitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of 10% Pd/C. Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2,5-diamino-4-methylpyridine.

  • Acetylation: Dissolve the resulting diamine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). Cool the solution in an ice bath. Add acetic anhydride dropwise while stirring. The molar ratio of acetic anhydride to the diamine should be carefully controlled to favor mono-acetylation. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Biological Assays

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed a suitable human cell line (e.g., HeLa or HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

This guide outlines a systematic approach to the early-stage research of this compound. By leveraging knowledge from related compounds and employing standard drug discovery workflows, researchers can efficiently evaluate its therapeutic potential. The initial focus should be on a robust synthesis and characterization, followed by broad biological screening. Positive hits from these initial screens will then warrant more in-depth mechanistic studies and structure-activity relationship (SAR) investigations to optimize the compound for further development. The versatility of the pyridine scaffold suggests that this compound could be a valuable starting point for the discovery of new therapeutic agents.

References

  • Wikipedia. (n.d.). Zolpidem. Retrieved January 26, 2026, from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved January 26, 2026, from [Link]

  • MDPI. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). N-(4-methyl-2-pyridyl)acetamide. Retrieved January 26, 2026, from [Link]

  • NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved January 26, 2026, from [Link]

  • NIH. (n.d.). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Retrieved January 26, 2026, from [Link]

  • PubMed. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2025). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • NIH. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved January 26, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-(5-Amino-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, three-step experimental protocol for the synthesis of N-(5-Amino-4-methylpyridin-2-yl)acetamide, a valuable pyridine-based intermediate in medicinal chemistry and drug development. The synthesis commences with the regioselective nitration of 2-Amino-4-methylpyridine, followed by the protection of the 2-amino group via acetylation, and concludes with the selective reduction of the nitro group to yield the target compound. This protocol is designed for researchers in organic synthesis and drug discovery, offering detailed, step-by-step instructions and explaining the chemical principles behind each critical manipulation to ensure reproducibility and high purity of the final product.

Introduction and Synthetic Strategy

Substituted aminopyridines are privileged scaffolds in modern pharmacology due to their presence in a wide array of biologically active molecules. This compound serves as a key building block, featuring multiple functional groups that allow for diverse downstream chemical modifications. The synthetic route detailed herein is a robust and logical sequence designed to manage the reactivity of the various functional groups and achieve a high yield of the desired product.

The overall strategy involves three distinct chemical transformations:

  • Electrophilic Nitration: Introduction of a nitro group at the C5 position of the pyridine ring. The C2 amino group acts as a powerful activating and para-directing group, making the C5 position the most favorable site for electrophilic substitution.[1]

  • Protective Acetylation: Acetylation of the more nucleophilic C2 amino group. This step serves a dual purpose: it protects the C2 amine from undesired side reactions during the subsequent reduction step and introduces the required acetamide functionality.

  • Chemoselective Reduction: Reduction of the C5 nitro group to a primary amine, leaving the acetamide group intact. Catalytic hydrogenation is employed for its high efficiency and clean reaction profile.

The complete synthetic workflow is illustrated below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Acetylation cluster_2 Step 3: Reduction A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-5-nitropyridine A->B  Conc. H₂SO₄,  Conc. HNO₃, 0-10°C   C N-(4-methyl-5-nitropyridin-2-yl)acetamide B->C  Acetic Anhydride,  Toluene, 100°C   D This compound (Final Product) C->D  H₂ (g), Pd/C,  Methanol  

Caption: Overall synthetic scheme for this compound.

Materials and Reagents

This table summarizes the key reagents required for the synthesis. All reagents should be of analytical grade or higher and used without further purification unless specified.

ReagentChemical FormulaM.W. ( g/mol )SupplierNotes
2-Amino-4-methylpyridineC₆H₈N₂108.14Sigma-AldrichStarting Material
Sulfuric Acid (98%)H₂SO₄98.08Fisher ScientificCorrosive
Nitric Acid (70%)HNO₃63.01VWROxidizer, Corrosive
Acetic AnhydrideC₄H₆O₃102.09Alfa AesarCorrosive, Lachrymator
TolueneC₇H₈92.14J.T. BakerFlammable
Palladium on Carbon (10%)Pd/C106.42 (Pd)Acros OrganicsFlammable solid
MethanolCH₃OH32.04EMD MilliporeFlammable, Toxic
Sodium BicarbonateNaHCO₃84.01Sigma-AldrichFor neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04Fisher ScientificDrying agent
Ethyl AcetateC₄H₈O₂88.11VWRFlammable
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificVolatile

Detailed Experimental Protocols

Safety Precaution: All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine

Principle: This reaction is an electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring, primarily at the C5 position, as directed by the C2 amino group.[1] The temperature is kept low to control the exothermic reaction and prevent the formation of undesired byproducts.

Procedure:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Carefully add concentrated sulfuric acid (40 mL) to the flask and cool to 0°C.

  • Slowly add 2-Amino-4-methylpyridine (5.4 g, 50 mmol) portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid (3.6 mL, ~55 mmol) to concentrated sulfuric acid (10 mL) in a separate beaker cooled in an ice bath.

  • Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over 30-45 minutes, maintaining the internal temperature between 0°C and 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Neutralize the resulting slurry to pH 7-8 by the slow, portion-wise addition of solid sodium bicarbonate. This step is highly exothermic and will release CO₂ gas; perform with caution.

  • The yellow precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water (3 x 50 mL), and dried under vacuum to yield 2-Amino-4-methyl-5-nitropyridine as a yellow solid.

Step 2: Synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide

Principle: The primary amino group at the C2 position is acylated using acetic anhydride to form a stable amide. Toluene is used as the solvent, and heating accelerates the reaction. This acetylation protects the amine during the subsequent reduction step.[2]

Procedure:

  • To a 250 mL round-bottom flask, add 2-Amino-4-methyl-5-nitropyridine (6.12 g, 40 mmol) and toluene (80 mL).

  • Add acetic anhydride (5.7 mL, 60 mmol, 1.5 eq) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to 100°C with stirring for 3 hours. The solid should gradually dissolve.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

  • The crude product can be recrystallized from an ethanol/water mixture if necessary to yield N-(4-methyl-5-nitropyridin-2-yl)acetamide as a pale yellow crystalline solid.

Step 3: Synthesis of this compound

Principle: Catalytic hydrogenation is a highly effective method for the reduction of aromatic nitro groups.[3] Hydrogen gas, in the presence of a palladium on carbon (Pd/C) catalyst, selectively reduces the nitro group to a primary amine without affecting the amide functionality or the pyridine ring. Methanol is an excellent solvent for this transformation.

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon).

  • In the reaction flask, dissolve N-(4-methyl-5-nitropyridin-2-yl)acetamide (4.1 g, 21 mmol) in methanol (100 mL).

  • Carefully add 10% Pd/C (0.41 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable, especially when dry or in the presence of solvents.

  • Seal the reaction vessel, evacuate the air, and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen (typically 50 psi or use a balloon) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC analysis. The reaction is typically complete within 4-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL) to recover all the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the final product, this compound, which can be further purified by recrystallization from ethyl acetate if needed.

Characterization and Data

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Summary of Reaction Stoichiometry and Theoretical Yields:

StepStarting MaterialMoles (mmol)ProductTheoretical Yield (g)
12-Amino-4-methylpyridine502-Amino-4-methyl-5-nitropyridine7.66
22-Amino-4-methyl-5-nitropyridine40N-(4-methyl-5-nitropyridin-2-yl)acetamide7.81
3N-(4-methyl-5-nitropyridin-2-yl)acetamide21This compound3.47

Expected overall yield is typically in the range of 60-75% based on the initial starting material.

Conclusion

This application note details a reliable and scalable three-step synthesis for this compound. By carefully controlling reaction conditions and following the outlined procedures for reaction work-up and purification, researchers can consistently obtain the target compound in high purity. The causality-driven explanations for each step provide the necessary scientific context for adaptation and troubleshooting, making this protocol a valuable resource for professionals in chemical synthesis and drug discovery.

References

  • Vertex AI Search. (2026). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
  • Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

Sources

Application Notes and Protocols for N-(5-Amino-4-methylpyridin-2-yl)acetamide in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of N-(5-Amino-4-methylpyridin-2-yl)acetamide, a putative kinase inhibitor, in biochemical kinase assays. As a novel small molecule, understanding its synthesis, physicochemical properties, and appropriate handling is paramount for generating reliable and reproducible data. These application notes offer a detailed, experience-driven perspective on experimental design, from the synthesis of the compound to its characterization and subsequent use in determining kinase inhibition profiles. The protocols provided are designed to be self-validating, with an emphasis on the scientific rationale behind each step.

Introduction: The Rationale for Aminopyridine Scaffolds in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs. Specifically, the 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors.[1][2] These compounds often act as ATP-competitive inhibitors by forming key hydrogen bond interactions with the hinge region of the kinase active site, a critical component for ATP binding. The amino group and the pyridine nitrogen are perfectly positioned to mimic the hydrogen bonding pattern of the adenine portion of ATP.

The subject of this guide, this compound, incorporates this key 2-aminopyridine scaffold. The additional amino and methyl groups on the pyridine ring can be rationally designed to confer selectivity and potency towards specific kinases by probing sub-pockets of the ATP-binding site. The acetamido group at the 2-position can further influence the molecule's properties, including its solubility and interactions with the target kinase. This document will guide the researcher through the necessary steps to evaluate this compound's potential as a kinase inhibitor.

Synthesis and Characterization of this compound

As this compound is not a commercially available compound, a plausible synthetic route is proposed, starting from the readily available precursor, 2-Amino-4-methyl-5-nitropyridine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Reduction of the Nitro Group: The nitro group of 2-Amino-4-methyl-5-nitropyridine is reduced to a primary amine.

  • Acetylation of the 2-Amino Group: The amino group at the 2-position of the resulting diamine is selectively acetylated.

Synthesis_Pathway Start 2-Amino-4-methyl-5-nitropyridine Intermediate 4-Methyl-2,5-diaminopyridine Start->Intermediate Reduction (e.g., H2, Pd/C or SnCl2, HCl) Final This compound Intermediate->Final Acetylation (e.g., Acetic Anhydride or Acetyl Chloride)

Caption: Proposed synthesis of this compound.

Physicochemical Properties

It is crucial to have accurate information about the compound's properties for proper handling and experimental design.

PropertyValueSource
Molecular Formula C8H11N3OCalculated
Molecular Weight 165.19 g/mol Calculated
Appearance Expected to be a solidInferred
Solubility To be determined experimentally-
Purity >95% recommended for assaysStandard Practice
Protocol for Compound Characterization

Before use in any biological assay, the identity and purity of the synthesized compound must be confirmed.

Step-by-Step Protocol:

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI-MS instrument.

    • Confirm the presence of the expected molecular ion peak ([M+H]+) at m/z 166.19.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • Confirm the presence of the expected peaks corresponding to the aromatic protons, methyl group, amino groups, and acetyl group.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method to assess the purity of the compound.

    • A typical starting condition would be a C18 column with a water/acetonitrile gradient.

    • The purity should be >95% for use in kinase assays.

Preparation of Compound Stock Solutions

Accurate and consistent preparation of stock solutions is critical for obtaining reliable IC50 values.

Solubility Testing

The solubility of a novel compound is often unknown and must be determined experimentally.

Step-by-Step Protocol:

  • Weigh out a small amount (e.g., 1 mg) of the compound into a microcentrifuge tube.

  • Add a small volume (e.g., 10 µL) of 100% DMSO.

  • Vortex thoroughly and visually inspect for complete dissolution.

  • If dissolved, continue to add DMSO in small increments to determine the maximum solubility.

  • If not fully dissolved, try gentle heating (e.g., 37°C) or sonication.

  • It is recommended to prepare a primary stock solution at a high concentration (e.g., 10 mM or 50 mM) in 100% DMSO.

Stock Solution Preparation and Storage

Step-by-Step Protocol:

  • Based on the solubility test, weigh out a precise amount of this compound to prepare a 10 mM stock solution in 100% DMSO.

    • Calculation Example: To make 1 mL of a 10 mM stock of a compound with a molecular weight of 165.19 g/mol , you would need 1.65 mg of the compound.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Kinase Assays: Principles and Protocols

A variety of kinase assay formats are available, each with its own advantages and disadvantages. Luminescence-based ATP depletion assays, such as Kinase-Glo®, are widely used due to their simplicity, high sensitivity, and high-throughput compatibility.

Principle of the Kinase-Glo® Assay

The Kinase-Glo® assay quantifies the amount of ATP remaining in a solution following a kinase reaction. The assay works in two steps:

  • Kinase Reaction: The kinase, substrate, and ATP are incubated together. The kinase transfers the gamma-phosphate from ATP to the substrate, depleting the ATP in the reaction.

  • ATP Detection: The Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating light. The amount of light produced is directly proportional to the amount of ATP remaining in the well.

In the presence of an effective kinase inhibitor, the kinase reaction is inhibited, less ATP is consumed, and the luminescent signal is high. Conversely, with low inhibitor concentration, the kinase is active, more ATP is consumed, and the luminescent signal is low.

Kinase_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Detection A Add Kinase, Substrate, ATP, and Inhibitor B Incubate at Room Temperature A->B C Add Kinase-Glo® Reagent B->C D Incubate and Measure Luminescence C->D

Caption: General workflow for a Kinase-Glo® assay.

Protocol for IC50 Determination using Kinase-Glo®

This protocol is a general guideline and should be optimized for the specific kinase being assayed.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Kinase of interest

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handling robot

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock solution of this compound in 100% DMSO to create a dose-response curve. A common starting point is a 10-point, 3-fold serial dilution.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add the master mix to the wells containing the compound.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and IC50 Calculation
  • Data Normalization:

    • The raw luminescence data is typically normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

      • Signal_Compound: Luminescence from a well with the inhibitor.

      • Signal_Negative_Control: Luminescence from a well with no kinase (represents 100% inhibition).

      • Signal_Positive_Control: Luminescence from a well with kinase and DMSO (represents 0% inhibition).

  • IC50 Curve Fitting:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Mechanism of Action: A Structural Perspective

While the exact binding mode of this compound would need to be confirmed by co-crystallography, we can hypothesize its interaction with a kinase active site based on the known binding modes of other 2-aminopyridine inhibitors.

Kinase_Inhibition_Mechanism cluster_0 Kinase Hinge Region cluster_1 This compound hinge_residue1 Backbone NH hinge_residue2 Backbone C=O inhibitor_N1 Pyridine N inhibitor_N1->hinge_residue2 H-bond inhibitor_NH2 2-Amino Group inhibitor_NH2->hinge_residue1 H-bond inhibitor_acetamide Acetamido Group inhibitor_amino 5-Amino Group inhibitor_methyl 4-Methyl Group

Caption: Hypothesized hydrogen bonding of the aminopyridine scaffold.

The 2-aminopyridine core is expected to form two hydrogen bonds with the kinase hinge region. The 5-amino and 4-methyl groups can then project into adjacent pockets, potentially forming additional interactions that contribute to the compound's potency and selectivity.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial characterization and in vitro testing of this compound as a potential kinase inhibitor. By following these protocols, researchers can generate robust and reproducible data to guide further drug discovery efforts. Future work should focus on determining the selectivity of this compound across a panel of kinases and elucidating its precise binding mode through structural biology studies.

References

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

Sources

Application Notes and Protocols: Derivatization of N-(5-Amino-4-methylpyridin-2-yl)acetamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its ability to form key hydrogen bond interactions with protein targets, coupled with favorable physicochemical properties, has cemented its role in the development of therapeutics ranging from kinase inhibitors to central nervous system agents.[1][2] N-(5-Amino-4-methylpyridin-2-yl)acetamide, the subject of this guide, presents a versatile starting material for the generation of compound libraries aimed at discovering novel biological probes and drug candidates.

The strategic placement of a primary amino group at the 5-position offers a reactive handle for a variety of chemical modifications. This guide provides a comprehensive framework for the derivatization of this compound, detailing robust protocols for acylation, sulfonylation, and reductive amination. Furthermore, we present detailed methodologies for the application of these novel derivatives in key biological assays, including kinase inhibition and cell viability assessment, as well as their characterization using modern analytical techniques. The causality behind experimental choices is emphasized throughout, providing researchers with the rationale needed to adapt and troubleshoot these protocols for their specific research goals.

Derivatization Strategies: Expanding Chemical Diversity

The primary amino group of this compound is a nucleophilic center that can readily participate in a range of chemical transformations. The choice of derivatization strategy should be guided by the desired properties of the final compound, such as improved potency, selectivity, or the introduction of a reporter group for biological assays.

Acylation: Introducing Amide Functionality

Acylation of the 5-amino group is a straightforward method to introduce a wide variety of substituents. This can be used to probe structure-activity relationships (SAR) by varying the steric and electronic properties of the acyl group.

Causality: The reaction of the primary amine with an acyl chloride or anhydride proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond. Pyridine is often used as a base to neutralize the HCl generated when using acyl chlorides.

Protocol: General Procedure for Acylation

  • Materials:

    • This compound

    • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.1 equivalents)

    • Anhydrous pyridine or triethylamine (TEA) (2-3 equivalents)

    • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

    • Add pyridine or TEA and cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Sulfonylation: Installation of Sulfonamides

Sulfonylation introduces a sulfonamide linkage, which can act as a hydrogen bond acceptor and can significantly alter the electronic properties and solubility of the parent molecule.

Causality: Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. The resulting sulfonamide is generally very stable.

Protocol: General Procedure for Sulfonylation

  • Materials:

    • This compound

    • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.2 equivalents)

    • Anhydrous pyridine

    • Anhydrous DCM

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add the sulfonyl chloride (1.2 equivalents) portion-wise.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into ice-cold 1 M HCl and extract with DCM.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by column chromatography.

Reductive Amination: Forming Secondary Amines

Reductive amination allows for the introduction of alkyl or aryl groups to the amino function, creating secondary amines. This is a powerful method for exploring the chemical space around the aminopyridine core.

Causality: This two-step, one-pot reaction first involves the formation of an imine or iminium ion intermediate from the reaction of the primary amine with an aldehyde or ketone.[3] This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to yield the secondary amine.[3]

Protocol: General Procedure for Reductive Amination

  • Materials:

    • This compound

    • Aldehyde or ketone (1.1 equivalents)

    • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

    • Anhydrous 1,2-dichloroethane (DCE) or methanol

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCE or methanol, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add STAB (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 3-24 hours. Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography.

Application in Biological Assays

The derivatized compounds can be screened in a variety of biological assays to determine their activity and potential as therapeutic agents or research tools.

Kinase Inhibition Assays

The aminopyridine scaffold is a well-established pharmacophore in many kinase inhibitors.[4][5] Derivatives of this compound can be screened against a panel of kinases to identify potential inhibitors. The Src family of non-receptor tyrosine kinases are often implicated in cancer and inflammatory diseases, making them relevant targets.

Protocol: In Vitro Kinase Inhibition Assay (e.g., against Src Kinase)

  • Materials:

    • Recombinant human Src kinase

    • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (derivatives of this compound) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a multi-well plate, add the test compound dilutions, followed by the Src kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final DMSO concentration should be kept low (e.g., <1%) to avoid inhibiting the enzyme.

    • Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cell Viability Assays

To assess the cytotoxic or anti-proliferative effects of the newly synthesized compounds, cell viability assays are essential. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[6][7] The choice of cell lines should be guided by the potential therapeutic area of interest. For screening potential anti-cancer agents, a panel of cancer cell lines is often used, such as MCF-7 (breast cancer) and A549 (lung cancer), alongside a non-cancerous cell line like MCF-10A or VA-13 to assess selectivity.[8]

Protocol: MTT Cell Viability Assay

  • Materials:

    • Human cancer cell line (e.g., MCF-7)

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Cellular Imaging with Fluorescent Derivatives

By incorporating a fluorescent dye into the derivatization scheme, the resulting compounds can be used as probes for cellular imaging. This allows for the visualization of the compound's subcellular localization and can provide insights into its mechanism of action. Succinimidyl esters of fluorescent dyes are commonly used to react with primary amines.[9]

Protocol: Fluorescent Labeling and Cellular Imaging

  • Synthesis of Fluorescent Probe:

    • React this compound with a succinimidyl ester of a fluorescent dye (e.g., FITC, a rhodamine derivative, or a DyLight™ dye) in a suitable solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIEA).

    • Purify the fluorescently labeled compound by HPLC.

  • Cellular Imaging:

    • Culture a suitable cell line on glass-bottom dishes or coverslips.

    • Treat the cells with the fluorescently labeled compound at an appropriate concentration and for a specific duration.

    • Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.

    • Fix the cells with 4% paraformaldehyde in PBS (optional, for fixed-cell imaging).

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope or a confocal microscope with the appropriate filter sets for the chosen fluorophore.

Analytical Characterization

Thorough characterization of the synthesized derivatives is crucial to confirm their identity, purity, and structural integrity.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification of small molecules from reaction mixtures.[10] Reversed-phase HPLC is commonly used for the separation of aminopyridine derivatives.

Protocol: General HPLC Purification

  • Instrumentation:

    • Preparative HPLC system with a UV detector

    • Reversed-phase C18 column

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

    • B: Acetonitrile or methanol with 0.1% TFA or formic acid

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, methanol).

    • Inject the sample onto the HPLC column.

    • Elute the compounds using a gradient of mobile phase B in A.

    • Monitor the elution profile using the UV detector at an appropriate wavelength.

    • Collect the fractions corresponding to the desired product peak.

    • Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to remove aqueous mobile phases).

Characterization by LC-MS and NMR

Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the synthesized compounds and to assess their purity.[11] Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information.

  • LC-MS Analysis:

    • Inject a small amount of the purified compound into an LC-MS system.

    • Obtain the total ion chromatogram (TIC) to assess purity and the mass spectrum to confirm the molecular weight of the product.

  • NMR Analysis:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the derivatized molecule.

Data Presentation and Visualization

Quantitative Data Summary
DerivativeDerivatization MethodMolecular Weight ( g/mol )Kinase Inhibition (IC₅₀, µM)Cell Viability (GI₅₀, µM)
Example 1 Acylation (Benzoyl)269.30Experimental ValueExperimental Value
Example 2 Sulfonylation (Tosyl)319.37Experimental ValueExperimental Value
Example 3 Reductive Amination (Benzyl)255.33Experimental ValueExperimental Value
Experimental Workflows

derivatization_workflow start This compound acylation Acylation (Acyl Chloride/Anhydride, Base) start->acylation sulfonylation Sulfonylation (Sulfonyl Chloride, Base) start->sulfonylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive_amination product1 N-Acyl Derivative acylation->product1 product2 N-Sulfonyl Derivative sulfonylation->product2 product3 N-Alkyl/Aryl Derivative reductive_amination->product3

Caption: Derivatization strategies for this compound.

biological_assay_workflow cluster_synthesis Compound Synthesis & Purification cluster_assays Biological Evaluation synthesis Synthesized Derivatives purification HPLC Purification synthesis->purification characterization LC-MS & NMR Analysis purification->characterization kinase_assay Kinase Inhibition Assay characterization->kinase_assay Screen for activity cell_assay Cell Viability Assay characterization->cell_assay Assess cytotoxicity imaging Cellular Imaging (for fluorescent derivatives) characterization->imaging Visualize localization data_analysis Data Analysis & SAR kinase_assay->data_analysis Determine IC50 cell_assay->data_analysis Determine GI50 imaging->data_analysis Analyze subcellular distribution

Caption: Workflow for synthesis, purification, and biological evaluation.

Conclusion and Future Directions

This application note provides a detailed guide for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. The protocols outlined herein are robust and can be adapted to generate a diverse library of molecules for screening in various biological assays. By systematically exploring the chemical space around this privileged aminopyridine scaffold, researchers can identify novel kinase inhibitors, cytotoxic agents, or fluorescent probes for cellular imaging. The integration of chemical synthesis, biological testing, and analytical characterization provides a powerful platform for the discovery and development of new chemical entities with therapeutic or research potential. Future work could involve expanding the range of derivatization reactions, screening against a broader panel of biological targets, and optimizing the lead compounds through iterative rounds of synthesis and testing.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC. [Link]

  • Fluorescence lifetime imaging probes for cell-based measurements of enzyme activity. NIH. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Discovery of thienopyridines as Src-family selective Lck inhibitors. PubMed. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Applications of LC/MS in structural identifications of small molecules and proteins in Drug discovery. ResearchGate. [Link]

  • Fluorescent Kinase Probes Enabling Identification and Dynamic Imaging of HER2(+) Cells. Analytical Chemistry. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]

  • 23.4: Preparation of Amines via Reductive Amination. Chemistry LibreTexts. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. Bosterbio. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]

  • N-(4-Methyl-2-pyridyl)acetamide. PubChem. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

  • Cell line-based assessment of BTK inhibitors. PMC. [Link]

  • Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. Organic & Biomolecular Chemistry. [Link]

  • Zolpidem. Wikipedia. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. MDPI. [Link]

  • Fluorescence Lifetime Imaging Probes for Cell-Based Measurements of Enzyme Activity. Springer. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Kinase-modulated bioluminescent indicators enable noninvasive imaging of drug activity in the brain. bioRxiv. [Link]

  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. MDPI. [Link]

  • Payloads and Linkers for Antibody-Drug Conjugates. NJ Bio, Inc.. [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Cleavable Linker for Photo-Cross-Linked Small-Molecule Affinity Matrix. ACS Publications. [Link]

  • Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: Discovery of novel apoptotic anticancer agents. ResearchGate. [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. [Link]

  • 2-amino-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)acetamide. PubChem. [Link]

Sources

Application Notes and Protocols for the Handling and Storage of N-(5-Amino-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer

The following application note provides guidance on the handling and storage of N-(5-Amino-4-methylpyridin-2-yl)acetamide. It is important to note that a dedicated Safety Data Sheet (SDS) for this specific compound is not publicly available at the time of publication. The recommendations outlined herein are therefore inferred from the known properties and safety profiles of structurally analogous compounds, including various substituted aminopyridines and acetamides. All procedures should be conducted by trained personnel in a controlled laboratory environment, and a thorough risk assessment should be performed before commencing any work.

Introduction

This compound is a substituted aminopyridine derivative of interest to researchers in pharmaceutical and chemical synthesis. The presence of the aminopyridine core, a privileged scaffold in medicinal chemistry, suggests its potential utility as a building block in the development of novel therapeutic agents. Proper handling and storage of this compound are paramount to ensure the safety of laboratory personnel, maintain its chemical integrity, and guarantee the reliability of experimental outcomes. This document provides a detailed guide based on the toxicological and chemical properties of structurally related molecules.

Inferred Physicochemical and Hazard Properties

Based on the analysis of its structural analogs, the following properties and hazards can be reasonably anticipated for this compound.

Inferred Physicochemical Data
PropertyInferred Value/ObservationRationale/Source Analogs
Appearance White to off-white or light brown solid.Based on analogs like 2-Amino-5-methylpyridine and N-(5-methyl-2-pyridyl)acetamide.
Stability Stable under recommended storage conditions. May be sensitive to light, moisture, and strong oxidizing agents.General stability of aminopyridine and acetamide derivatives.[1][2][3][4]
Hygroscopicity Potentially hygroscopic.A common characteristic of amine-containing compounds and some acetamides.[5]
Inferred Hazard Classification

The hazard profile is extrapolated from compounds such as 2-Amino-5-methylpyridine and N-(5-methyl-2-pyridyl)acetamide.[3][6][7][8]

Hazard StatementGHS ClassificationDescription
H301/H302 Acute Toxicity, Oral (Category 3 or 4)Toxic or harmful if swallowed.[6][7][8]
H311 Acute Toxicity, Dermal (Category 3)Toxic in contact with skin.[6][8]
H315 Skin Irritation (Category 2)Causes skin irritation.[6][8]
H319 Serious Eye Irritation (Category 2A)Causes serious eye irritation.[6][7][8]
H335 STOT - Single Exposure (Category 3)May cause respiratory irritation.[3][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound to mitigate the risks of exposure through inhalation, skin contact, and eye contact.

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended. Inspect gloves for any signs of degradation or perforation before use.[10]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[11]

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, consider additional protective clothing.[11]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9]

Handling Protocols

Adherence to strict handling protocols is essential for user safety and to prevent contamination of the compound.

General Handling Workflow

The following diagram illustrates the key decision points and workflow for the safe handling of this compound.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures start Start: Obtain Compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weighing Weigh Compound in Fume Hood fume_hood->weighing dissolution Prepare Solution (if required) weighing->dissolution spill Spill weighing->spill If spill occurs reaction Perform Experimental Procedure dissolution->reaction exposure Personal Exposure dissolution->exposure If exposure occurs decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste_disposal Dispose of Waste decontaminate->waste_disposal storage Store Compound Appropriately waste_disposal->storage

Caption: Key decision points in the safe handling workflow.

Step-by-Step Handling Procedure
  • Preparation:

    • Before handling, consult this application note and any available safety information for structural analogs.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) inside the fume hood.

    • Don the required PPE as outlined in Section 3.0.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use anti-static measures if the compound is a fine powder.

    • Close the container lid immediately after dispensing the required amount.

  • Experimental Use:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure the setup is secure.

    • Do not eat, drink, or smoke in the laboratory.[2][6][12][13]

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Dispose of contaminated materials (gloves, weighing paper, etc.) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Storage Protocols

Proper storage is crucial for maintaining the stability and purity of this compound.

Storage Conditions
ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place. Refrigerated storage (2-8 °C) is advisable for long-term stability.To minimize degradation from heat.[2]
Atmosphere Store in a tightly sealed container. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To protect from moisture and atmospheric oxidation.[14]
Light Protect from direct light. Use an amber vial or store in a dark cabinet.Aminopyridines can be light-sensitive and may darken over time.[4]
Incompatibilities Store away from strong oxidizing agents, strong acids, and bases.[1][2]To prevent chemical reactions that could degrade the compound.
Storage Workflow

G Storage Protocol for this compound receive Receive Compound inspect Inspect Container Seal receive->inspect label_check Verify Label Information inspect->label_check reject Quarantine & Report inspect->reject Seal Broken storage_location Select Cool, Dry, Dark Location label_check->storage_location inert_gas Consider Inert Gas Blanket (Long-Term Storage) storage_location->inert_gas log_entry Log in Inventory System inert_gas->log_entry

Caption: Decision workflow for proper compound storage.

Emergency Procedures

Spills
  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid generating dust.[5][9]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Report the spill to the laboratory supervisor.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Jubilant Ingrevia Limited. (2024, February 2).
  • PENTA. (2023, March 30).
  • Sigma-Aldrich. (2024, September 8).
  • Carl ROTH. (2025, March 31).
  • PubChem. N-(5-Methyl-2-pyridyl)acetamide.
  • U.S. Environmental Protection Agency. Aminopyridines.
  • Loba Chemie. ACETAMIDE FOR SYNTHESIS.
  • Thermo Fisher Scientific. (2023, October 19).
  • Sigma-Aldrich. (2025, November 6).
  • Jubilant Ingrevia Limited. (2024, January 25).
  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Thermo Fisher Scientific. (2023, October 19).
  • Capot Chemical. (2026, January 20). MSDS of N-(5-hydroxy-pyridin-2-YL)-acetamide.
  • Jubilant Ingrevia Limited.
  • ChemicalBook.
  • New Jersey Department of Health. HAZARD SUMMARY - Pyridine.
  • PubChem. 2-Amino-5-methylpyridine.
  • Alkali Metals Limited. MSDS Name: 2-AMINO PYRIDINE.
  • Avantor. (2011, August 29).

Sources

Application Note: Determination of the Solubility Profile of N-(5-Amino-4-methylpyridin-2-yl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(5-Amino-4-methylpyridin-2-yl)acetamide, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development.[1][2] The physicochemical properties of active pharmaceutical ingredients (APIs) are foundational to the successful development of effective and safe drug products. Among these, solubility is a critical parameter that influences bioavailability, processability, and the design of formulation strategies. Understanding the solubility of this compound across a range of organic solvents is essential for various stages of drug development, including synthesis, purification, crystallization, and the preparation of stock solutions for in-vitro and in-vivo screening.[3]

This application note provides a detailed protocol for determining the equilibrium solubility of this compound. It is designed for researchers, scientists, and drug development professionals. The methodology described herein is based on the widely accepted shake-flask method, a "gold standard" technique for generating reliable solubility data.[4][5][6] The protocol is coupled with a robust analytical quantification method using High-Performance Liquid Chromatography (HPLC).

Scientific Principle: The "Like Dissolves Like" Paradigm

The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[7][8] The principle of "like dissolves like" is a fundamental concept; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8] this compound possesses both hydrogen bond donors (amino and amide groups) and acceptors (pyridine nitrogen, amide oxygen), as well as a methyl group which adds some non-polar character.[9][10] Therefore, its solubility is expected to vary significantly with the properties of the organic solvent, such as polarity, dielectric constant, and hydrogen bonding capacity. This study will explore its solubility in a diverse set of solvents to build a comprehensive profile.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol details the steps to measure the equilibrium solubility of this compound.

Materials and Equipment
  • Test Substance: this compound (CAS: 475060-18-5), purity >98%[9]

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Vortex mixer

    • Orbital shaker with temperature control

    • Centrifuge

    • Calibrated positive displacement pipettes

    • HPLC system with a UV detector

    • HPLC column suitable for pyridine derivatives (e.g., C18 column)[11][12]

    • Syringe filters (0.22 µm, chemically resistant)

    • Autosampler vials and caps

    • Glass vials with screw caps (e.g., 4 mL)

Step-by-Step Methodology
  • Preparation of Stock Standard for HPLC Quantification:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent in which it is freely soluble (e.g., Methanol or Acetonitrile) to create a stock solution of approximately 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 500 µg/mL).

  • Equilibration of the Test System:

    • Add an excess amount of this compound to a pre-weighed glass vial. An amount that ensures a solid phase remains after equilibration is crucial (e.g., 10-20 mg).

    • Pipette a fixed volume of the selected organic solvent (e.g., 2 mL) into the vial.

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Equilibrate the samples for a sufficient period to reach equilibrium. A 24-hour period is typically adequate, but this should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.

  • Sample Processing and Analysis:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Allow the vials to stand undisturbed for at least 2 hours to allow for sedimentation of the solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute a known volume of the filtrate with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

    • Analyze the diluted samples, along with the calibration standards, by HPLC-UV.[13][14]

  • Data Analysis and Calculation:

    • Generate a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples using the linear regression equation from the calibration curve.

    • Calculate the solubility (S) in mg/mL using the following formula:

      S (mg/mL) = C_hplc × DF

      Where:

      • C_hplc is the concentration determined by HPLC (mg/mL)

      • DF is the dilution factor

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis A Weigh excess API into vial B Add known volume of solvent A->B Step 1 C Agitate at constant temperature (24-48h) B->C Step 2 D Allow solid to settle C->D Step 3 E Filter supernatant (0.22 µm filter) D->E Step 4 F Dilute filtrate E->F Step 5 G HPLC-UV analysis F->G Step 6 H Calculate solubility from calibration curve G->H Step 7

Caption: Workflow for Shake-Flask Solubility Measurement.

Exemplary Data Presentation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for data presentation.

SolventSolvent Polarity Index (SPI)H-Bond Donor/AcceptorDielectric Constant (ε)Measured Solubility (mg/mL at 25°C)
Heptane0.1Non-polar1.9Exemplary Value: <0.01
Toluene2.4Aprotic2.4Exemplary Value: 0.5
Dichloromethane3.1Aprotic9.1Exemplary Value: 5.2
Ethyl Acetate4.4Aprotic6.0Exemplary Value: 2.8
Acetone5.1Aprotic20.7Exemplary Value: 15.7
Isopropanol3.9Protic18.3Exemplary Value: 25.4
Ethanol4.3Protic24.6Exemplary Value: 42.1
Acetonitrile5.8Aprotic37.5Exemplary Value: 33.5
Methanol5.1Protic32.7Exemplary Value: 68.9
Water10.2Protic80.1Exemplary Value: 1.2

Interpretation and Discussion

The solubility of this compound is expected to be highest in polar, protic solvents like methanol and ethanol. This is due to the ability of these solvents to effectively form hydrogen bonds with the amino and amide groups of the solute molecule, thereby overcoming the solute-solute lattice energy. Polar aprotic solvents like acetone and acetonitrile are also expected to be good solvents. Conversely, solubility will likely be very low in non-polar, aprotic solvents such as heptane and toluene, which cannot effectively solvate the polar functional groups of the molecule.

The relationship between solvent properties and the resulting solubility can be visualized as follows:

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound HBD H-Bond Donors (-NH2, -NH) HBA H-Bond Acceptors (Pyridine N, C=O) Polarity Polar Nature Solubility High Solubility HBD->Solubility Strong Interaction HBA->Solubility Strong Interaction Polarity->Solubility Strong Interaction Solvent Organic Solvent SolventPolarity High Polarity SolventHBD Protic (H-Bond Donor) SolventAprotic Aprotic SolventPolarity->Solubility Strong Interaction SolventHBD->Solubility Strong Interaction SolventAprotic->Solubility Moderate Interaction

Caption: Factors Influencing High Solubility.

Conclusion

This application note provides a comprehensive and robust protocol for determining the solubility of this compound in a range of organic solvents. The application of the shake-flask method combined with HPLC-UV analysis ensures the generation of accurate and reproducible data. This information is invaluable for guiding formulation development, optimizing purification processes, and supporting further preclinical and clinical research of this compound.

References

  • Google Patents. WO2014076091A1 - 5-fluoro-n-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine group.
  • Chemistry LibreTexts. Solubility - What dissolves in What?. Available at: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • ACS Publications. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Available at: [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • PubChem. 5-Acetylamino-2-amino-4-picoline. Available at: [Link]

  • American Chemical Society. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. Available at: [Link]

  • OECD. Test No. 105: Water Solubility. Available at: [Link]

  • Angene Chemical. N-(4-amino-5-methylpyridin-2-yl)acetamide. Available at: [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available at: [Link]

  • National Institutes of Health (NIH). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available at: [Link]

  • SpringerLink. Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • eCFR. 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. Available at: [Link]

  • Google Patents. WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
  • AWS. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(5-Amino-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(5-Amino-4-methylpyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. The unique structural features of this molecule, namely the presence of a basic pyridine ring, a primary aromatic amine, and an acetamide group, can present specific hurdles in achieving high purity. This document provides in-depth troubleshooting advice and detailed protocols to help you optimize your purification strategy.

I. Troubleshooting Guide

This section addresses common issues observed during the purification of this compound in a question-and-answer format.

1. My crude product is a dark, oily residue. How can I obtain a solid product?

An oily or deeply colored crude product often indicates the presence of impurities, residual solvent, or moisture. Aromatic amines, in particular, are susceptible to air oxidation, which can lead to the formation of colored byproducts.

  • Causality: The primary amino group on the pyridine ring is an electron-donating group, making the aromatic system susceptible to oxidation. The presence of residual acidic or basic catalysts from the synthesis can also promote degradation.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Co-evaporation with a high-boiling point, non-polar solvent like toluene can help remove residual volatile impurities.

    • Decolorization: Dissolve the crude material in a suitable solvent (e.g., ethanol or ethyl acetate) and treat with activated carbon.[1] A short period of stirring (15-30 minutes) at room temperature is often sufficient. Excessive heating or prolonged contact with activated carbon can lead to product adsorption and lower recovery.

    • Acid-Base Extraction: An acid-base workup can be effective. Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Be cautious, as the product itself is basic and may have some water solubility, especially if the aqueous layer becomes acidic.

    • Precipitation/Trituration: Attempt to induce solidification by trituration. This involves adding a solvent in which the product is poorly soluble (an "anti-solvent") to the oily residue and stirring vigorously. A good starting point is the addition of a non-polar solvent like hexanes or diethyl ether to a concentrated solution of the crude product in a more polar solvent like ethyl acetate or acetone.

2. I am seeing significant streaking and poor separation on my silica gel column. What is causing this and how can I fix it?

The basicity of the pyridine nitrogen and the primary amino group in this compound is the primary cause of poor chromatographic performance on standard silica gel. These basic groups interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and sometimes irreversible adsorption.

  • Causality: The lone pair of electrons on the nitrogen atoms interacts with the acidic protons of the silica gel (Si-OH), leading to strong adsorption. This interaction is often non-uniform, resulting in band broadening and streaking.

  • Troubleshooting Workflow:

    chromatography_troubleshooting start Problem: Streaking on Silica Gel option1 Option 1: Modify Mobile Phase start->option1 option2 Option 2: Use a Different Stationary Phase start->option2 solution1a Add a Basic Modifier (e.g., 0.5-2% Triethylamine or Ammonia in Methanol) option1->solution1a solution1b Use a Polar Aprotic Solvent System (e.g., DCM/Acetone or Ethyl Acetate/Methanol) option1->solution1b solution2a Alumina (Basic or Neutral) option2->solution2a solution2b Reversed-Phase Silica (C18) option2->solution2b

    Caption: Troubleshooting workflow for poor chromatographic separation.

  • Detailed Protocols:

    • Protocol 1: Column Chromatography with a Basic Modifier

      • Prepare the Slurry: Prepare a slurry of silica gel in your chosen mobile phase (e.g., 98:2 DCM:Methanol) containing 1% triethylamine (TEA).

      • Pack the Column: Pack the column with the prepared slurry.

      • Equilibrate: Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

      • Load the Sample: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column.

      • Elute: Elute the column with the mobile phase, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

    • Protocol 2: Alumina Chromatography

      • Choose the Grade: Select neutral or basic alumina based on the stability of your compound. Basic alumina is often a good choice for basic compounds.

      • Pack and Equilibrate: Pack and equilibrate the column with a non-polar solvent (e.g., hexanes).

      • Load and Elute: Load the sample and elute with a gradient of a more polar solvent (e.g., ethyl acetate or DCM).

3. My recrystallization attempts are failing, either the compound oils out or the recovery is very low. What solvent systems should I try?

Finding a suitable recrystallization solvent can be challenging for molecules with multiple polar functional groups. The ideal solvent should dissolve the compound when hot but not when cold.

  • Causality: The combination of the polar amine and amide groups with the less polar methyl-substituted pyridine ring can lead to complex solubility behavior. "Oiling out" occurs when the compound comes out of solution above its melting point.

  • Solvent Selection Guide:

Solvent SystemRationaleSuitability for this compound
Single Solvents
Ethanol/MethanolThe alcohol functionality can hydrogen bond with the amine and amide groups.Good starting point. May need to add water as an anti-solvent.
Ethyl AcetateA moderately polar solvent that can dissolve a range of compounds.A promising candidate. Can be paired with hexanes as an anti-solvent.
AcetonitrileA polar aprotic solvent.Can be effective, especially for compounds that are sensitive to protic solvents.
WaterHighly polar, good for polar compounds.The compound may have some solubility in hot water, but the methyl group and pyridine ring reduce its overall water solubility. Likely to be a poor solvent on its own but can be a good anti-solvent.[2]
Solvent/Anti-Solvent Pairs
Ethyl Acetate / HexanesDissolve in hot ethyl acetate and slowly add hexanes until cloudy.A classic combination for moderately polar compounds.
Ethanol / WaterDissolve in hot ethanol and add water dropwise.Effective for many nitrogen-containing heterocycles.
Acetone / Diethyl EtherDissolve in a minimum of warm acetone and add diethyl ether.A good option if the compound is highly soluble in acetone.
  • Protocol 3: Two-Solvent Recrystallization

    • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).

    • Addition of Anti-Solvent: While the solution is still hot, add a second solvent in which the product is insoluble (an "anti-solvent," e.g., water or hexanes) dropwise until the solution becomes faintly cloudy.

    • Clarification: Add a few drops of the first solvent to redissolve the precipitate and make the solution clear again.

    • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

  • Starting Materials: Unreacted 2,5-diamino-4-methylpyridine or acetic anhydride/acetyl chloride.

  • Side-Products: Di-acetylated product (at both the 2- and 5-amino positions). The 2-amino group is generally more nucleophilic in 2-aminopyridines, but di-substitution is possible under forcing conditions.

  • Degradation Products: Oxidized species of the aromatic amine, appearing as colored impurities.

Q2: How can I monitor the purity of my compound?

  • Thin Layer Chromatography (TLC): Use a mobile phase similar to the one you plan to use for column chromatography. Adding a small amount of triethylamine to the developing solvent can improve the spot shape. Visualize under UV light and consider staining with permanganate or iodine to see non-UV active impurities.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (C18 column) is generally effective. A mobile phase of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool for assessing purity and identifying impurities if their structures are known.

Q3: What are the recommended storage conditions for this compound?

Due to the potential for oxidation of the amino group, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[3] Refrigeration is also recommended to slow down any potential degradation.

Q4: Can I use ion-exchange chromatography for purification?

Yes, cation-exchange chromatography can be a powerful technique for purifying basic compounds like this.[4]

  • Principle: The positively charged (protonated) compound binds to a negatively charged stationary phase (cation-exchange resin).

  • Workflow:

    • Load the crude product onto the column in a low ionic strength buffer at a pH where the compound is protonated.

    • Wash with the loading buffer to remove neutral and anionic impurities.

    • Elute the product by increasing the ionic strength (salt concentration) or the pH of the eluting buffer.

    ion_exchange_workflow start Load Crude Product on Cation-Exchange Column (Low Salt, Acidic pH) wash Wash with Loading Buffer (Removes Neutral/Anionic Impurities) start->wash elute Elute with High Salt or High pH Buffer (Product is Released) wash->elute collect Collect and Analyze Fractions elute->collect

    Caption: Workflow for purification by cation-exchange chromatography.

III. References

  • Zolpidem. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link]

  • Anumula, K. R. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Anal. Biochem.1994 , 220 (2), 275–283.

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. National Center for Biotechnology Information. PubChem Compound Database. Accessed January 22, 2026. [Link]

  • Frenzel, T.; Tittel, C.; Schlenker, E.; et al. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Anal. Bioanal. Chem.2023 , 415, 4713–4724.

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. J. Chem. Eng. Data2022 , 67 (6), 1634–1644.

  • N-(4-Methyl-2-pyridyl)acetamide. National Center for Biotechnology Information. PubChem Compound Database. Accessed January 22, 2026. [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. CN107011255A. Accessed January 22, 2026.

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Published online August 2015. Accessed January 22, 2026. [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. CN104529886A. Accessed January 22, 2026.

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. Accessed January 22, 2026. [Link]

Sources

Technical Support Center: Recrystallization of 2-Acetamido-5-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the purification of 2-Acetamido-5-amino-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key pyridine intermediate. The purity of active pharmaceutical ingredients (APIs) and their precursors is paramount, directly impacting efficacy, safety, and stability. Recrystallization is a fundamental and powerful technique for achieving the high purity required in pharmaceutical development.

This document provides a framework for developing a robust recrystallization protocol, offering troubleshooting guidance and answers to frequently asked questions. Our approach is grounded in first principles of physical chemistry to empower you to solve challenges encountered during purification.

Part 1: Physicochemical Profile & Solvent Selection Strategy

The rational design of a crystallization process begins with understanding the molecule's properties. 2-Acetamido-5-amino-4-methylpyridine possesses a combination of functional groups (amino, amido, pyridine ring) that dictate its solubility and physical behavior.

Expected Physicochemical Properties:

  • Polarity: The molecule has both hydrogen bond donors (amino, amido N-H) and acceptors (amido C=O, pyridine nitrogen), making it moderately polar.

  • Solubility: Expected to be soluble in polar protic solvents (like alcohols) and potentially some polar aprotic solvents. Its solubility in nonpolar solvents (like hexanes) is likely to be very low.

  • pKa: The pyridine nitrogen and the amino group are basic, meaning the compound's solubility will be highly pH-dependent.[1]

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsRationale & Expected Behavior
Polar Protic Methanol, Ethanol, Water, IsopropanolThe hydroxyl group can hydrogen bond with the solute. Alcohols are often good primary choices. Water may serve as an excellent anti-solvent due to lower solubility.[2]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileCan dissolve the compound but may not provide the steep solubility curve needed for high recovery. Often used in binary solvent systems.[2]
Nonpolar Heptane, TolueneLikely to be poor solvents. Primarily useful as anti-solvents when the compound is dissolved in a more polar, miscible solvent.

Part 2: General Recrystallization Workflow

This section outlines a detailed, step-by-step methodology that serves as a robust starting point for purifying 2-Acetamido-5-amino-4-methylpyridine.

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_isolation Isolation & Analysis A Select Solvent System (e.g., Ethanol/Water) B Dissolve Crude Product in Minimum Hot Solvent A->B C Hot Gravity Filtration (Remove Insoluble Impurities) B->C If solids remain D Slow Cooling (Induce Crystallization) B->D If no solids C->D E Ice Bath Cooling (Maximize Yield) D->E F Vacuum Filtration (Collect Crystals) E->F G Wash Crystals (Cold Anti-Solvent) F->G H Dry Crystals (Vacuum Oven) G->H I Assess Purity (HPLC, NMR, DSC) H->I

Caption: General workflow for the recrystallization of a pharmaceutical intermediate.

Experimental Protocol: Recrystallization using an Ethanol/Water System

  • Dissolution: Place the crude 2-Acetamido-5-amino-4-methylpyridine (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask (e.g., 50 mL). Add a magnetic stir bar. Add the primary solvent (ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed, clean Erlenmeyer flask. This step is critical to remove particulate matter that could act as unwanted nucleation sites.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is essential for the formation of large, pure crystals.[3]

  • Induce Nucleation (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

  • Yield Maximization: Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent (water) or a cold mixture of the solvent system to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the melting point to remove residual solvents.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.

Q1: My compound "oiled out" and formed a liquid layer instead of crystals. What happened and how do I fix it?

A1: Oiling out, or liquid-liquid phase separation, occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment.[4] This is common with compounds that have relatively low melting points or when the cooling is too rapid.

Causality & Solution Workflow:

Oiling_Out_Troubleshooting Start Problem: Compound Oiled Out Step1 Re-heat solution to dissolve the oil Start->Step1 Step2 Add more of the primary solvent (e.g., Ethanol) Step1->Step2 Step3 Allow to cool much more slowly Step2->Step3 Step4 Induce crystallization via scratching or seeding *before* the cloud point is reached Step3->Step4 Fail Still Oiling Out? Step4->Fail Success Result: Crystalline Solid Forms Fail->Success No Step5 Change solvent system. Try a solvent with a lower boiling point. Fail->Step5 Yes

Caption: Decision-making process for troubleshooting an "oiling out" event.

Expert Insight: The key is to ensure that the solution becomes saturated at a temperature below the compound's melting point. Adding more of the "good" solvent lowers the saturation temperature, giving the molecules a chance to organize into a crystal lattice rather than separate as a liquid.[4]

Q2: My final yield is very low. How can I improve recovery?

A2: Low yield is typically due to one of three factors: using too much solvent, premature crystallization during hot filtration, or high solubility of the compound in the mother liquor even at low temperatures.

Troubleshooting Steps:

  • Reduce Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. If you suspect you've used too much, you can carefully evaporate some of the solvent to re-concentrate the solution.[3]

  • Optimize Cooling: Ensure the final cooling step in an ice bath is given sufficient time (30-60 minutes) to allow for maximum precipitation.

  • Check Your Anti-Solvent: If using a binary system, ensure you are not adding an excessive amount of the anti-solvent, which could cause the product to oil out or trap impurities. The goal is to find a ratio that minimizes solubility at cold temperatures.

  • Prevent Premature Crystallization: When performing a hot filtration, ensure your receiving flask and funnel are pre-heated to prevent the solution from cooling and depositing product on the filter paper.

Q3: The purified crystals are still colored. What should I do?

A3: Colored impurities often have high molecular weights and are highly conjugated. They can sometimes be removed with an activated carbon treatment.

Protocol: After dissolving your crude product but before hot filtration, allow the solution to cool slightly off the heat source. Add a small amount (1-2% by weight of your solute) of activated carbon. Swirl and reheat to boiling for 2-5 minutes. The carbon will adsorb the colored impurities. Remove the carbon via hot gravity filtration. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.

Q4: No crystals have formed, even after cooling in an ice bath. What are my options?

A4: The failure to crystallize indicates that the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.

Solutions:

  • Induce Nucleation: Try scratching the inner wall of the flask with a glass rod. The microscopic scratches provide a surface for crystal growth to begin. Alternatively, add a tiny "seed crystal" of the pure compound if available.

  • Reduce Solvent: The solution is likely too dilute. Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[3]

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes persistently cloudy, then warm slightly to clarify and cool again.[2]

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I definitively choose the best solvent for 2-Acetamido-5-amino-4-methylpyridine?

A1: The best approach is a systematic small-scale screening. Place a small amount (e.g., 20-30 mg) of your crude material into several test tubes. Add a potential solvent (e.g., 0.5 mL) to each. Observe the solubility at room temperature. Heat the tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound when hot but show low solubility when cold. An ideal anti-solvent will not dissolve the compound at any temperature.

Q2: What is the difference between crystal growth and nucleation?

A2: Nucleation is the initial formation of a tiny, stable crystalline entity from the supersaturated solution. Crystal growth is the subsequent process where more molecules from the solution deposit onto the surface of the existing nucleus, causing it to increase in size.[] Controlling the process to favor growth over nucleation generally leads to larger, purer crystals.

Q3: What analytical methods are recommended to confirm the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. It can separate and quantify impurities with high precision.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the chemical structure and identify any residual solvents or structurally similar impurities.

  • Differential Scanning Calorimetry (DSC): Provides the melting point and can indicate the presence of impurities, which typically broaden and depress the melting range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: My recrystallization works at the 1-gram scale. What challenges will I face when scaling up to 100 grams?

A4: Scaling up a crystallization process presents significant challenges.[6][7] Key issues include:

  • Heat and Mass Transfer: It takes much longer to heat and cool larger volumes. This can affect the supersaturation profile and crystal growth. Inefficient mixing in large vessels can create local "hot spots" or areas of high supersaturation, leading to uncontrolled nucleation or impurity incorporation.[][8]

  • Agitation: The type and speed of stirring become critical. Over-aggressive agitation can lead to crystal breakage (secondary nucleation), resulting in a smaller particle size, while insufficient agitation leads to poor heat transfer and settling.[8]

  • Process Control: Maintaining precise temperature control is more difficult at a larger scale. Automated reactor systems are often necessary to ensure reproducibility.[6]

References

  • American Chemical Society. (2025). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet.
  • Google Patents. (n.d.). CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • American Chemical Society. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • ChemicalBook. (2026). 2-Amino-5-methylpyridine | 1603-41-4.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Wikipedia. (n.d.). Zolpidem.
  • MDPI. (n.d.). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.
  • ResearchGate. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients.
  • Reddit. (2020). Recrystallisation Help : r/Chempros.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-methylpyridine | 1603-41-4.

Sources

Technical Support Center: Column Chromatography Purification of N-(5-Amino-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of N-(5-Amino-4-methylpyridin-2-yl)acetamide via column chromatography. It is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address common challenges encountered during this specific separation.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and strategy for the chromatographic purification of this compound.

Q1: What is the most suitable stationary phase for this purification?

Answer: For this compound, the standard choice for the stationary phase is silica gel (SiO₂, 60 Å, 230-400 mesh) . However, the basicity of both the pyridine nitrogen and the free amino group can lead to strong, undesirable interactions with the acidic silanol groups (Si-OH) on the silica surface.

  • Causality: This acid-base interaction can cause significant peak tailing, irreversible adsorption, or even degradation of the target compound.[1]

  • Expert Recommendation: While standard silica is the first choice, if tailing is observed during Thin Layer Chromatography (TLC) analysis, consider the following options:

    • Base-Deactivated Silica: Use silica gel that has been pre-treated or "deactivated" to reduce the acidity of the surface.

    • Alumina (Al₂O₃): Neutral or basic alumina can be an effective alternative for highly basic compounds that are sensitive to acidic conditions.

    • Mobile Phase Modification: The most common and practical approach is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) or ammonium hydroxide.

Q2: How do I develop an effective mobile phase (eluent) system?

Answer: Mobile phase selection is critical and should always be guided by preliminary TLC analysis. This compound is a polar molecule, requiring a relatively polar eluent system for normal-phase chromatography.

Step-by-Step Protocol for TLC Method Development:

  • Prepare a Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane (DCM) or methanol.

  • Select Screening Solvents: Start with binary solvent systems of varying polarity. Good starting points are mixtures of a less polar solvent (like DCM or ethyl acetate) and a polar solvent (like methanol).

  • Spot and Develop: Spot the crude mixture on a TLC plate and develop it in different solvent systems.

  • Analyze and Optimize: Aim for a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf value on a TLC plate generally translates well to good separation on a column.[2]

  • Add a Basic Modifier: If spots are streaked or tailed, add ~0.5-1% triethylamine (TEA) or ammonium hydroxide to the polar component of your solvent system (e.g., to the methanol) and re-run the TLC plates.

Solvent SystemTypical Starting Ratio (v/v)PolarityNotes
Dichloromethane (DCM) / Methanol98:2 to 90:10Moderate to HighExcellent starting point. Gradually increase methanol to achieve the target Rf.[3]
Ethyl Acetate / Methanol98:2 to 90:10Moderate to HighA slightly more polar alternative to DCM.
Ethyl Acetate / Hexanes50:50 to 100% Ethyl AcetateLow to ModerateUse if the compound is less polar than expected, or to first elute non-polar impurities.
Q3: What are the potential impurities I need to separate?

Answer: Understanding the reaction pathway is key to predicting impurities. Assuming the synthesis involves the acetylation of 4-methylpyridine-2,5-diamine, the primary impurities are:

  • Unreacted Starting Material: 4-methylpyridine-2,5-diamine. This compound is more polar than the product due to the two free amino groups and will have a lower Rf.

  • Di-acetylated By-product: N,N'-(4-methylpyridine-2,5-diyl)diacetamide. This by-product is less polar than the desired mono-acetylated product and will have a higher Rf.

  • Reagent Residues: Such as acetic acid or residual coupling agents. These are often highly polar or acidic and typically remain at the baseline or can be removed with a simple aqueous workup prior to chromatography.[4]

Sources

Technical Support Center: Synthesis of N-(5-Amino-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-Amino-4-methylpyridin-2-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will address common challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to help you improve your yield and purity.

The most common and reliable synthetic route to this compound involves a two-step process:

  • Acetylation: Protection of the 2-amino group of 2,5-diamino-4-methylpyridine.

  • Reduction: Conversion of a nitro-group precursor, specifically N-(5-nitro-4-methylpyridin-2-yl)acetamide, to the final amino product.

This guide will focus primarily on the challenges associated with the reduction step, as this is often the most critical for achieving high yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my yield of this compound consistently low after the reduction of N-(5-nitro-4-methylpyridin-2-yl)acetamide?

Answer:

Low yields in the reduction of a nitro-substituted pyridine to an aminopyridine are a frequent challenge. The primary causes often revolve around incomplete reaction, catalyst deactivation, or side reactions.

Underlying Causes & Solutions:

  • Incomplete Reaction: The reduction of the nitro group may be sluggish. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. If the reaction stalls, it may be due to insufficient catalyst loading or inadequate hydrogen pressure.

  • Catalyst Deactivation: The pyridine nitrogen and the resulting amino group can act as catalyst poisons, particularly for transition metal catalysts like Palladium on carbon (Pd/C).[1] This is a common issue in the hydrogenation of nitrogen-containing aromatic compounds.[1]

    • Expert Insight: To counteract this, ensure your catalyst is of high quality and consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). Additionally, using a robust catalyst system, such as platinum on carbon (Pt/C), can sometimes be more effective for pyridine ring systems.[2]

  • Side Reactions: Over-reduction of the pyridine ring can occur under harsh conditions (high pressure or temperature), leading to piperidine derivatives.[3] Conversely, under-reduction can leave starting material or generate intermediate nitroso or hydroxylamine species.

Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I remove them?

Answer:

Impurity in the final product is a common issue, often stemming from the starting materials or side reactions during the synthesis.

Common Impurities & Purification Strategies:

  • Unreacted Starting Material: The presence of N-(5-nitro-4-methylpyridin-2-yl)acetamide is a common impurity if the reduction is incomplete.

  • Di-Acetylated Product: If the synthesis starts from 2,5-diamino-4-methylpyridine, there is a risk of acetylation on both the 2- and 5-amino groups. Controlling the stoichiometry of the acetylating agent (e.g., acetic anhydride) is critical.[4]

  • Purification:

    • Column Chromatography: Aminopyridines are basic and can exhibit strong interactions with the acidic silica gel, leading to tailing of spots on TLC and poor separation during column chromatography.[5] To resolve this, it is recommended to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to the eluent.[5]

    • Recrystallization: A common method for purifying aminopyridine derivatives involves dissolving the crude product in a suitable solvent like absolute ethanol, treating with a decolorizing agent such as activated carbon, and then inducing precipitation by adding an anti-solvent.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the reduction of N-(5-nitro-4-methylpyridin-2-yl)acetamide?

A1: Catalytic hydrogenation is the most widely used and generally highest-yielding method for this transformation.[7] The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7]

Q2: What are the critical parameters to control during the catalytic hydrogenation step?

A2: The key parameters to optimize are:

  • Catalyst Selection and Loading: 5-10% Pd/C is standard. Ensure the catalyst is fresh and active.

  • Solvent: Protic solvents like ethanol or methanol are generally effective.[2] In some cases, a mixture with water can be advantageous.[2]

  • Hydrogen Pressure: This can range from atmospheric pressure to 50 psi. Higher pressures can sometimes lead to over-reduction.

  • Temperature: Room temperature is often sufficient, but gentle heating (40-50 °C) can increase the reaction rate.

  • Reaction Time: This can vary from a few hours to overnight. Monitor the reaction by TLC or HPLC to determine completion.

Q3: How should I properly store the starting materials and the final product?

A3:

  • N-(5-nitro-4-methylpyridin-2-yl)acetamide: This should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.

  • This compound: As an aminopyridine derivative, it is susceptible to oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol provides a starting point for the reduction of N-(5-nitro-4-methylpyridin-2-yl)acetamide. Optimization may be required based on your specific laboratory conditions and equipment.

Materials:

  • N-(5-nitro-4-methylpyridin-2-yl)acetamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve N-(5-nitro-4-methylpyridin-2-yl)acetamide (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of nitrogen.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive hydrogen pressure (e.g., balloon or 50 psi) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel (using an eluent containing 0.5-1% triethylamine) or by recrystallization.[5][6]

Data Presentation

Table 1: Comparison of Reduction Methods for Nitroarenes

MethodCatalyst/ReagentSolventTemperaturePressureTypical YieldReference
Catalytic HydrogenationPd/CEthanolRoom Temp1-4 bar>90%[7]
Catalytic HydrogenationPt/CMethanolRoom Temp1-4 barHigh[2]
Electrocatalytic HydrogenationRh/CWaterAmbientAmbientUp to 98%[3]
Transfer HydrogenationRu-gC3N4Isopropanol80 °CN/AHigh[8]

Visualization

Troubleshooting Workflow for Low Yield in Reduction Step

G start Low Yield Observed check_completion Is the reaction going to completion? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_catalyst Increase catalyst loading (e.g., to 10 mol%) incomplete->increase_catalyst increase_pressure Increase H2 pressure (e.g., to 50 psi) incomplete->increase_pressure increase_time Increase reaction time incomplete->increase_time final_product Improved Yield of Pure Product increase_catalyst->final_product increase_pressure->final_product increase_time->final_product check_impurities Are there significant side products? (Check by NMR/MS) complete->check_impurities side_products Side Products Detected check_impurities->side_products Yes check_impurities->final_product No optimize_conditions Optimize conditions: lower temperature/pressure to avoid over-reduction side_products->optimize_conditions purification Refine purification strategy (e.g., base-washed silica gel) side_products->purification optimize_conditions->final_product purification->final_product

Caption: A decision tree for troubleshooting low yields in the catalytic hydrogenation of N-(5-nitro-4-methylpyridin-2-yl)acetamide.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • Wiley Online Library. (2023). Novel amino-Li resin for water-based solid-phase peptide synthesis. Available from: [Link]

  • ResearchGate. (2025). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available from: [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • National Center for Biotechnology Information. (n.d.). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Available from: [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]

  • Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Available from: [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Available from: [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available from: [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available from: [Link]

  • Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
  • Patsnap. (n.d.). 4-Aminopyridine patented technology retrieval search results. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]

  • Wikipedia. (n.d.). Zolpidem. Available from: [Link]

Sources

"managing impurities in N-(5-Amino-4-methylpyridin-2-yl)acetamide production"

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-AMPYA

Version: 1.0

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-Amino-4-methylpyridin-2-yl)acetamide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help manage and control impurities during production.

Introduction

This compound is a key intermediate in pharmaceutical synthesis. The purity of this compound is critical, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document outlines the common challenges encountered during its synthesis and provides practical, field-proven solutions to ensure a high-purity final product. The primary synthetic route involves the selective mono-acetylation of 4-methyl-2,5-pyridinediamine. Understanding and controlling this reaction is paramount to minimizing impurity formation.

Core Synthesis Pathway and Impurity Formation

The most common route to this compound is the selective N-acetylation of 4-methyl-2,5-pyridinediamine using an acetylating agent like acetic anhydride. The amino group at the 2-position is generally more nucleophilic and sterically accessible, leading to preferential acetylation at this site. However, several impurities can arise from this process.

Synthesis_Pathway cluster_impurities Potential Impurities SM 4-methyl-2,5-pyridinediamine (Starting Material) reaction SM->reaction Pyridine or other base Ac2O Acetic Anhydride (Reagent) Ac2O->reaction Product This compound (Target Product) reaction->Product Selective Mono-acetylation Imp2 N,N'-diacetyl-4-methyl-2,5-pyridinediamine (Di-acetylated Impurity) reaction->Imp2 Over-acetylation Imp3 Acetic Acid (Byproduct) reaction->Imp3 Imp4 Degradation Products Product->Imp4 Hydrolysis Imp1 Unreacted Starting Material

Caption: Synthesis of this compound and key impurity formation pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis and analysis in a question-and-answer format.

Q1: My final product purity by HPLC is low, and I see a significant peak eluting after my main product. What is it and how can I prevent it?

A1: This is likely the di-acetylated impurity, N,N'-(4-methylpyridine-2,5-diyl)diacetamide.

  • Causality: The starting material, 4-methyl-2,5-pyridinediamine, has two amino groups. While the 2-amino group is more reactive, forcing conditions (excess acetylating agent, high temperature, or prolonged reaction time) can lead to the acetylation of the 5-amino group as well, resulting in the di-acetylated byproduct. Studies on similar heterocyclic systems, like aminopyrimidines, have shown that electron-donating groups can enhance the nucleophilicity of amino groups, increasing the likelihood of multiple acylations[1].

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess, but not a large excess, of the acetylating agent (e.g., 1.05-1.1 equivalents of acetic anhydride).

    • Temperature Control: Perform the reaction at a lower temperature. Start the addition of acetic anhydride at 0°C and allow the reaction to slowly warm to room temperature.[2]

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or in-process HPLC to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-acetylated product.

    • Purification: If the di-acetylated impurity has already formed, it can often be removed by recrystallization, as its polarity and crystal packing will differ from the mono-acetylated product.

Q2: My HPLC chromatogram shows a peak with a retention time shorter than my product, corresponding to the starting material. How do I improve reaction completion?

A2: Incomplete conversion is due to insufficient activation or reaction time.

  • Causality: Acetylation requires the activation of the acetylating agent or sufficient time for the nucleophilic attack by the amine. Low temperatures or insufficient equivalents of the acetylating agent can lead to an incomplete reaction.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure your acetylating agent (e.g., acetic anhydride) has not hydrolyzed to acetic acid. Use a fresh bottle if in doubt.

    • Optimize Reaction Time: Continue to monitor the reaction by TLC or HPLC until the starting material spot/peak is no longer visible.

    • Consider a Catalyst: While often not necessary, a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.[2]

    • Purification: Unreacted starting material can typically be removed via recrystallization or a column chromatography purification step. Due to its higher polarity, it will have different solubility properties than the product.

Q3: The isolated product is off-color (e.g., yellow or brown). What is the cause and how can it be resolved?

A3: Color formation is often due to oxidation or degradation of the aminopyridine ring.

  • Causality: Aminopyridine derivatives can be sensitive to air and light, leading to the formation of colored oxidative impurities.[3] Additionally, trace metal impurities can catalyze degradation pathways.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use High-Purity Solvents: Ensure that solvents are degassed and free of peroxides, especially ethers like THF or dioxane.

    • Decolorization: During workup or before the final crystallization, you can treat a solution of the crude product with activated carbon to adsorb colored impurities.[4]

    • Storage: Store the final product in a dark container, under an inert atmosphere, and at a reduced temperature to prevent long-term degradation.

Q4: During workup, I'm experiencing product loss. How can I optimize the isolation procedure?

A4: Product loss can occur due to the amphoteric nature of the product or its solubility in the workup solvents.

  • Causality: The product contains a basic pyridine ring and a free amino group, but also a neutral amide. Its solubility can be pH-dependent. During aqueous washes, incorrect pH can lead to the product dissolving in the aqueous layer.

  • Troubleshooting Steps:

    • pH Control: During aqueous extraction, ensure the pH of the aqueous phase is neutral to slightly basic (pH 7-8) to keep the product in its neutral form and maximize its partitioning into the organic solvent.

    • Solvent Selection: Use a solvent for extraction in which the product is highly soluble and water is not (e.g., dichloromethane, ethyl acetate).

    • Back-Extraction: After the initial extraction, you can re-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

    • Crystallization Solvent: Carefully choose a recrystallization solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

What is a good starting point for an HPLC method to analyze the purity of this compound?

A robust reverse-phase HPLC method is ideal for separating the product from its likely impurities.[5][6][7][8]

Table 1: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and is mass spectrometry compatible.
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase HPLC.
Gradient Start at 5-10% B, ramp to 95% BA gradient is necessary to elute the polar starting material and the less polar di-acetylated impurity in the same run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 254 nmAromatic compounds typically show strong absorbance at this wavelength.
Injection Vol. 10 µLStandard injection volume.

What are the most critical process parameters to control during synthesis?

  • Stoichiometry of Acetic Anhydride: Prevents di-acetylation.

  • Reaction Temperature: Controls the rate of the main reaction versus side reactions. Lower temperatures favor selective mono-acetylation.

  • Reaction Time: Prevents the formation of byproducts by stopping the reaction upon completion.

How can I confirm the identity of an unknown impurity?

For definitive identification, HPLC coupled with Mass Spectrometry (LC-MS) is the preferred method. The mass-to-charge ratio (m/z) can help determine the molecular weight of the impurity, allowing you to deduce its structure based on potential side products (e.g., di-acetylated product, hydrolysis product).

What is the best way to store the final product to ensure its stability?

The product should be stored in a tightly sealed, amber-colored vial to protect it from light and moisture. For long-term storage, it is advisable to keep it in a desiccator at low temperature (e.g., 2-8 °C) and under an inert atmosphere like nitrogen.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methyl-2,5-pyridinediamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise over 30 minutes.[2]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 95:5 DCM:Methanol eluent system) until the starting material is consumed.

  • Work-up: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system. A mixture like ethanol/water or ethyl acetate/hexanes is often effective.[9] The goal is to find a system where the product is soluble when hot and insoluble when cold.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

Troubleshooting_Workflow start Analyze Final Product by HPLC purity_check Purity > 99%? start->purity_check pass Process Complete purity_check->pass Yes identify_impurity Identify Major Impurity (based on retention time & LC-MS) purity_check->identify_impurity No is_sm Starting Material? identify_impurity->is_sm is_diacetyl Di-acetylated Product? is_sm->is_diacetyl No sm_solution Increase reaction time or use catalyst. Re-purify. is_sm->sm_solution Yes is_other Other/Degradation? is_diacetyl->is_other No diacetyl_solution Reduce Ac2O equivalents & temp. Control reaction time. Re-purify. is_diacetyl->diacetyl_solution Yes other_solution Use inert atmosphere. Use activated carbon. Re-purify. is_other->other_solution Yes sm_solution->start diacetyl_solution->start other_solution->start

Caption: A general workflow for troubleshooting impurity issues in the synthesis.

References

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021). In Glycoscience Protocols. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (1969). Oregon State University. [Link]

  • Process for the preparation of an acetamide derivative. (1978).
  • Fabbri, D., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis, 175, 106178. [Link]

  • Acetanilide. PubChem, National Institutes of Health. [Link]

  • Mono-acylation of symmetric diamines in the presence of water. (2013). ResearchGate. [Link]

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (2021).
  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]

  • Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine. (1976). ResearchGate. [Link]

  • Tailored Crystallization and Defect Control via Acetamide Derivatives for Efficient Tin Perovskite Solar Cells. (2023). ACS Nano. [Link]

  • Acetanilide. Wikipedia. [Link]

  • Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Processes, 8(4), 503. [Link]

  • The reverse phase HPLC separation. ResearchGate. [Link]

  • Degradation of Acetanilide Herbicides in History and Nonhistory Soils from Eastern Virginia. (2017). Weed Technology. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(21), 7585. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2011). Journal of Medicinal Chemistry, 54(12), 4139-4151. [Link]

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (2010). ResearchGate. [Link]

  • Process for the direct acetylation of aromatic amines. (1985).
  • Computational Study of the Reactivity of N-Phenylacetamides in the Alkaline Hydrolysis Reaction. (2007). The Journal of Physical Chemistry A, 111(24), 5327-5334. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2022). Taylor & Francis Online. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (2018). PubMed. [Link]

  • Diffractograms showing that the amorphous acetamide crystallizes when... ResearchGate. [Link]

  • LC of acetamide and butyramide. (2010). Chromatography Forum. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2018). Crystal Growth & Design. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). National Institutes of Health. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). ResearchGate. [Link]

  • Methods of Recrystalization: Precipitating out the acetanilide. (2021). YouTube. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2018). MDPI. [Link]

  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (2020).
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Conversion of Aryl Azides to Aminopyridines. (2022). PubMed, National Institutes of Health. [Link]

Sources

Technical Support Center: Acetylation of Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for one of the common challenges in synthetic chemistry: the selective mono-acetylation of aminopyridines and the avoidance of diacetylation. Our goal is to equip you with the scientific understanding and procedural control necessary to achieve high-yield, high-purity mono-acetylated products.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is diacylation and why is it a problem in aminopyridine acetylation?

A: Diacylation is the addition of two acetyl groups to the aminopyridine molecule. In the context of primary aminopyridines, this typically occurs at the exocyclic amino group, forming a diacetamide. This is often an undesired side reaction when the synthetic goal is to produce the mono-acetylated product. The formation of the diacylated impurity complicates purification, reduces the yield of the desired product, and can introduce downstream challenges in a multi-step synthesis.

Q2: Which nitrogen atom on an aminopyridine is more nucleophilic?

A: The relative nucleophilicity of the ring nitrogen versus the exocyclic amino nitrogen depends on the isomer.

  • 2- and 4-Aminopyridine: The exocyclic amino group's lone pair can be delocalized into the pyridine ring through resonance. This resonance increases the electron density on the ring nitrogen, making it more basic and often the initial site of protonation. However, for acylation, the exocyclic nitrogen is generally the more reactive nucleophile, especially in the absence of a strong acid. In the presence of a non-nucleophilic base like sodamide, the exocyclic amino group can be deprotonated, forming a highly nucleophilic anion that preferentially reacts with electrophiles.[1]

  • 3-Aminopyridine: The amino group at the 3-position does not participate in resonance that directly increases the electron density on the ring nitrogen to the same extent as the 2- and 4-isomers.[1] Its reactivity is more analogous to aniline.

For the purpose of avoiding diacylation at the exocyclic amine, the focus is on controlling the reactivity of this primary amino group after the initial mono-acetylation.

Q3: What are the primary factors that lead to the formation of the diacylated byproduct?

A: Several factors can contribute to over-acetylation:

  • Excess Acetylating Agent: Using a large excess of acetic anhydride or acetyl chloride significantly increases the probability of the mono-acetylated product reacting further.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less reactive mono-acetylated intermediate to undergo a second acetylation.

  • Choice of Base: Stronger bases can deprotonate the mono-acetylated amide, generating a highly nucleophilic anion that readily reacts with another equivalent of the acetylating agent.[2]

  • Reaction Time: Extended reaction times can lead to the gradual formation of the thermodynamically more stable diacylated product, even under conditions that initially favor mono-acetylation.[3][4]

Section 2: Troubleshooting Guide: From Diacylation to Selective Mono-acetylation

This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: My reaction is producing a significant amount of diacetylated aminopyridine. How can I prevent this?

Answer: This is a common issue that can often be resolved by carefully controlling the reaction conditions. The primary goal is to favor the kinetics of the first acetylation while disfavoring the second.

Core Strategy: Modulating Reactivity

The key is to understand that after the first acetylation, the resulting acetamide is significantly less nucleophilic than the starting primary amine due to the electron-withdrawing effect of the acetyl group. However, under certain conditions, it can be deprotonated to form an anion, which is a potent nucleophile.

Troubleshooting Workflow:

G start Problem: Excessive Diacylation base Step 1: Evaluate the Base start->base reagent Step 2: Control Acetylating Agent Stoichiometry base->reagent If diacylation persists temp Step 3: Lower the Reaction Temperature reagent->temp If diacylation persists solvent Step 4: Consider Solvent Effects temp->solvent If further optimization is needed end Outcome: Selective Mono-acetylation solvent->end

Caption: Troubleshooting workflow for minimizing diacylation.

Detailed Steps:

  • Evaluate the Base: The choice of base is critical. Strong bases like triethylamine (Et3N) can deprotonate the initially formed mono-acetylated product, facilitating the second acetylation. In contrast, a weaker base like pyridine is less likely to do so and primarily acts as a scavenger for the HCl generated when using acetyl chloride.[2]

    • Recommendation: If you are using a strong base like triethylamine, switch to a weaker base such as pyridine. In many cases, if using acetic anhydride, an external base may not be necessary, as the aminopyridine itself can act as the base.

  • Control Acetylating Agent Stoichiometry: Using a large excess of the acetylating agent drives the reaction towards completion but also increases the likelihood of diacylation.

    • Recommendation: Carefully control the stoichiometry. Start with 1.0 to 1.1 equivalents of the acetylating agent. The acetylating agent can be added dropwise to the solution of the aminopyridine to maintain a low instantaneous concentration.

  • Lower the Reaction Temperature: Acetylation reactions are typically exothermic. Higher temperatures can overcome the activation energy barrier for the second, less favorable acetylation.

    • Recommendation: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This approach favors the kinetically controlled product, which is generally the mono-acetylated species.[3][4]

  • Consider Solvent Effects: The polarity of the solvent can influence the reactivity of the species involved. Aprotic solvents are generally preferred.

    • Recommendation: Solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are good starting points.

Summary of Recommended Parameter Adjustments:

ParameterStandard Conditions (Prone to Diacylation)Recommended for Mono-acetylationRationale
Base Triethylamine (strong)Pyridine (weak) or no external baseAvoids deprotonation of the mono-acetylated intermediate.[2]
Acetylating Agent > 1.5 equivalents1.0 - 1.1 equivalents (slow addition)Minimizes the availability of the reagent for the second acetylation.
Temperature Room Temperature to Reflux0 °C to Room TemperatureFavors the kinetic product (mono-acetylation) over the thermodynamic product.[3][4]
Reaction Time ProlongedMonitor by TLC/LCMS and quench upon completionPrevents the slow formation of the diacylated product over time.
Issue 2: My aminopyridine has ortho-substituents, and I am observing a higher than expected amount of diacylation. Isn't this counterintuitive due to steric hindrance?

Answer: This is an excellent and insightful question. While one might expect steric hindrance from ortho-substituents to hinder diacylation, the opposite can sometimes be true. This phenomenon is attributed to a concept known as "steric facilitation."

The Mechanism of Steric Facilitation:

In the mono-acetylated intermediate, the acetyl group and the ortho-substituent can cause steric strain. This strain can be relieved if the amide nitrogen rehybridizes from sp2 towards sp3, which would make the lone pair more available for a second acetylation. Furthermore, the steric hindrance can force the acetyl group out of the plane of the pyridine ring, disrupting the resonance that deactivates the nitrogen lone pair. This disruption makes the nitrogen more nucleophilic and susceptible to a second acetylation.

Visualizing the Effect of Ortho-Substituents:

G cluster_0 Without Ortho-Substituent cluster_1 With Ortho-Substituent a Mono-acetylated Aminopyridine b Planar conformation (Resonance stabilization) a->b c Lower nucleophilicity of N-H b->c d Mono-acetylated Aminopyridine with Ortho-Substituent e Steric clash forces non-planar conformation d->e f Reduced resonance stabilization e->f g Increased nucleophilicity of N-H f->g h Favors Diacylation g->h

Caption: Effect of ortho-substituents on diacylation.

Strategies for Ortho-Substituted Aminopyridines:

  • Milder Acetylating Agents: Instead of acetyl chloride or acetic anhydride, consider using a less reactive acetylating agent.

  • Kinetic Control is Key: Stricter adherence to low temperatures and controlled stoichiometry is crucial for these substrates.

  • Alternative Strategies: If diacylation remains a persistent issue, consider a protection-acetylation-deprotection sequence for other functional groups on the molecule if applicable.

Section 3: Experimental Protocols

Protocol 1: Selective Mono-acetylation of 4-Aminopyridine under Kinetic Control

This protocol is designed to favor the formation of the mono-acetylated product by using a weak base and controlling the temperature and stoichiometry.

Materials:

  • 4-Aminopyridine

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acetylating Agent: Add acetyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-(pyridin-4-yl)acetamide.

Section 4: Understanding the Underlying Principles: Kinetic vs. Thermodynamic Control

The choice between mono- and di-acetylation can often be understood in the context of kinetic versus thermodynamic control.[3][4]

  • Kinetic Product: The mono-acetylated aminopyridine is the kinetic product. It is formed faster because the primary amine is a much better nucleophile than the resulting amide. This pathway has a lower activation energy.

  • Thermodynamic Product: The di-acetylated product can be considered the thermodynamic product in the presence of excess acetylating agent and conditions that allow for equilibration (e.g., higher temperatures, longer reaction times).

Reaction Energy Diagram:

G reactants Aminopyridine + Ac2O ts1 TS1 reactants->ts1 ΔG‡ (mono) p1 reactants->p1 p3 ts1->p3 intermediate Mono-acetylated Product ts2 TS2 intermediate->ts2 ΔG‡ (di) p5 intermediate->p5 p7 ts2->p7 product_di Di-acetylated Product p2 p1->p2 p2->ts1 p4 p3->p4 p4->intermediate p6 p5->p6 p6->ts2 p8 p7->p8 p8->product_di E_axis_start E_axis_end E_axis_start->E_axis_end RC_axis_start RC_axis_end RC_axis_start->RC_axis_end

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Kinase Inhibitor Precursors: A Comparative Analysis of the Diaminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become premier targets for therapeutic intervention, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of every successful inhibitor lies a core chemical structure—the scaffold. This scaffold is not merely a structural anchor; it dictates the molecule's orientation within the ATP-binding pocket, establishes critical hydrogen bonds with the kinase "hinge" region, and provides the synthetic vectors for optimization of potency, selectivity, and pharmacokinetic properties.

The progress in this field has been increasingly driven by a scaffold-based design paradigm, where smaller molecular starting points are intelligently elaborated based on structural insights.[1] The choice of the initial precursor is therefore a critical, causality-driven decision that profoundly influences the entire drug discovery cascade.

This guide provides an in-depth, objective comparison of a promising but less-common precursor scaffold, exemplified by N-(5-Amino-4-methylpyridin-2-yl)acetamide, against several well-established and clinically validated kinase inhibitor precursors. We will dissect the synthetic logic, structural advantages, and performance data associated with each scaffold to provide researchers, scientists, and drug development professionals with a robust framework for precursor selection.

Section 1: The 2,5-Diaminopyridine Scaffold: A Focus on this compound

The 2,5-diaminopyridine core is an emerging scaffold in kinase inhibitor design. The subject of our focus, this compound, represents a specific embodiment of this class, featuring key functional groups positioned for versatile interactions within a kinase active site.

1.1 Chemical Structure and Inherent Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₁N₃O

  • Key Features:

    • Hinge-Binding Motif: The pyridine nitrogen and the adjacent acetamido group provide a classic bidentate hydrogen-bonding pattern, ideal for anchoring to the kinase hinge region.

    • Primary Amine (C5): The amino group at the 5-position serves as a crucial synthetic handle or "exit vector." It allows for the introduction of larger substituents that can project into the solvent-exposed region or target specific sub-pockets of the kinase, thereby enhancing potency and modulating selectivity.

    • Methyl Group (C4): The methyl group can provide beneficial hydrophobic interactions and influence the planarity and conformational preference of the molecule.

1.2 Synthetic Accessibility: A Proposed Route

While this compound is not a widely commercialized precursor, its synthesis can be logically derived from available starting materials. The causality behind this proposed pathway lies in the differential reactivity of the amino groups on the pyridine ring.

A plausible and efficient synthesis starts from 2,5-diamino-4-methylpyridine. The 2-amino group is generally more nucleophilic and sterically accessible than the 5-amino group, allowing for selective acylation.

Synthetic_Route_1 Start 2,5-Diamino-4-methylpyridine Reagent Acetic Anhydride (1 eq) Pyridine (Solvent/Base) Start->Reagent Selective Acetylation Product This compound Reagent->Product

Caption: Proposed synthetic route for this compound.

Experimental Rationale:

  • Choice of Acylating Agent: Acetic anhydride is a cost-effective and highly reactive agent for this transformation. Using one equivalent promotes mono-acylation.

  • Solvent and Base: Pyridine serves as both a solvent and a mild base to neutralize the acetic acid byproduct, preventing protonation of the starting material which would deactivate it.

  • Control of Selectivity: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to favor kinetic control and enhance the selectivity for the more reactive 2-amino position.

Section 2: Comparative Analysis of Alternative Precursors

The utility of the 2,5-diaminopyridine scaffold is best understood when compared against the industry's workhorse precursors.

2.1 The 2-Aminopyrimidine Scaffold

This scaffold is arguably one of the most successful in kinase inhibitor history, forming the core of numerous approved drugs.

  • Representative Drugs: Imatinib (Gleevec®), Dasatinib (Sprycel®), Brigatinib (Alunbrig®)[2][3]

  • Key Features: Offers a robust bidentate hydrogen bond to the kinase hinge. The scaffold is readily functionalized at the 4 and 5 positions.

  • Synthetic Advantages: The precursor, 2,4-dichloropyrimidine, is commercially available and highly reactive. Sequential nucleophilic aromatic substitution (SNAr) reactions at the C4 and C2 positions are typically high-yielding and tolerant of a wide range of functional groups, making library synthesis straightforward.

  • Example: Brigatinib: The structure of brigatinib is built around a bis-anilinopyrimidine core.[3] This design allows it to bind effectively to the ATP-binding site of the ALK enzyme.[4] A unique feature of brigatinib is its dimethylphosphine oxide (DMPO) group, which acts as a potent hydrogen-bond acceptor, contributing to its high potency and favorable pharmacokinetic profile.[2][3]

2.2 The Pyrazolopyridine Scaffold

Pyrazolopyridines are privileged heterocyclic cores found in several recently approved and late-stage clinical kinase inhibitors.[5]

  • Representative Drug: Selpercatinib (Retevmo®)

  • Key Features: As a bioisostere of purine (the core of ATP), it is an excellent hinge-binder. The fused ring system imparts a degree of conformational rigidity.

  • Structural Insights (Selpercatinib): In its co-crystal structure with the RET kinase, the pyrazolo[1,5-a]pyridine core of selpercatinib establishes a crucial hydrogen bond via its N1 atom to the hinge residue Ala807.[5] The scaffold also engages in favorable hydrophobic interactions, and its C3 position provides a key vector for substitution into a back pocket, enhancing selectivity.[5]

2.3 The Quinoline/Quinazoline Scaffolds

These scaffolds are hallmarks of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family.

  • Representative Drugs: Gefitinib (Iressa®), Erlotinib (Tarceva®), Lapatinib (Tykerb®)[6]

  • Key Features: The quinazoline nitrogen (N1) and a C4-linked aniline NH group typically form the key hydrogen bonds with the hinge.

  • Synthetic Advantages: The synthesis often starts from substituted anthranilic acids, which are widely available, allowing for diverse functionalization on the fused benzene ring portion of the scaffold.

Section 3: Head-to-Head Comparison: A Data-Driven Perspective

To provide an objective comparison, the following table summarizes the key attributes of each precursor scaffold. The performance data is representative of potent inhibitors derived from each class.

FeatureThis compound2-AminopyrimidinePyrazolopyridineQuinazoline
Hinge Binding Motif Pyridine N, Amide NHPyrimidine N1, Amine N2Pyrazole N1, Pyridine N7Quinazoline N1, Amine N4
Key Precursor(s) 2,5-Diamino-4-methylpyridine2,4-DichloropyrimidineSubstituted pyrazolesSubstituted anthranilic acids
Synthetic Versatility High (C5-amine)Very High (C4, C5 positions)Moderate (C3 position)High (Multiple positions)
Representative Drug(s) (Emerging Scaffold)Brigatinib, DasatinibSelpercatinibGefitinib, Erlotinib
Primary Kinase Targets (Broad Potential)ALK, Abl, Src, BtkRET, PimEGFR, HER2
Representative Potency (IC₅₀) Target DependentBrigatinib (ALK): 0.6 nM Selpercatinib (RET): ~2 nM [5]Gefitinib (EGFR): 2-37 nM [6]
Key Advantage Novelty, specific C5 vectorProven clinical success, robust synthesisATP-mimetic, rigid coreStrong track record for RTKs
Potential Challenge Less explored, precursor availabilityScaffold saturation in IP landscapeMore complex synthesisPotential for off-target effects

Section 4: Experimental Protocols

Adherence to robust, validated protocols is paramount in drug discovery. The following methodologies represent self-validating systems for the synthesis and evaluation of kinase inhibitors derived from these precursors.

4.1 Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Library

This protocol describes a standard, reliable method for creating a library of potential kinase inhibitors from a 2,4-dichloropyrimidine precursor.

Caption: Workflow for 2,4-disubstituted pyrimidine library synthesis.

Step-by-Step Methodology:

  • Step 1: First Nucleophilic Aromatic Substitution (SNAr)

    • Rationale: The chlorine at the C4 position is more reactive than the C2 chlorine, allowing for selective initial substitution at a lower temperature.

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (0.2 M), add the desired aniline or amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Stir the reaction mixture at 80 °C for 12 hours.

    • Monitor reaction completion by LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by silica gel chromatography to yield the 2-chloro-4-(arylamino)pyrimidine intermediate.

  • Step 2: Second Nucleophilic Aromatic Substitution (SNAr)

    • Rationale: A higher temperature is required to displace the less reactive C2 chlorine, driving the reaction to completion.

    • To a solution of the intermediate from Step 1 (1.0 eq) in n-butanol (0.2 M), add the second desired amine (1.2 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to 120 °C in a sealed vessel for 24 hours.

    • Monitor reaction completion by LC-MS.

    • Upon completion, cool and purify via reverse-phase HPLC to yield the final product.

4.2 Protocol: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based)

This assay provides a quantitative measure of a compound's ability to inhibit a specific kinase. It is a self-validating system when run with appropriate controls.

  • Prepare Reagents:

    • Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Recombinant Kinase Enzyme (specific to the target).

    • Kinase Substrate (peptide or protein specific to the enzyme).

    • ATP solution (at the Kₘ concentration for the enzyme).

    • Test Compounds (serially diluted in DMSO).

    • Luminescent ATP Detection Reagent (e.g., Kinase-Glo®).

  • Assay Procedure:

    • Add 5 µL of Kinase Buffer to all wells of a 384-well plate.

    • Add 1 µL of serially diluted test compound or DMSO (for positive and negative controls).

    • Add 2 µL of a Kinase/Substrate mix. For the negative control ("no enzyme" wells), add only the substrate in buffer.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to all wells.

    • Incubate for 60 minutes at 30 °C.

    • Stop the reaction and measure remaining ATP by adding 10 µL of the Luminescence ATP Detection Reagent.

    • Incubate for 10 minutes in the dark.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (enzyme + DMSO) and negative (no enzyme) controls.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 5: Strategic Selection of a Precursor Scaffold

The choice of a precursor is a strategic decision guided by the project's goals.

  • For Established Targets (e.g., Abl, EGFR): Leveraging a clinically validated scaffold like 2-aminopyrimidine or quinazoline is a low-risk, high-reward strategy. The synthetic routes are well-trodden, and the structure-activity relationships (SAR) are extensively documented, providing a clear roadmap for optimization.

  • For Novel Targets or Overcoming Resistance: When seeking novel intellectual property or designing inhibitors against mutant kinases, exploring less-common scaffolds like 2,5-diaminopyridine or pyrazolopyridine is advantageous. The unique exit vector of the 2,5-diaminopyridine scaffold (the C5-amine) may allow access to previously unexploited pockets in the kinase active site, potentially leading to improved selectivity or activity against resistant forms.

  • Scaffold Hopping: If an initial lead from one scaffold class shows promise but has liabilities (e.g., poor pharmacokinetics, off-target effects), a "scaffold hopping" strategy can be employed.[7] For instance, a researcher might replace a pyrimidine core with a pyrazolopyridine to alter the compound's physicochemical properties while maintaining the key hinge-binding interactions.

Conclusion

The precursor scaffold is the foundational element in modern kinase inhibitor design. While established scaffolds like 2-aminopyrimidines and quinazolines offer validated pathways to potent inhibitors, the exploration of novel cores such as the 2,5-diaminopyridine framework, represented by this compound, is essential for expanding the druggable kinome and overcoming clinical resistance. The 2,5-diaminopyridine scaffold presents a compelling combination of a reliable hinge-binding motif with a distinct synthetic vector at the C5 position, offering new opportunities for medicinal chemists. A successful drug discovery campaign requires a deep understanding of the comparative strengths and weaknesses of these precursors, allowing for a strategic selection that aligns with the specific therapeutic goals and target biology.

References

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC.
  • Zhang, S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • CN113024454A - Synthesis method of brigatinib intermediate. Google Patents.
  • Dhillon, S. (2018). Brigatinib: A Review in ALK-Positive Advanced NSCLC. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Retrieved from [Link]

  • Pan, Z., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abdel-Halim, M., et al. (2022). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. Molecules. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Retrieved from [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Retrieved from [Link]

  • Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. ResearchGate. Retrieved from [Link]

  • Synthesis of brigatinib (XVIII). ResearchGate. Retrieved from [Link]

  • CN111138492A - Preparation method of ALK inhibitor brigatinib. Google Patents.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Retrieved from [Link]

  • Singh, K., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kaduk, J. A. (2021). Crystal structure of brigatinib Form A (Alunbrig®), C29H39ClN7O2P. Powder Diffraction. Retrieved from [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. Retrieved from [Link]

  • Iacob, R. E., et al. (2023). Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor. Clinical Pharmacokinetics. Retrieved from [Link]

  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Google Patents.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. Retrieved from [Link]

  • Novel amino-Li resin for water-based solid-phase peptide synthesis. Wiley Online Library. Retrieved from [Link]

  • Chemical structure of brigatinib. ResearchGate. Retrieved from [Link]

  • 695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE. Loba Chemie. Retrieved from [Link]

  • Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). NUCMEDCOR. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of N-(5-Amino-4-methylpyridin-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the N-(5-Amino-4-methylpyridin-2-yl)acetamide Scaffold

The this compound scaffold is a promising heterocyclic structure in medicinal chemistry. Its unique arrangement of a substituted pyridine ring linked to an acetamide moiety presents multiple opportunities for functionalization, leading to a diverse library of derivatives. This structural motif is of significant interest as it is found in molecules with a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The pyridine ring, a common feature in many bioactive compounds, can participate in various non-covalent interactions with biological targets, while the acetamide group can act as a hydrogen bond donor and acceptor. The amino and methyl substitutions on the pyridine ring further allow for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel this compound derivatives. We will delve into the experimental methodologies required to rigorously assess their potential as therapeutic agents, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. The protocols and comparative data presented herein are designed to be a self-validating system, ensuring the generation of robust and reproducible results.

I. Validating Anticancer Activity: A Multi-faceted Approach

The validation of anticancer activity requires a hierarchical screening process, starting from broad cytotoxicity assessments to more specific mechanistic studies and finally to in vivo efficacy models.[1][2][3][4][5]

A. Initial Screening: In Vitro Cytotoxicity Assays

The first step in evaluating the anticancer potential of this compound derivatives is to determine their cytotoxic effects on a panel of human cancer cell lines.[6][7][8] The choice of cell lines should be strategic, representing different cancer types (e.g., breast, lung, colon, leukemia) to identify potential tissue-specific activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each derivative.

DerivativeStructureIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
Lead Compound [Structure]15.225.818.5
Derivative A [Structure]5.18.36.7
Derivative B [Structure]>100>100>100
Doxorubicin N/A0.81.20.9
B. Mechanistic Insights: Apoptosis Induction

Derivatives exhibiting significant cytotoxicity should be further investigated to understand their mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.

Western blotting can be used to detect key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[9][10][11]

  • Protein Extraction: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis_Pathway Compound N-(5-Amino-4-methylpyridin-2-yl) acetamide Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

C. In Vivo Efficacy: Xenograft Tumor Models

The most promising derivatives should be evaluated for their in vivo anticancer efficacy using xenograft models, where human cancer cells are implanted into immunocompromised mice.[12][13][14][15][16]

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., MCF-7) into the flank of athymic nude mice.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Treatment: Randomize the mice into treatment groups (vehicle control, test compound, positive control like Paclitaxel). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or after a predetermined treatment period. Excise the tumors for further analysis (e.g., histology, Western blot).

II. Assessing Antimicrobial Activity: Combating Pathogens

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. The this compound scaffold can be screened for both antibacterial and antifungal activities.[17][18]

A. Initial Screening: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

DerivativeStructureMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)MIC (µg/mL) vs. C. albicans (Fungus)
Lead Compound [Structure]64>128128
Derivative C [Structure]83216
Derivative D [Structure]128>128>128
Ciprofloxacin N/A10.5N/A
Fluconazole N/AN/AN/A4

III. Investigating Anti-inflammatory Potential

Chronic inflammation is implicated in numerous diseases. Derivatives of the this compound scaffold can be evaluated for their ability to modulate inflammatory responses.[19][20][21]

A. In Vitro Anti-inflammatory Assays

Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model to study inflammation.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Cell Viability: Concurrently perform a cell viability assay (e.g., MTT) to ensure that the reduction in NO is not due to cytotoxicity.

Anti_inflammatory_Workflow cluster_0 In Vitro Validation Macrophages RAW 264.7 Macrophages NO_Production Nitric Oxide (NO) Production Macrophages->NO_Production LPS LPS Stimulation LPS->Macrophages Compound Test Derivative Compound->Macrophages Cytotoxicity_Assay MTT Assay Compound->Cytotoxicity_Assay Assess Griess_Assay Griess Assay NO_Production->Griess_Assay Measure

Caption: Workflow for in vitro validation of anti-inflammatory activity.

IV. Kinase Inhibitory Activity: A Potential Mechanism

Many pyridine-containing compounds exert their biological effects by inhibiting protein kinases.[22][23][24][25][26][27][28] Therefore, promising derivatives should be screened against a panel of kinases to identify potential molecular targets.

A. Kinase Panel Screening

A broad screening against a panel of recombinant kinases can provide initial hits.

  • Assay Setup: Use a commercially available kinase profiling service or set up in-house assays using purified recombinant kinases, their specific substrates, and ATP.

  • Inhibition Measurement: Incubate the kinases with the test compounds at a fixed concentration (e.g., 10 µM).

  • Detection: Measure kinase activity using a suitable method, such as radiometric assays (³²P-ATP) or fluorescence/luminescence-based assays that detect ADP production.

  • Dose-Response: For any significant hits, perform dose-response experiments to determine the IC50 values.

Conclusion: A Roadmap to Therapeutic Innovation

This guide provides a comprehensive and scientifically rigorous framework for validating the biological activity of novel this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory potential, researchers can identify promising lead compounds for further development. The emphasis on multi-faceted, self-validating experimental protocols ensures the generation of high-quality, reproducible data, which is paramount for advancing new chemical entities from the laboratory to the clinic. The journey of drug discovery is intricate, but with a logical and thorough validation strategy, the therapeutic potential of this versatile chemical scaffold can be fully realized.

References

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res, 16(1), e124907. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health. [Link]

  • Cell-based Assays Guide. (2025, January 31). Antibodies.com. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). [Link]

  • Determination of Caspase Activation by Western Blot. (n.d.). National Institutes of Health. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004, December 30). National Institutes of Health. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). National Institutes of Health. [Link]

  • Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[6][19][29]triazolo[1,5-a]pyridin-2-yl)acetamide for PI3K inhibitors with lower toxicity. (2015, September 1). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands. [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014). ResearchGate. [Link]

  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2017). ResearchGate. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). National Institutes of Health. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Institutes of Health. [Link]

  • Cell-Based Assays for Assessing Toxicity: A Basic Guide. (2018, December 4). ResearchGate. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. [Link]

  • 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kin. (n.d.). Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. (n.d.). International Journal of Research in Engineering and Science. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) Freebase. (n.d.). [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021, July 1). RSC Publishing. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (n.d.). National Institutes of Health. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021, June 4). [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Institutes of Health. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. (2023, January 21). [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Blog. [Link]

  • A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. (2014, December 7). [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS One. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). [Link]

  • Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals. (n.d.). [Link]

  • Antioxidant, analgesic and anti-inflammatory properties of new ninhydrin adduct of embelin. (2011, November). [Link]

  • Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. (n.d.). ResearchGate. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). [Link]

Sources

A Comparative Guide to Off-Target Effects of Novel Kinase Inhibitors: The Case of N-(5-Amino-4-methylpyridin-2-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted drug discovery, the pursuit of potent and selective kinase inhibitors is paramount. While achieving high on-target potency is a primary objective, understanding and mitigating off-target effects is equally critical for developing safe and effective therapeutics. This guide provides a comparative analysis of the off-target profiles of a novel class of putative kinase inhibitors, N-(5-Amino-4-methylpyridin-2-yl)acetamide analogs. As specific experimental data for this novel scaffold is not yet in the public domain, this guide will utilize a representative, hypothetical dataset to illustrate the principles and methodologies for evaluating off-target effects. We will delve into the causality behind experimental choices and present detailed protocols for key assays, empowering researchers to design and execute robust off-target profiling studies.

The Target and the Challenge: A Hypothetical Scenario

Let us postulate that this compound (designated as Analog A ) has been identified as a potent inhibitor of Tyrosine Kinase X (TKX), a key signaling node in a specific cancer pathway. The core scaffold, a substituted pyridinyl-acetamide, is a common feature in many kinase inhibitors, making promiscuity a significant concern.[1] The primary challenge is to develop analogs of this compound that retain high potency for TKX while minimizing interactions with other kinases and cellular proteins, thereby reducing the potential for toxicity and undesirable side effects.[2]

To illustrate the comparative analysis, we will consider two hypothetical analogs:

  • Analog B: A derivative with a cyclopropyl substitution on the acetamide group, designed to enhance TKX binding affinity.

  • Analog C: An analog with a trifluoromethyl group on the pyridine ring, intended to improve metabolic stability.

Comparative Off-Target Profile: A Hypothetical Dataset

A crucial first step in characterizing these analogs is to perform a broad kinase screen to assess their selectivity.[3][4] The data below represents a hypothetical outcome from a radiometric kinase activity assay panel.[5]

Table 1: Comparative Kinase Inhibition Profile of this compound Analogs

Kinase TargetAnalog A (IC50, nM)Analog B (IC50, nM)Analog C (IC50, nM)Comments
TKX (On-Target) 15 5 20 Analog B shows improved on-target potency.
TK-Y (Off-Target)500150>10,000Analog C demonstrates high selectivity against TK-Y.
TK-Z (Off-Target)250801,500Analog B shows increased off-target activity against TK-Z.
Ser/Thr Kinase A>10,000>10,000>10,000All analogs are highly selective against this kinase family.
Ser/Thr Kinase B8,0005,0009,500Minimal off-target activity observed.

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

  • Analog B is the most potent inhibitor of the intended target, TKX. However, it also shows increased off-target activity against TK-Y and TK-Z, raising potential toxicity concerns.

  • Analog C , while slightly less potent against TKX than Analog A, exhibits a much cleaner off-target profile, with significantly reduced activity against other tested kinases.

  • Analog A represents a baseline, with moderate on-target potency and some level of off-target activity.

This initial screen provides a rationale for prioritizing Analog C for further development, despite its slightly lower on-target potency, due to its superior selectivity.

Methodologies for In-Depth Off-Target Profiling

To build a comprehensive understanding of the off-target effects, a multi-pronged approach employing orthogonal assays is essential.

Kinase Profiling Assays

Kinase profiling is a foundational technique to assess the selectivity of inhibitor compounds across a wide range of kinases.[3][4]

Experimental Protocol: Radiometric Kinase Activity Assay

This protocol outlines a standard procedure for determining the IC50 of a compound against a panel of kinases.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a reaction mixture containing the kinase, substrate (e.g., a generic peptide or protein), and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[5]

  • Assay Procedure:

    • In a 96-well plate, add the kinase and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the [γ-³³P]ATP-containing reaction mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram 1: Workflow for Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Reaction Incubate Compound, Kinase, and ATP Mix Compound_Prep->Reaction Reagent_Mix Prepare Kinase/Substrate/ [γ-³³P]ATP Mix Reagent_Mix->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Filtration Transfer to Filter Mat and Wash Stop_Reaction->Filtration Scintillation Measure Radioactivity Filtration->Scintillation Inhibition_Calc Calculate % Inhibition Scintillation->Inhibition_Calc IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc

Caption: A streamlined workflow for determining kinase inhibitor IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[6][7] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.

    • Quantify the total protein concentration in the soluble fraction.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (TKX) and a loading control protein (e.g., GAPDH).

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control.

    • Plot the normalized protein intensity against the temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Diagram 2: Principle of Cellular Thermal Shift Assay (CETSA)

G cluster_0 No Ligand cluster_1 With Ligand Unbound_Protein Target Protein Heat_No_Ligand Heat Unbound_Protein->Heat_No_Ligand Denatured_Protein Denatured Protein Heat_No_Ligand->Denatured_Protein Ligand Ligand Bound_Protein Ligand-Bound Protein Ligand->Bound_Protein Heat_With_Ligand Heat Bound_Protein->Heat_With_Ligand Stable_Protein Stable Protein Heat_With_Ligand->Stable_Protein Unbound_Protein2 Target Protein

Caption: Ligand binding increases the thermal stability of the target protein.

Proteome-Wide Off-Target Analysis

For a lead candidate like Analog C, a more unbiased and comprehensive assessment of off-target effects is necessary. Proteome-wide methods, such as chemical proteomics or thermal proteome profiling (TPP), can identify a broader range of off-target interactions.

  • Chemical Proteomics: This technique involves immobilizing the compound on a solid support and using it as bait to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): TPP is an extension of CETSA to the entire proteome. It combines a thermal challenge with quantitative mass spectrometry to identify proteins that are stabilized or destabilized by the compound across the proteome.

These advanced techniques can provide a global view of the compound's interactions within the cell, potentially revealing unexpected off-targets that would be missed by a kinase-focused panel.

Interpreting the Data and Making Informed Decisions

The ultimate goal of off-target profiling is to build a comprehensive "selectivity profile" for each analog. This involves integrating data from multiple orthogonal assays.

  • High-throughput kinase screens provide a broad, initial assessment of selectivity within the kinome.

  • CETSA validates on-target engagement in a more physiologically relevant cellular environment.

  • Proteome-wide analyses offer an unbiased view of potential off-target interactions beyond the kinome.

The ideal drug candidate will exhibit a significant therapeutic window, meaning the concentration required for on-target efficacy is much lower than the concentration at which off-target effects are observed. For our hypothetical analogs, while Analog B is more potent, its off-target liabilities at similar concentrations might lead to a narrow therapeutic window. In contrast, Analog C, with its cleaner profile, is more likely to have a wider therapeutic window and a more favorable safety profile.

Conclusion

The development of selective kinase inhibitors requires a rigorous and multi-faceted approach to understanding and mitigating off-target effects. By combining targeted kinase profiling with cellular and proteome-wide methodologies, researchers can build a comprehensive picture of a compound's interaction landscape. The hypothetical case of this compound analogs illustrates how a systematic and data-driven comparison of off-target profiles is essential for selecting the most promising candidates for further development. This commitment to scientific integrity and thorough experimental validation is the cornerstone of successful and safe drug discovery.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • PubMed. (n.d.). 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug. [Link]

  • PMC - NIH. (2016). Assessing Specificity of Anticancer Drugs In Vitro. [Link]

  • PMC - NIH. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • NIH. (n.d.). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. [Link]

  • ResearchGate. (2025). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PMC. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]

  • Frontiers. (n.d.). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. [Link]

  • ACS Publications. (n.d.). Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition. [Link]

  • PubMed. (2015). Protein kinase profiling assays: a technology review. [Link]

  • CD Genomics. (n.d.). Comprehensive Analysis of CRISPR Off-Target Effects. [Link]

  • Patsnap Synapse. (2025). How to improve drug selectivity?. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • ResearchGate. (2025). Chapter 2 Predicting Selectivity and Druggability in Drug Discovery. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • MDPI. (2020). Genome-Wide Analysis of Off-Target CRISPR/Cas9 Activity in Single-Cell-Derived Human Hematopoietic Stem and Progenitor Cell Clones. [Link]

  • Oxford Academic. (2019). Genome-Wide Off-Target Analysis in CRISPR-Cas9 Modified Mice and Their Offspring. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]

  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • AACR Journals. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PMC - PubMed Central. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]

  • ResearchGate. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-(5-Amino-4-methylpyridin-2-yl)acetamide-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selectivity of a compound is as crucial as its potency. The N-(5-Amino-4-methylpyridin-2-yl)acetamide scaffold has emerged as a versatile core in the design of inhibitors targeting a range of kinases and other enzymes. This guide provides an in-depth analysis of the cross-reactivity profiles of inhibitors derived from this scaffold, comparing their performance with alternative inhibitors and offering supporting experimental data and protocols.

The Critical Importance of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[1][2] This homology presents a significant challenge in developing selective inhibitors.[3] Off-target effects, where a drug interacts with unintended proteins, can lead to adverse side effects or even mask the true mechanism of action.[4][5] Therefore, a thorough understanding of an inhibitor's cross-reactivity is paramount for its successful clinical development.[2][6]

The aminopyridine moiety is a common feature in many kinase inhibitors, often involved in crucial hydrogen bonding interactions within the kinase hinge region.[7] However, this widespread interaction motif also contributes to the potential for off-target binding. For instance, the well-known kinase inhibitor Imatinib, while revolutionary for its targeted efficacy against BCR-ABL, also inhibits other kinases like c-Kit and has been shown to interact with non-kinase targets such as NQO2.[7][8] This "polypharmacology" can sometimes be beneficial, but it underscores the need for comprehensive profiling.[8]

This compound Derivatives: A Case Study in Kinase Inhibition

Derivatives of the this compound scaffold have been investigated as inhibitors of various kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[9][10] The core structure provides a key building block for creating molecules that can fit into the ATP-binding pocket of these enzymes.[11]

For example, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, which share a similar aminopyrimidine core, were developed as selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms.[9] Compound A8 from this series demonstrated an IC50 of 5 nM for JAK2 and exhibited significant selectivity over other JAK family members (38.6-fold for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2).[9]

In another study, aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed as selective FGFR4 inhibitors for hepatocellular carcinoma.[10] Compound 6O from this study showed preferential inhibitory activity against FGFR4 over FGFR1-3, highlighting the potential for achieving selectivity within this chemical class.[10]

Comparative Cross-Reactivity Analysis

To illustrate the selectivity profiles, let's consider a hypothetical this compound-derived inhibitor, "Compound-X," and compare it with two well-characterized kinase inhibitors, Dasatinib (a pan-Src/Abl inhibitor) and a selective JAK2 inhibitor.[12][13]

Inhibitor Primary Target(s) Selectivity Profile (Representative Off-Targets) Therapeutic Area
Compound-X (Hypothetical) JAK2High selectivity against JAK1, JAK3, TYK2. Potential for off-target activity against other kinases sharing similar hinge regions.Myeloproliferative Neoplasms
Dasatinib Src, AblBroad-spectrum inhibitor with activity against multiple kinases including c-Kit, PDGFRβ, and ephrin receptors.Chronic Myelogenous Leukemia
Selective JAK2 Inhibitor (e.g., Compound A8) JAK2High selectivity for JAK2 over other JAK family members.[9]Myeloproliferative Neoplasms

This comparison highlights the spectrum of selectivity, from the broad-spectrum activity of Dasatinib to the highly selective profile of a dedicated JAK2 inhibitor. The cross-reactivity profile of "Compound-X" would need to be thoroughly characterized to determine its therapeutic window and potential side effects.

Experimental Workflows for Assessing Cross-Reactivity

A multi-faceted approach is essential for accurately profiling the cross-reactivity of a novel inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.

Caption: A generalized workflow for assessing the cross-reactivity of a novel inhibitor.

Key Experimental Protocols

This technology provides a quantitative measure of the interactions between a test compound and a large panel of kinases (over 460).[14][15] It is an ATP-independent assay that measures true thermodynamic binding affinity (Kd) rather than IC50 values, which can be influenced by ATP concentration.[14]

Principle: The assay has three main components: a DNA-tagged kinase, a ligand immobilized on beads, and the test compound. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase captured on the beads is then quantified using qPCR.[14]

Step-by-Step Protocol:

  • Assay Setup: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound is prepared in a multi-well plate.

  • Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

  • Washing: Unbound components are washed away, leaving only the kinase-ligand complexes bound to the solid support.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified by qPCR. The amount of captured kinase is inversely proportional to the binding affinity of the test compound.[14]

CETSA is a powerful method for verifying target engagement in a cellular context.[16][17][18] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[18]

Principle: Cells are treated with the test compound and then heated. Ligand-bound proteins are more resistant to heat-induced denaturation and aggregation. The amount of soluble protein remaining at different temperatures is then quantified.[17][18]

Step-by-Step Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.

  • Heating: The cell suspensions are heated to a specific temperature for a set duration (e.g., 50°C for 3 minutes).[16]

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to separate the soluble fraction from the precipitated, denatured proteins.

  • Quantification: The amount of the target protein in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry.[16][17]

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting cross-reactivity data. For instance, a JAK2 inhibitor is designed to modulate the JAK-STAT pathway, which is critical for cytokine signaling.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT JAK2->STAT 3. Phosphorylation STAT->STAT 4. Dimerization Nucleus Nucleus STAT->Nucleus 5. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 6. Transcription Inhibitor N-(5-Amino-4-methylpyridin-2-yl) acetamide Derivative Inhibitor->JAK2 Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for a JAK2 inhibitor.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. However, as with any therapeutic agent, a thorough and objective assessment of its cross-reactivity profile is essential. By employing a combination of advanced screening technologies like KINOMEscan® and cell-based target engagement assays such as CETSA®, researchers can gain a comprehensive understanding of an inhibitor's selectivity. This knowledge is critical for mitigating potential off-target effects, ensuring clinical safety, and ultimately developing more effective and targeted therapies.

References

  • KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology. Springer. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2019). Cancers. [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2025). ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Journal of Chemical Biology. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation. [Link]

  • Identification and optimisation of a series of N-(4-anilino-2-pyridyl)acetamide activin receptor-like kinase 1 (ALK1) inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2012). PLoS ONE. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2013). BMC Systems Biology. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (2020). In Comprehensive Medicinal Chemistry III. Elsevier. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018). Bioinformatics. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. [Link]

  • Mutation-Induced Resistance of SARS-CoV-2 M pro to WU-04 Revealed by Multi-Scale Modeling. (2024). International Journal of Molecular Sciences. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. [Link]

  • Zolpidem. (n.d.). In Wikipedia. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2021). Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the In Vitro Efficacy of N-(5-Amino-4-methylpyridin-2-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potency and Specificity

The N-(5-Amino-4-methylpyridin-2-yl)acetamide scaffold is a privileged structure in modern medicinal chemistry. Its inherent features, including hydrogen bond donors and acceptors, and an aromatic nitrogen heterocycle, make it a versatile starting point for the development of targeted therapeutics, particularly kinase inhibitors.[1] The core structure serves as a key building block for molecules designed to interact with specific biological targets, modulating their activity through precise molecular interactions within an active site.[1]

However, the journey from a promising scaffold to a clinical candidate is one of meticulous optimization. Researchers synthesize a multitude of analogs, systematically modifying the core structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties. This guide provides a comprehensive framework for the in vitro comparison of these analogs, focusing on the critical experiments that form the foundation of any successful drug discovery campaign. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, empowering researchers to make informed decisions in the hit-to-lead and lead optimization phases.

Unraveling the Mechanism: Targeting Cellular Signaling

Many pyridinyl acetamide derivatives are designed to function as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] These analogs typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This action effectively blocks the signal transduction cascade, leading to desired cellular outcomes such as the inhibition of proliferation or the induction of apoptosis.

Below is a conceptual representation of a generic kinase signaling pathway that could be targeted by this compound analogs.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ADP ADP RAF->ADP ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Analog Acetamide Analog (Inhibitor) ATP ATP ATP->RAF GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: A generic MAP Kinase signaling pathway often targeted by small molecule inhibitors.

Part 1: Biochemical Potency Assessment - The In Vitro Kinase Assay

The first critical step is to determine the direct inhibitory effect of the analogs on their purified target enzyme. This is a clean, cell-free system designed to measure a single variable: the interaction between the compound and the kinase.[4] The half-maximal inhibitory concentration (IC50) is the primary metric derived from this assay, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.

A variety of methods exist, but radiometric assays using ³²P- or ³³P-labeled ATP remain a gold standard for sensitivity and reliability.[5] Alternatively, fluorescence- and luminescence-based assays offer high-throughput, non-radioactive options.[3][6]

Kinase_Assay_Workflow PrepareReagents Prepare Reagents: - Kinase Enzyme - Substrate (Protein/Peptide) - ATP ([γ-³²P]ATP) - Assay Buffer SerialDilution Perform Serial Dilution of Acetamide Analogs PrepareReagents->SerialDilution PlateCompounds Plate Diluted Analogs, Controls (No Inhibitor, Vehicle) in 96-well plate SerialDilution->PlateCompounds AddEnzyme Add Kinase and Substrate Mixture to each well. Incubate. PlateCompounds->AddEnzyme InitiateReaction Initiate Reaction by adding ATP. Incubate at 30°C. AddEnzyme->InitiateReaction StopReaction Stop Reaction (e.g., with phosphoric acid) InitiateReaction->StopReaction CaptureSubstrate Spot mixture onto phosphocellulose paper. Wash to remove free [γ-³²P]ATP. StopReaction->CaptureSubstrate Measure Measure Incorporated Radioactivity (Scintillation Counting) CaptureSubstrate->Measure Analyze Analyze Data: Plot % Inhibition vs. [Analog] Calculate IC50 Value Measure->Analyze End End Analyze->End

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Detailed Protocol: Radiometric Kinase Inhibition Assay

This protocol is a self-validating system. The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures that the observed signal is a direct result of enzyme activity and that any reduction in signal is due to the inhibitory action of the analogs.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT). The specific buffer composition should be optimized for the kinase of interest.

    • ATP Stock: Prepare a stock solution of ATP. For determining IC50 values, it is common to use an ATP concentration at or near the Michaelis-Menten constant (Km) for the specific kinase, as this provides a sensitive measure of competitive inhibition.[2] Spike with [γ-³³P]ATP to a specific activity of ~500 cpm/pmol.

    • Enzyme and Substrate: Dilute the purified kinase and its corresponding substrate (e.g., myelin basic protein) in kinase buffer to the desired working concentrations.

  • Compound Plating:

    • Perform a serial dilution of the this compound analogs in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds into a 96-well plate. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.

  • Assay Execution:

    • Add 24 µL of the enzyme/substrate/buffer master mix to each well of the assay plate.

    • Allow the plate to incubate for 10-15 minutes at room temperature to permit the compounds to interact with the target kinase.

    • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stopping and Detection:

    • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

    • Transfer 50 µL of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat three times with 0.75% phosphoric acid and once with acetone to remove unincorporated [γ-³³P]ATP.

    • Allow the mat to dry, then add liquid scintillant and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no enzyme) from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Cellular Efficacy - The Cell Viability Assay

While an IC50 value demonstrates biochemical potency, it does not guarantee efficacy in a cellular environment. A compound must be able to cross the cell membrane, engage its target in the complex milieu of the cytoplasm, and ultimately elicit a biological response. Cell viability assays, such as the MTT or XTT assay, are fundamental for measuring the cytotoxic or cytostatic effects of the analogs.[7][8]

These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like XTT) to a colored formazan product. The amount of color produced is directly proportional to the number of living cells.

XTT_Assay_Workflow SeedCells Seed Cancer Cells in a 96-well plate. Allow to adhere overnight. PrepareCompounds Prepare Serial Dilutions of Acetamide Analogs SeedCells->PrepareCompounds TreatCells Treat cells with diluted analogs. Include Vehicle Control (DMSO). PrepareCompounds->TreatCells Incubate Incubate for 72 hours (or desired time point) TreatCells->Incubate AddXTT Add XTT Reagent Mixture to each well. Incubate->AddXTT IncubateXTT Incubate for 2-4 hours (until color develops) AddXTT->IncubateXTT MeasureAbsorbance Measure Absorbance at 450-500 nm using a microplate reader IncubateXTT->MeasureAbsorbance AnalyzeData Analyze Data: Plot % Viability vs. [Analog] Calculate GI50 Value MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an XTT cell viability assay.

Detailed Protocol: XTT Cell Viability Assay

This protocol is designed for trustworthiness. The 72-hour incubation period allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects. The vehicle control is essential for normalizing the data.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the kinase target) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest cells during the logarithmic growth phase. Count the cells and adjust the density to 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • The following day, prepare serial dilutions of the acetamide analogs in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells treated with medium containing DMSO at the same final concentration as the compound-treated wells (vehicle control).

  • Incubation:

    • Return the plate to the incubator for 72 hours. This duration is critical to assess the impact on cell proliferation over several cycles.

  • XTT Reagent Addition and Measurement:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., from a commercial kit). This typically involves mixing the XTT reagent with an electron-coupling agent.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.

    • Measure the absorbance of the wells at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background noise.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell viability for each concentration by normalizing the absorbance to the vehicle-treated control wells.

    • Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI50 (half-maximal growth inhibition) value.

Part 3: Confirming the Interaction - Cellular Target Engagement

A crucial, and often overlooked, step is to confirm that the observed cellular effects are indeed a result of the analog binding to its intended target.[9] A potent compound in a cell viability assay might be acting through off-target effects.[9][10] Target engagement assays provide direct evidence of this interaction within a live cell.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[9] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.

CETSA_Workflow TreatCells Treat Cells with Analog or Vehicle (DMSO) Heat Heat cell suspensions at various temperatures TreatCells->Heat Lyse Lyse cells (e.g., freeze-thaw cycles) Heat->Lyse Separate Separate soluble proteins from precipitated proteins (centrifugation) Lyse->Separate Quantify Quantify soluble target protein in the supernatant (e.g., Western Blot, ELISA) Separate->Quantify Analyze Analyze Data: Plot % Soluble Protein vs. Temperature. Observe thermal shift for analog-treated cells. Quantify->Analyze End End Analyze->End

Caption: High-level workflow for a Cellular Thermal Shift Assay (CETSA).

Summarizing the Data: A Comparative Framework

To effectively compare the efficacy of the synthesized analogs, all quantitative data should be consolidated into a clear, structured table. This allows for rapid identification of structure-activity relationships (SAR) and helps prioritize compounds for further development.

Table 1: Comparative In Vitro Efficacy of this compound Analogs

Analog IDModification on Core ScaffoldTarget Kinase IC50 (nM)Cell Line A GI50 (nM)Cell Line B GI50 (nM)Target Engagement (CETSA ΔTm °C)
Parent N/A550120015000
Analog-01 R1 = 4-Fluoro-phenyl50150210+4.5°C
Analog-02 R1 = 3-Chloro-phenyl120400550+2.1°C
Analog-03 R2 = Cyclopropyl4509801100+0.5°C
ControlKnown Inhibitor154560+6.0°C

Conclusion: From Data to Decisions

The systematic in vitro evaluation of this compound analogs is a multi-faceted process that moves from biochemical potency to cellular efficacy and finally to target validation. By employing the rigorous, self-validating protocols outlined in this guide, researchers can generate high-quality, reproducible data. The true power lies in the synthesis of these datasets. An ideal analog will not only exhibit a low IC50 against the purified enzyme but will also demonstrate potent anti-proliferative activity in relevant cell lines (low GI50) and show a clear thermal shift in a CETSA experiment, confirming that its cellular activity is mediated through the intended target. This integrated approach ensures that the most promising compounds are advanced, maximizing the potential for discovering a novel and effective therapeutic.

References

  • Uddin, A., Khan, A., et al. (2021). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available at: [Link]

  • Reddy, C. S., et al. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

  • Bénimélis, D., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Available at: [Link]

  • Pérez-Villanueva, J., et al. (2020). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available at: [Link]

  • Dal J. B., et al. (2019). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. MDPI. Available at: [Link]

  • Siatra, P., et al. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. PubMed Central. Available at: [Link]

  • Journal of Young Pharmacists. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Foley, T. M., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. National Institutes of Health. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Sannino, S., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. National Institutes of Health. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Xu, H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. PubMed Central. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • ResearchGate. (2019). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Wikipedia. Zolpidem. Wikipedia. Available at: [Link]

  • bioRxiv. (2019). Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking N-(5-Amino-4-methylpyridin-2-yl)acetamide Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a critical starting point. The N-(5-Amino-4-methylpyridin-2-yl)acetamide scaffold represents one such area of interest. While this core structure is not a widely characterized therapeutic agent in itself, its constituent parts—a substituted pyridine ring and an acetamide group—are prevalent motifs in a multitude of clinically successful kinase inhibitors.[1][2] This structural homology provides a strong rationale for investigating its derivatives as potential modulators of kinase activity.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with drugs like Imatinib and Dasatinib transforming the prognosis for patients with diseases like Chronic Myeloid Leukemia (CML).[4][5] These drugs target the constitutively active BCR-ABL tyrosine kinase, the primary driver of CML.[4][5][6]

This guide provides a comprehensive framework for the systematic benchmarking of novel this compound derivatives. We will operate under the hypothesis that these derivatives function as ATP-competitive kinase inhibitors. Our objective is to rigorously compare their performance against established, clinically relevant drugs, thereby providing the crucial data needed to assess their therapeutic potential.

Strategic Selection of Comparator Drugs: Setting the Gold Standard

The choice of appropriate comparator drugs is a cornerstone of any robust benchmarking study. The goal is to select drugs with well-understood mechanisms of action, established clinical efficacy, and, ideally, a similar target profile to the hypothesized target of the novel compounds. For the purpose of this guide, we will focus on the BCR-ABL kinase, a well-validated target in oncology.

Our selected comparators are:

  • Imatinib (Gleevec®): The first-line treatment for CML, Imatinib is a relatively selective inhibitor of the BCR-ABL kinase.[4][6] It binds to the ATP-binding site of the kinase, locking it in an inactive conformation.[7][8] Its well-defined efficacy and safety profile make it an essential benchmark.

  • Dasatinib (Sprycel®): A second-generation inhibitor, Dasatinib is significantly more potent than Imatinib and inhibits a broader range of kinases, including the SRC family.[9] It can overcome some forms of Imatinib resistance.[9] Comparing against Dasatinib provides a measure of potency and selectivity against a more advanced therapeutic agent.

By benchmarking against both a first and second-generation inhibitor, we can create a comprehensive performance profile for our novel derivatives, assessing both their fundamental activity and their potential to overcome existing clinical challenges.

The Benchmarking Workflow: A Multi-Faceted Approach

A successful benchmarking program requires a tiered approach, moving from broad, initial screens to more complex, biologically relevant assays. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 Advanced Studies Primary Screening Primary Screening IC50 Determination IC50 Determination Primary Screening->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Cellular Potency Cellular Potency Selectivity Profiling->Cellular Potency Target Engagement Target Engagement Cellular Potency->Target Engagement Toxicity Assessment Toxicity Assessment Target Engagement->Toxicity Assessment In Vivo Efficacy In Vivo Efficacy Toxicity Assessment->In Vivo Efficacy

Caption: A typical workflow for benchmarking novel kinase inhibitors.

Part 1: In Vitro Enzymatic Assays - Measuring Direct Target Inhibition

The first step is to determine if the novel derivatives directly inhibit the activity of the target kinase in a purified, cell-free system. This provides a clean measure of potency, free from confounding factors like cell permeability.

Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory potential of a compound is determined by its ability to reduce this enzymatic activity. A variety of detection methods can be used, including radiometric, fluorescent, and luminescent readouts.[10]

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is then correlated to kinase activity.

Materials:

  • Recombinant BCR-ABL kinase

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds (this compound derivatives)

  • Comparator drugs (Imatinib, Dasatinib)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and comparator drugs in DMSO. A typical starting concentration is 10 mM, with 1:3 dilutions.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate mixture.

    • Add 0.5 µL of the serially diluted compounds.

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the kinase to ensure accurate competitive inhibition data.[10]

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: The raw luminescence data is converted to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative In Vitro Potency
CompoundTarget KinaseIC50 (nM)
Derivative A BCR-ABL15
Derivative B BCR-ABL78
Derivative C BCR-ABL250
Imatinib BCR-ABL30
Dasatinib BCR-ABL1

This is a table of hypothetical data for illustrative purposes.

Part 2: Cell-Based Assays - Assessing Activity in a Biological Context

While in vitro assays are essential for determining direct target inhibition, they do not account for factors such as cell membrane permeability, intracellular target engagement, and off-target effects within a living system.[11][12] Cell-based assays are therefore a critical next step.

Principle: For this guide, we will use a CML cell line, K562, which is positive for the BCR-ABL fusion gene and dependent on its activity for proliferation and survival.[13] Inhibition of BCR-ABL in these cells leads to cell death, which can be measured using a variety of viability assays.[11][14]

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein drives cell proliferation and survival through the activation of multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[3][15]

G BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified BCR-ABL signaling pathway in CML.

Detailed Protocol: Cell Viability (MTS) Assay

Materials:

  • K562 cells

  • RPMI-1640 medium with 10% FBS

  • Test compounds and comparator drugs

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

Procedure:

  • Cell Plating: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 90 µL of media.

  • Compound Treatment: Add 10 µL of serially diluted compounds to the wells. Include wells with untreated cells (positive control) and media only (background).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

Data Analysis: The absorbance values are corrected for background and then normalized to the untreated control to determine the percent viability. These values are plotted against the logarithm of the compound concentration, and a dose-response curve is fitted to calculate the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Data Presentation: Comparative Cellular Potency
CompoundCell LineEC50 (nM)
Derivative A K56250
Derivative B K562250
Derivative C K562>1000
Imatinib K562100
Dasatinib K5625

This is a table of hypothetical data for illustrative purposes.

Part 3: Kinase Selectivity Profiling - Understanding Off-Target Effects

A critical aspect of drug development is understanding a compound's selectivity. A highly selective inhibitor will have fewer off-target effects, leading to a better safety profile. Conversely, polypharmacology (inhibiting multiple targets) can sometimes be beneficial. Kinase selectivity profiling involves testing the lead compounds against a large panel of kinases.

Principle: The inhibitory activity of the most promising derivatives is assessed against a broad panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan® panel) at a fixed concentration (e.g., 1 µM). The results are often presented as a percentage of control, where a lower percentage indicates stronger inhibition.

Data Presentation: Kinase Selectivity

The results can be summarized in a table showing the inhibition of key off-target kinases.

Compound (at 1 µM)BCR-ABL (% Inhibition)SRC (% Inhibition)c-KIT (% Inhibition)PDGFRβ (% Inhibition)
Derivative A 98253015
Imatinib 95108580
Dasatinib 99959290

This is a table of hypothetical data for illustrative purposes.

This data reveals that Derivative A is highly selective for BCR-ABL, similar to Imatinib but with less activity against c-KIT and PDGFRβ. Dasatinib, as expected, shows broad activity against multiple kinases.[9]

Conclusion: Synthesizing the Data for a Go/No-Go Decision

This comprehensive benchmarking guide provides a systematic and scientifically rigorous approach to evaluating novel this compound derivatives. By comparing their performance against established drugs like Imatinib and Dasatinib across a tiered series of in vitro and cell-based assays, researchers can build a robust data package.

The ultimate goal is to identify derivatives that exhibit a superior profile to existing therapies. This could manifest as:

  • Increased Potency: A significantly lower IC50/EC50 than the comparators.

  • Improved Selectivity: A cleaner off-target profile, potentially leading to fewer side effects.

  • Activity Against Resistant Mutants: (A further experimental step) Testing against cell lines expressing mutations that confer resistance to existing drugs.

The data generated through this workflow provides the critical foundation for making informed decisions about which compounds warrant advancement into more complex preclinical and, eventually, clinical studies.

References

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2015). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). PMC - NIH. [Link]

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (n.d.). PMC - PubMed Central. [Link]

  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. (n.d.). PubMed Central. [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview. (n.d.). PMC - NIH. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). PMC - NIH. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Imatinib. (n.d.). Wikipedia. [Link]

  • Molecular Pathways: BCR-ABL. (2011). Clinical Cancer Research - AACR Journals. [Link]

  • Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). ResearchGate. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]

  • BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. (n.d.). Frontiers. [Link]

  • Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. (n.d.). ACS Publications. [Link]

  • What is the mechanism of action of Imatinib (Gleevec)?. (n.d.). Dr.Oracle. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). PubMed. [Link]

  • MOA Animation - Gleevec. (2021). YouTube. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

  • (PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (n.d.). PMC - PubMed Central. [Link]

  • What is the mechanism of Dasatinib?. (2024). Patsnap Synapse. [Link]

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]

  • Chronic Myeloid Leukemia Signaling. (n.d.). QIAGEN GeneGlobe. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]

  • In vitro kinase assay. (n.d.). Protocols.io. [Link]

  • (PDF) Bioassays for Anticancer Activities. (n.d.). ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of N-(5-Amino-4-methylpyridin-2-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for N-(5-Amino-4-methylpyridin-2-yl)acetamide (CAS No. 134313-56-7) is publicly available at the time of this writing. The following guidance is meticulously compiled by synthesizing safety data from structurally analogous compounds, namely substituted aminopyridines and acetamide. This approach provides a robust framework for safe handling, though it is imperative to treat this compound with the caution due to a substance with a partially uncharacterized hazard profile.

This guide is intended for researchers, scientists, and drug development professionals. It provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and compliant laboratory environment.

Anticipated Hazard Profile: A Composite Assessment

The potential hazards of this compound are inferred from its constituent chemical moieties: the aminopyridine core and the acetamide functional group.

From the Aminopyridine Core: Substituted aminopyridines are known to exhibit varying degrees of toxicity. For instance, 2-Amino-5-methylpyridine is classified as toxic if swallowed or in contact with skin, and it causes serious eye and skin irritation[1]. These compounds can affect the central nervous system[1].

From the Acetamide Group: Acetamide is classified as a suspected carcinogen (Category 2, H351)[2]. While this is a significant long-term health hazard, immediate exposure can also cause irritation[3].

Based on this composite analysis, this compound should be handled as a substance that is potentially:

  • Acutely toxic: If swallowed or in contact with skin.

  • An irritant: To the skin and eyes.

  • A suspected carcinogen: Due to the acetamide component.

A summary of anticipated GHS classifications is provided in the table below.

Hazard ClassAnticipated GHS CategoryRationale
Acute Toxicity, OralCategory 3/4Based on data for structurally similar aminopyridines[1].
Acute Toxicity, DermalCategory 3/4Based on data for structurally similar aminopyridines[1].
Skin Corrosion/IrritationCategory 2Common hazard for aminopyridine derivatives[1].
Serious Eye Damage/IrritationCategory 2Common hazard for aminopyridine derivatives[1].
CarcinogenicityCategory 2Based on the classification of acetamide[2].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum recommended PPE for various laboratory operations.

OperationMinimum Required PPE
Weighing and Aliquoting (Solid) Disposable nitrile gloves (double-gloving recommended), safety glasses with side shields or safety goggles, a lab coat, and a particulate respirator (N95 or higher) are essential to prevent inhalation of fine powders and skin contact. All manipulations of the solid should be performed in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation Double nitrile gloves, safety goggles, and a lab coat are mandatory. Work should be conducted in a chemical fume hood to avoid inhalation of any aerosols or vapors.
Reaction Setup and Monitoring Double nitrile gloves, safety goggles, and a lab coat are required. All work should be carried out within a certified chemical fume hood.
Work-up and Purification Double nitrile gloves, safety goggles, and a lab coat are necessary. All procedures should be performed in a chemical fume hood.
PPE Donning and Doffing Protocol

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Safety Goggles Don2->Don3 Don4 Gloves (first pair) Don3->Don4 Don5 Gloves (second pair) Don4->Don5 Doff1 Outer Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Goggles Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Respirator (if needed) Doff4->Doff5

Figure 1: Recommended PPE Donning and Doffing Sequence.

Safe Handling and Operational Plan

A proactive approach to safety minimizes exposure risk. The following procedures should be strictly adhered to.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning and certified chemical fume hood.

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can be used to minimize the dispersal of fine powders.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Administrative Controls
  • Designated Work Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel handling the compound must be thoroughly trained on its potential hazards and the established safety protocols.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.

  • Weighing:

    • Don the appropriate PPE as outlined in the table above.

    • Perform all weighing operations within a chemical fume hood or a ventilated enclosure.

    • Use a disposable weighing boat to avoid contamination of the balance.

    • Clean any spills immediately with a damp paper towel, which should then be disposed of as hazardous waste.

  • Dissolution:

    • Add the solvent to the solid compound slowly to avoid splashing.

    • If sonication is required, ensure the vessel is securely capped.

  • Reaction:

    • Set up the reaction apparatus within the chemical fume hood.

    • Ensure all joints are properly sealed.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Doff PPE in the correct order to prevent self-contamination.

    • Wash hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (in fume hood):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing while under the safety shower.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal Solid_Waste Contaminated Solids (gloves, paper towels, etc.) Solid_Container Labeled, Sealed Bag for Solid Waste Solid_Waste->Solid_Container Liquid_Waste Unused Solutions & Reaction Mixtures Liquid_Container Labeled, Sealed Container for Liquid Waste Liquid_Waste->Liquid_Container EH_S Institutional Environmental Health & Safety Solid_Container->EH_S Liquid_Container->EH_S

Figure 2: Waste Disposal Workflow for this compound.
  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, and absorbent materials, should be placed in a clearly labeled, sealed plastic bag or container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • PENTA s.r.o. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide.
  • LPS.org. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-4-methylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-4-methylpyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.